Albiglutide
Description
This compound is a glucagon-like peptide-1 agonist (GLP-1) biologic drug indicated in the treatment of type 2 diabetes. It is marketed under the brands Eperzan and Tanzeum by GSK (GlaxoSmithKline). It is a dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin. This compound was approved on April 15, 2014 by the FDA.
This compound is a GLP-1 Receptor Agonist. The mechanism of action of this compound is as a Glucagon-like Peptide-1 (GLP-1) Agonist.
This compound is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to this compound therapy.
This compound is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with antihyperglycemic activity. This compound is composed of a GLP-1 (7-36) dimer fused to recombinant human albumin. Upon subcutaneous administration, this agent has a half-life of 4-7 days and resists degradation by dipeptidyl peptidase-4 (DPP-4).
Properties
Key on ui mechanism of action |
Albiglutide is an agonist of the GLP-1 (glucagon-like peptide 1) receptor and augments glucose-dependent insulin secretion. Albiglutide also slows gastric emptying. Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying. |
|---|---|
CAS No. |
782500-75-8 |
Molecular Formula |
C148H223N39O46 |
Molecular Weight |
3284.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H223N39O46/c1-16-76(10)119(144(229)165-79(13)124(209)173-103(59-85-62-157-90-35-24-23-34-88(85)90)134(219)175-99(55-73(4)5)135(220)184-117(74(6)7)142(227)172-91(36-25-27-51-149)126(211)159-66-111(197)168-97(147(232)233)38-29-53-156-148(153)154)186-136(221)101(56-82-30-19-17-20-31-82)176-131(216)96(46-50-115(203)204)171-130(215)92(37-26-28-52-150)169-123(208)78(12)163-122(207)77(11)164-129(214)95(43-47-108(152)194)167-110(196)65-160-128(213)94(45-49-114(201)202)170-132(217)98(54-72(2)3)174-133(218)100(58-84-39-41-87(193)42-40-84)177-139(224)105(68-188)180-141(226)107(70-190)181-143(228)118(75(8)9)185-138(223)104(61-116(205)206)178-140(225)106(69-189)182-146(231)121(81(15)192)187-137(222)102(57-83-32-21-18-22-33-83)179-145(230)120(80(14)191)183-112(198)67-161-127(212)93(44-48-113(199)200)166-109(195)64-158-125(210)89(151)60-86-63-155-71-162-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,157,188-193H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,194)(H,155,162)(H,158,210)(H,159,211)(H,160,213)(H,161,212)(H,163,207)(H,164,214)(H,165,229)(H,166,195)(H,167,196)(H,168,197)(H,169,208)(H,170,217)(H,171,215)(H,172,227)(H,173,209)(H,174,218)(H,175,219)(H,176,216)(H,177,224)(H,178,225)(H,179,230)(H,180,226)(H,181,228)(H,182,231)(H,183,198)(H,184,220)(H,185,223)(H,186,221)(H,187,222)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,232,233)(H4,153,154,156)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
OGWAVGNOAMXIIM-VTAHJYCESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Color/Form |
White to yellow powder |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Albiglutide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action revolves around mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[1][3] Structurally, this compound is a recombinant fusion protein composed of two copies of a modified human GLP-1 genetically fused to human albumin. This design confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and results in a long elimination half-life of approximately five days, allowing for once-weekly administration.[3][4] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data and experimental methodologies.
Molecular Structure and Pharmacokinetics
This compound is a synthetic analogue of human GLP-1.[4] A key modification is the substitution of alanine (B10760859) with glycine (B1666218) at position 8, which protects the molecule from rapid inactivation by DPP-4.[5] The fusion to human albumin significantly increases its molecular size, prolonging its half-life to approximately 5 days.[6] Following subcutaneous administration, maximum concentrations are reached in 3 to 5 days.[4]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Elimination Half-Life | ~5 days | [4] |
| Time to Maximum Concentration (Tmax) | 3-5 days | [4] |
| Metabolism | Proteolytic degradation | [3] |
Core Mechanism of Action: GLP-1 Receptor Agonism
This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[3]
GLP-1 Receptor Binding and Activation
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Effect | Reference |
| cAMP Production | Not Specified | Stimulated through the GLP-1 receptor | [7] |
| Insulin Secretion | INS-1 cells | Induced | [7] |
Intracellular Signaling Pathway
The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events. This process is primarily mediated through the Gαs subunit of the G protein, which in turn activates adenylyl cyclase.
Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 play crucial roles in modulating the machinery responsible for insulin exocytosis, ultimately leading to enhanced glucose-dependent insulin secretion.
Physiological Effects
The activation of the GLP-1 receptor by this compound results in several physiological responses that contribute to glycemic control.
Pancreatic Effects
-
Glucose-Dependent Insulin Secretion: this compound enhances the secretion of insulin from pancreatic β-cells in the presence of elevated glucose levels.[3] This glucose-dependency minimizes the risk of hypoglycemia.
-
Glucagon Suppression: this compound suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
Extrapancreatic Effects
-
Delayed Gastric Emptying: this compound slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[3]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of GLP-1 receptor agonists like this compound.
GLP-1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound for the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human GLP-1 receptor.
-
Assay Setup: A fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency of this compound in activating the GLP-1 receptor.
Methodology:
-
Cell Culture: Cells expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cell Stimulation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Conclusion
This compound's mechanism of action is centered on its function as a long-acting GLP-1 receptor agonist. Its unique molecular design provides a prolonged duration of action, making it suitable for once-weekly administration. By activating the GLP-1 receptor and its downstream signaling pathways, this compound effectively improves glycemic control in patients with type 2 diabetes through multiple physiological actions. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel GLP-1 receptor agonists. It is important to note that this compound was withdrawn from the market for economic reasons.[3]
References
- 1. Once-weekly this compound in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of this compound, a GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a GLP-1 Receptor Agonist: A Technical Guide to the Discovery and Development of Albiglutide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and development timeline of albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The document details the journey from its initial invention to its clinical evaluation and eventual market withdrawal, providing a comprehensive resource for professionals in pharmaceutical research and development.
A Chronological Overview of this compound's Development
The development of this compound, from its conception to its time on the market, reflects a strategic approach to creating a long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes. Herein lies a timeline of its key milestones:
| Date/Year | Milestone | Description |
| Early 2000s | Invention by Human Genome Sciences.[1] | This compound was first developed by Human Genome Sciences, which was later acquired by GlaxoSmithKline (GSK). |
| July 2012 | Acquisition by GlaxoSmithKline.[1] | GSK acquired Human Genome Sciences, taking full ownership of this compound. |
| January 14, 2013 | Biologics License Application (BLA) submitted to the US FDA. | GSK submitted a BLA for this compound for the treatment of type 2 diabetes in adults. |
| March 7, 2013 | Marketing Authorisation Application (MAA) submitted to the EMA. | A regulatory application was submitted to the European Medicines Agency for the approval of this compound. |
| March 26, 2014 | European Commission grants marketing authorization for Eperzan®. | This compound was approved for marketing in the European Union under the brand name Eperzan. |
| April 15, 2014 | US FDA approves Tanzeum™. | The U.S. Food and Drug Administration approved this compound under the trade name Tanzeum for the treatment of type 2 diabetes.[2] |
| July 2017 | Announcement of worldwide market withdrawal.[2] | GSK announced the discontinuation of this compound for economic reasons. |
| 2018 | Depletion of remaining stocks.[2] | This compound was effectively no longer available on the worldwide market. |
Preclinical Development
Pharmacology and Toxicology
Nonclinical studies were conducted to support the approval of this compound. The primary nonclinical toxicity studies were carried out in monkeys due to anti-drug antibody responses in mice that led to reduced drug exposure and hypersensitivity reactions. In a 52-week monkey toxicity study, no significant findings were observed at doses up to 50 mg/kg/week.[3] Due to immunogenicity in rodents, long-term studies, including carcinogenicity studies, were not feasible.[3]
In vitro studies using HEK293T cells engineered to express mouse, rat, monkey, or human GLP-1 receptors showed that this compound had comparable potency at rodent and human receptors, but was approximately 3-fold less potent at the monkey GLP-1 receptor. In vivo studies demonstrated that this compound lowered fasting plasma glucose and improved glucose tolerance in diabetic mouse and rat models.[3]
Clinical Development
The clinical development of this compound was centered around the comprehensive Phase III program known as HARMONY, which consisted of eight individual studies (HARMONY 1-8). These trials evaluated the efficacy and safety of this compound as monotherapy and as an add-on to other diabetes medications.
Phase I and II Clinical Trials
Phase I and II studies were designed to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound. Key findings from these early trials established the long half-life of this compound, supporting a once-weekly dosing regimen.
Phase III Clinical Program: The HARMONY Trials
The HARMONY program enrolled over 5,000 patients to evaluate this compound against various comparators, including placebo and other diabetes treatments.
Table 1: Overview of Key Efficacy and Safety Data from the HARMONY Program
| Trial | Comparator(s) | Primary Endpoint (Change in HbA1c) | Change in Body Weight | Key Adverse Events |
| HARMONY 1 | Placebo (add-on to pioglitazone) | -0.8% vs. placebo (p < 0.0001) | No significant difference vs. placebo | Similar incidence of gastrointestinal AEs between groups. |
| HARMONY 2 [4] | Placebo (monotherapy) | -0.84% (30mg) and -1.04% (50mg) vs. placebo (p < 0.0001) | No significant weight gain | Higher incidence of injection-site reactions with this compound. |
| HARMONY 3 [5] | Placebo, Sitagliptin (B1680988), Glimepiride (B1671586) (add-on to metformin) | Superior to placebo (-0.9%), sitagliptin (-0.4%), and glimepiride (-0.3%) | -1.21 kg vs. +1.17 kg with glimepiride (p < 0.0001) | Higher rates of diarrhea and nausea with this compound. |
| HARMONY 4 [6] | Insulin (B600854) Glargine | Non-inferior to insulin glargine (treatment difference 0.11%) | -2.61 kg difference vs. insulin glargine (p < 0.0001) | Less hypoglycemia with this compound. |
| HARMONY 5 [7] | Placebo, Pioglitazone (B448) | Superior to placebo (-0.87%); not non-inferior to pioglitazone | -0.42 kg vs. +4.4 kg with pioglitazone (p < 0.001) | Higher incidence of injection-site reactions with this compound. |
| HARMONY 7 [8] | Liraglutide (B1674861) | Did not meet non-inferiority to liraglutide (treatment difference 0.21%) | Less weight loss than liraglutide | Fewer gastrointestinal events, more injection-site reactions than liraglutide. |
| HARMONY 8 [9] | Sitagliptin (in renal impairment) | Superior to sitagliptin (-0.83% vs. -0.52%) | Data not specified | Data not specified |
Cardiovascular Outcomes Trial: Harmony Outcomes
The Harmony Outcomes trial was a randomized, double-blind, placebo-controlled study that assessed the effect of this compound on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and cardiovascular disease.[10][11]
Table 2: Key Results from the Harmony Outcomes Trial [5][11]
| Endpoint | This compound (n=4,731) | Placebo (n=4,732) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome (MACE) | 7% | 9% | 0.78 (0.68-0.90) | 0.0006 (for superiority) |
| Cardiovascular Death | 3% | 3% | - | 0.58 |
| Myocardial Infarction | 4% | 5% | - | 0.003 |
| Stroke | 2% | 2% | - | 0.30 |
Experimental Protocols
HARMONY 2: Monotherapy Efficacy and Safety[5][13]
-
Study Design: A 3-year, randomized, placebo-controlled study.
-
Participants: 309 patients with type 2 diabetes inadequately controlled by diet and exercise.
-
Intervention: Patients were randomized (1:1:1) to receive once-weekly subcutaneous injections of this compound 30 mg, this compound 50 mg (titrated from 30 mg at week 12), or placebo.
-
Primary Endpoint: Change in HbA1c from baseline to week 52.
-
Key Assessments: HbA1c, fasting plasma glucose, body weight, and adverse events.
HARMONY 4: Comparison with Insulin Glargine[7][9]
-
Study Design: A randomized, open-label, multicenter, parallel-group, non-inferiority trial.
-
Participants: 779 patients with type 2 diabetes inadequately controlled on metformin (B114582) with or without a sulfonylurea.
-
Intervention: Patients were randomly assigned (2:1) to receive this compound (30 mg once weekly, titrated as needed) or insulin glargine (10 U once daily, titrated based on glycemic response).
-
Primary Endpoint: Change from baseline in HbA1c at week 52.
-
Key Assessments: HbA1c, body weight, and incidence of hypoglycemia.
Harmony Outcomes: Cardiovascular Safety[6][7][12]
-
Study Design: A double-blind, randomized, placebo-controlled trial conducted at 610 sites in 28 countries.
-
Participants: 9,463 patients aged 40 years or older with type 2 diabetes and established cardiovascular disease.
-
Intervention: Patients were randomly assigned to receive subcutaneous injections of this compound (30-50 mg) or a matched placebo once a week.
-
Primary Outcome: The first occurrence of cardiovascular death, myocardial infarction, or stroke (MACE).
-
Statistical Analysis: A non-inferiority design was used, with a pre-specified margin for the hazard ratio. If non-inferiority was met, superiority was tested.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
This compound exerts its effects by acting as a GLP-1 receptor agonist. The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events that ultimately lead to enhanced glucose-dependent insulin secretion. This signaling pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7]
Caption: this compound-activated GLP-1 receptor signaling cascade.
Experimental Workflow for a Typical HARMONY Trial
The HARMONY trials followed a structured workflow from patient screening to data analysis to ensure consistency and data integrity across the different studies.
Caption: Generalized experimental workflow for the HARMONY clinical trials.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pnas.org [pnas.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harmony Outcomes - American College of Cardiology [acc.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HARMONY 4: randomised clinical trial comparing once-weekly this compound and insulin glargine in patients with type 2 diabetes inadequately controlled with metformin with or without sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide to the Molecular Structure and Protein Binding of Albiglutide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. It details its unique molecular structure, protein binding properties, and the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the fields of diabetes, endocrinology, and drug development.
Molecular Structure of this compound
This compound is a synthetic biopharmaceutical agent engineered for the treatment of type 2 diabetes. It is a recombinant fusion protein composed of two tandem copies of a modified human GLP-1 genetically fused to human albumin.[1][2][3] This design confers two key properties: resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and a significantly extended plasma half-life.[1][2]
The modification consists of a single amino acid substitution where the alanine (B10760859) at position 8 of the native GLP-1 sequence is replaced by glycine.[2][3] This change prevents cleavage by DPP-4, the primary enzyme responsible for the rapid inactivation of endogenous GLP-1. The fusion to human albumin, a long-lived plasma protein, dramatically slows the renal clearance of the molecule, extending its half-life to approximately five days and allowing for once-weekly subcutaneous administration.[1]
Amino Acid Sequence
The complete amino acid sequence of this compound consists of 645 amino acids. The initial 60 amino acids comprise the two modified GLP-1 sequences, followed by the sequence of human albumin.[4]
Sequence ID NO: 1 ``` HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRHGEGTFTSDVSSYLEGQAAKEFIAWLVKGRDAHKSEVAHRFKDLGEENFKALVLIAFAQYLQQCPFEDHVKLVNEVTEFAKTCVADESAENCDKSLHTLFGDKLCTVATLRETYGEMADCCAKQEPERNECFLQHKDDNPNLPRLVRPEVDVMCTAFHDNEETFLKKYLYEIARRHPYFYAPELLFFAKRYKAAFTECCQAADKAACLLPKLDELRDEGKASSAKQRLKCASLQKFGERAFKAWAVARLSQRFPKAEFAEVSKLVTDLTKVHTECCHGDLLECADDRADLAKYICENQDSISSKLKECCEKPLLEKSHCIAEVENDEMPADLPSLAADFVESKDVCKNYAEAKDVFLGMFLYEYARRHPDYSWLLLLRLAKTYETTLEKCCAAADPHECYAKVFDEFKPLVEEPQNLIKQNCELFEQLGEYKFQNALLVRYTKKVPQVSTPTLVEVSRNLGKVGSKCCKHPEAKRMPCAEDYLSVVLNQLCVLHEKTPVSDRVTKCCTESLVNRRPCFSALEVDETYVPKEFNAETFTFHADICTLSEKERQIKKQTALVELVKHKPKATKEQLKAVMDDFAAFVEKCCKADDKETCFAEEGKKLVAASQAALGL
Caption: Molecular architecture of this compound.
Experimental Workflow for GLP-1R Competitive Binding Assay
Caption: Workflow for GLP-1R competitive binding assay.
GLP-1 Receptor Signaling Pathway
Caption: this compound-activated GLP-1 receptor signaling.
References
Preclinical Profile of Albiglutide: An In-depth Examination of its Impact on Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, was developed for the treatment of type 2 diabetes mellitus. As an incretin (B1656795) mimetic, its mechanism of action involves enhancing glucose-dependent insulin (B600854) secretion, suppressing inappropriate glucagon (B607659) release, and delaying gastric emptying.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the effects of this compound on pancreatic beta-cell function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the known information and provides context based on the broader class of GLP-1 receptor agonists.
Core Mechanism of Action on Beta-Cells
This compound, like other GLP-1 receptor agonists, exerts its effects by binding to and activating the GLP-1 receptor on pancreatic beta-cells. This interaction initiates a cascade of intracellular signaling events that are central to its therapeutic effects on glucose homeostasis.[2][3]
Signaling Pathways
The activation of the GLP-1 receptor by this compound primarily leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4][5] This elevation in cAMP is a critical second messenger that activates two main downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.[6]
-
PKA Pathway: Activated PKA phosphorylates various target proteins involved in insulin exocytosis, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[7]
-
Epac Pathway: Epac activation also contributes to the potentiation of insulin release through mechanisms that involve enhancing the mobilization of intracellular calcium and increasing the density of insulin granules at the plasma membrane.
Beyond its effects on insulin secretion, GLP-1 receptor signaling has been shown to promote beta-cell proliferation and inhibit apoptosis, thus contributing to the preservation of beta-cell mass.[8][9] These effects are mediated through the activation of additional downstream signaling cascades, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]
GLP-1 Receptor Signaling Pathway in Beta-Cells.
In Vitro Studies on Beta-Cell Function
Preclinical in vitro studies are fundamental for characterizing the direct effects of a drug on cellular function. For this compound, these studies have primarily utilized insulin-secreting cell lines, such as INS-1 cells.[4]
Quantitative Data from In Vitro Assays
| Parameter Assessed | Cell Line | Key Findings for GLP-1 Receptor Agonists |
| cAMP Production | INS-1E | GLP-1 induces a rapid and significant increase in intracellular cAMP levels.[5] |
| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 | GLP-1 receptor agonists potentiate insulin secretion in a glucose-dependent manner.[11] |
Experimental Protocols
This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation.
Methodology:
-
Cell Culture: INS-1E cells are cultured in appropriate media and seeded in 24-well plates.[3]
-
Pre-incubation: Prior to the assay, cells are incubated in a low-glucose buffer.[3]
-
Stimulation: Cells are then treated with various concentrations of this compound (or other GLP-1 agonists) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short duration (e.g., 15 minutes).[3][12]
-
Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA).[12]
Workflow for cAMP Production Assay.
This assay measures the ability of a compound to potentiate insulin secretion in response to glucose.
Methodology:
-
Cell Culture: INS-1 cells are seeded in 24-well plates.[5]
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[5]
-
Stimulation: The cells are then exposed to low or high glucose concentrations in the presence or absence of this compound for a defined period (e.g., 2 hours).[5]
-
Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is measured by ELISA or radioimmunoassay (RIA).[5]
In Vivo Studies in Animal Models of Diabetes
Animal models of type 2 diabetes are crucial for evaluating the therapeutic potential of new drugs in a physiological context. Common models include the genetically obese and diabetic db/db mouse and the Zucker Diabetic Fatty (ZDF) rat.[13][14]
Effects on Beta-Cell Mass, Proliferation, and Apoptosis
Preclinical studies with other GLP-1 receptor agonists have demonstrated positive effects on beta-cell mass, primarily through the stimulation of proliferation and inhibition of apoptosis.[8][9] While direct quantitative data for this compound's impact on these parameters in animal models is limited in publicly accessible sources, the expected outcomes based on its class are an increase in beta-cell mass, an increase in markers of proliferation, and a decrease in markers of apoptosis.
| Parameter Assessed | Animal Model | Typical Findings for GLP-1 Receptor Agonists |
| Beta-Cell Mass | db/db mice | Treatment with GLP-1 RAs can lead to an increase in beta-cell mass.[13] |
| Beta-Cell Proliferation | db/db mice | Increased number of Ki67-positive beta-cells.[15] |
| Beta-Cell Apoptosis | ZDF rats | Reduced number of TUNEL-positive beta-cells.[14] |
Experimental Protocols
Ki67 is a nuclear protein associated with cellular proliferation. Its detection by immunohistochemistry is a standard method to assess cell division.
Methodology:
-
Animal Treatment: Diabetic animal models (e.g., db/db mice) are treated with this compound or a vehicle control for a specified duration.
-
Tissue Preparation: At the end of the treatment period, pancreata are harvested, fixed, and embedded in paraffin.
-
Immunohistochemistry: Pancreatic sections are stained with antibodies against insulin (to identify beta-cells) and Ki67.
-
Quantification: The number of Ki67-positive beta-cells is counted and expressed as a percentage of the total number of beta-cells.[16]
Workflow for Beta-Cell Proliferation Assessment.
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Methodology:
-
Animal Treatment and Tissue Preparation: Similar to the proliferation assessment protocol.
-
TUNEL Staining: Pancreatic sections are subjected to the TUNEL assay, which enzymatically labels the free 3'-OH ends of DNA fragments.
-
Co-staining: Sections are also co-stained for insulin to identify beta-cells.
-
Quantification: The number of TUNEL-positive beta-cells is counted and expressed as a percentage of the total beta-cell population.[17]
Conclusion
Preclinical studies have established that this compound, as a GLP-1 receptor agonist, positively impacts beta-cell function. The primary mechanism involves the activation of the GLP-1 receptor, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion. Furthermore, based on the well-documented effects of the GLP-1 receptor agonist class, this compound is expected to contribute to the preservation of beta-cell mass by promoting proliferation and inhibiting apoptosis. While specific quantitative preclinical data for this compound remains limited in the public domain, the experimental protocols and expected outcomes outlined in this guide provide a robust framework for understanding and further investigating its effects on pancreatic beta-cells. Future research and the potential release of more detailed preclinical data would be invaluable for a more complete quantitative assessment of this compound's profile.
References
- 1. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D quantification of changes in pancreatic islets in mouse models of diabetes type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of apoptosis in failure of beta-cell mass compensation for insulin resistance and beta-cell defects in the male Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid-induced beta cell apoptosis: a link between obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid-induced β cell apoptosis: A link between obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 17. researchgate.net [researchgate.net]
Early-phase clinical trial results for Albiglutide
An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Albiglutide
Introduction
This compound is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It is a biological product constructed through the genetic fusion of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue to human albumin.[3][4] This unique structure results in a significantly extended elimination half-life of approximately five to seven days, making it suitable for once-weekly subcutaneous administration.[5][6][7] This document provides a detailed technical overview of the foundational early-phase (Phase I and II) clinical trial results for this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, safety, and the experimental protocols employed.
Mechanism of Action: GLP-1 Receptor Agonism
This compound functions as an agonist at the GLP-1 receptor, mimicking the action of the endogenous incretin (B1656795) hormone GLP-1.[5][7] Activation of the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion.[8] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin granule exocytosis. Additionally, this compound slows gastric emptying, contributing to the regulation of postprandial glucose excursions.[5][7] Unlike native GLP-1, which is rapidly degraded by the DPP-4 enzyme, this compound is engineered for resistance, ensuring sustained biological activity.[3][4]
Pharmacokinetics
Early-phase studies established the pharmacokinetic profile of this compound, characterized by slow absorption and a long elimination half-life. Following subcutaneous injection, maximum plasma concentrations are typically reached between 3 to 5 days.[5][9][10] The drug's fusion to human albumin prevents renal clearance and protects it from rapid enzymatic degradation, resulting in a half-life of about 5 to 7 days, which supports a once-weekly dosing schedule.[3][5][11] Steady-state concentrations are achieved after approximately 3 to 5 weeks of consistent weekly administration.[5][9] The metabolic pathway is presumed to follow that of native human albumin, involving catabolism primarily within the vascular endothelium.[7]
| Parameter | Value | Source(s) |
| Time to Max. Concentration (Tmax) | 3 - 5 days | [5][9][10] |
| Elimination Half-Life (t½) | ~5 - 7 days | [3][5][11] |
| Time to Steady State | 3 - 5 weeks | [5][9] |
| Mean Apparent Clearance | 67 mL/h | [7][10] |
| Mean Volume of Distribution | 11 L | [7][9] |
| Dosing Interval | Once-weekly | [5][6] |
| Table 1: Summary of Pharmacokinetic Parameters of this compound. |
Early-Phase Clinical Studies: Protocols and Design
The early clinical development of this compound involved Phase I studies in healthy volunteers and Phase II studies in patients with T2DM to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
Phase I Experimental Protocol
A representative Phase I trial was a single-blind, randomized, placebo-controlled, dose-escalation study in healthy subjects.[11][12]
-
Objective: To assess the safety, tolerability, and pharmacokinetics of escalating single and repeat doses of this compound.
-
Population: Healthy adult volunteers.[12]
-
Design: Subjects were randomized into cohorts, with each cohort receiving a progressively higher dose of this compound or a matching placebo.[12] For example, one study used escalating subcutaneous doses on days 1 and 8 across five cohorts (e.g., 0.25/1 mg, 3/6 mg, 16/24 mg, 48/60 mg, and 80/104 mg).[11][12]
-
Endpoints: The primary endpoints were safety and tolerability, monitored through adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3] Secondary endpoints included pharmacokinetic parameters like Cmax, Tmax, and half-life.[3]
Phase II Experimental Protocol
Phase II trials were designed to evaluate the efficacy, safety, and dose-response of this compound in patients with T2DM. A key Phase II study was a prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[4]
-
Objective: To determine the efficacy and safety of various doses and dosing schedules (weekly, biweekly, and monthly) of this compound.[4]
-
Population: Adult patients with T2DM inadequately controlled with diet and exercise or a stable dose of metformin.[3]
-
Design: Patients were randomized to receive subcutaneous injections of this compound at different doses and frequencies (e.g., 30 mg weekly, 50 mg biweekly, 100 mg monthly) or a matching placebo.[4] Some studies also included an open-label active comparator, such as exenatide, to provide clinical context.[4][12]
-
Endpoints: The primary efficacy endpoint was typically the change in glycated hemoglobin (HbA1c) from baseline after a specified period (e.g., 16 or 52 weeks).[12][13] Secondary endpoints included changes in fasting plasma glucose (FPG), postprandial glucose, body weight, and comprehensive safety assessments.[12][13]
Early-Phase Efficacy and Pharmacodynamic Results
Phase II studies demonstrated that this compound produced clinically and statistically significant, dose-dependent reductions in glycemic parameters compared to placebo.
| Study Population | This compound Dose | Mean Change in HbA1c from Baseline | Source(s) |
| T2DM Patients | 30 mg weekly | -0.87% | [4] |
| (Rosenstock et al.) | 50 mg biweekly | -0.87% | [4] |
| 100 mg monthly | -0.96% | [4] | |
| Placebo | +0.06% | [4] | |
| Japanese T2DM Patients | 15 mg weekly | -1.24% | [12] |
| (Seino et al.) | 30 mg weekly | -1.55% | [12] |
| 30 mg biweekly | -1.13% | [12] | |
| Placebo | +0.19% | [12] | |
| Statistically significant decrease compared with placebo (P<0.001) | |||
| Table 2: Phase II Efficacy Results - Change in HbA1c at 16 Weeks. |
In addition to HbA1c reduction, this compound demonstrated significant dose-dependent reductions in FPG and postprandial glucose levels.[3][4] The glucose-lowering effects were observed as early as two days after the initial dose.[4] Despite effective glycemic control, the effect on weight loss in early trials was modest and sometimes comparable to placebo, a point of differentiation from other GLP-1 receptor agonists.[6][12][14]
Safety and Tolerability Profile
Across Phase I and II trials, this compound was generally safe and well-tolerated.[11][15]
| Adverse Event | This compound Frequency | Placebo Frequency | Notes | Source(s) |
| Nausea | 9.9% - 11.9% | ~10.3% | Generally mild to moderate, transient. Lower incidence than liraglutide (B1674861) (29.2%). | [14][16] |
| Headache | Similar to Placebo | Similar to this compound | Most common AE in healthy volunteer studies. | [3][11][17] |
| Diarrhea | ~14.5% | ~11.5% | Generally mild and transient. | [16] |
| Vomiting | ~4.9% - 5.0% | ~2.6% | Lower incidence than liraglutide (9.3%). | [14][16] |
| Injection-Site Reactions | 17.8% - 22.2% | ~9.9% | Typically mild erythema. | [12][13] |
| Hypoglycemia | Low / Similar to Placebo | Low | Risk is low when not used with insulin or sulfonylureas. | [3][4][13] |
| Table 3: Common Adverse Events in Early-Phase this compound Trials (Pooled Data). |
The most frequently reported AEs were gastrointestinal in nature, primarily mild-to-moderate nausea and diarrhea, which were often transient.[12][16] Notably, the incidence of nausea and vomiting was reported to be lower with this compound compared to the GLP-1 receptor agonist liraglutide.[14][15][16] Injection-site reactions were more common with this compound than placebo but were typically mild.[13] Importantly, the risk of hypoglycemia was low and comparable to placebo, consistent with the glucose-dependent mechanism of action.[3][4]
Conclusion
The early-phase clinical development program for this compound successfully established its foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase I trials confirmed a long half-life suitable for once-weekly dosing and a favorable general tolerability profile.[11] Phase II studies in patients with type 2 diabetes demonstrated significant, dose-dependent improvements in glycemic control (HbA1c and FPG) with an acceptable safety margin, characterized by a low risk of hypoglycemia and a gastrointestinal side-effect profile that appeared favorable relative to other agents in its class.[4][15] These data provided a robust basis for the large-scale Phase III (HARMONY) program that further evaluated its long-term efficacy and safety.[12]
References
- 1. Tanzeum (this compound): A Once-Weekly GLP-1 Receptor Agonist Subcutaneous Injection Approved for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A once-weekly glucagon-like peptide-1 receptor agonist for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Once-weekly this compound in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. This compound: clinical overview of a long-acting GLP-1 receptor agonist in the treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal safety across the this compound development programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Albiglutide and Its Impact on Glucose-Dependent Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, enhances glycemic control in adults with type 2 diabetes mellitus by stimulating insulin (B600854) secretion in a glucose-dependent manner. This mechanism minimizes the risk of hypoglycemia while effectively lowering blood glucose levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from the comprehensive HARMONY clinical trial program. Detailed experimental protocols and visualizations of key biological pathways are included to offer a comprehensive resource for research and development professionals in the field of diabetology. Although GlaxoSmithKline ceased the manufacturing and sales of this compound for commercial reasons, the data from its clinical trials remain a valuable source of information on the effects of GLP-1 receptor agonists.[1]
Mechanism of Action: Enhancing Endogenous Insulin Secretion
This compound is a long-acting analogue of human GLP-1, engineered by fusing two copies of a modified GLP-1 sequence to human albumin. This structural modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life and allowing for once-weekly administration.
The primary mechanism of this compound involves the activation of GLP-1 receptors on pancreatic β-cells. This activation is critically dependent on ambient glucose concentrations. In the presence of elevated blood glucose, typically after a meal, the binding of this compound to its receptor initiates a cascade of intracellular events that augment insulin synthesis and exocytosis.
The GLP-1 Receptor Signaling Pathway
Upon binding to the GLP-1 receptor, a G-protein coupled receptor, this compound induces a conformational change that activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2).
-
PKA-dependent pathway: PKA phosphorylates various intracellular targets that lead to the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This closure depolarizes the cell membrane, leading to the opening of voltage-dependent calcium channels and an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
-
Epac2-dependent pathway: Epac2 activation also contributes to the mobilization of intracellular calcium stores and enhances the sensitivity of the exocytotic machinery to Ca2+, further potentiating insulin secretion.
Crucially, this entire signaling cascade is amplified in the presence of high glucose levels, which independently increase intracellular ATP, leading to K-ATP channel closure. This glucose-dependency ensures that insulin secretion is stimulated only when needed, thereby reducing the risk of hypoglycemia.
In addition to its effects on insulin secretion, this compound also suppresses the secretion of glucagon (B607659) from pancreatic α-cells in a glucose-dependent manner, slows gastric emptying, and promotes satiety, all of which contribute to improved glycemic control.
Quantitative Data from the HARMONY Clinical Trial Program
The efficacy and safety of this compound were extensively evaluated in the HARMONY phase 3 clinical trial program. These trials assessed this compound as monotherapy and in combination with other antidiabetic agents against various comparators.
Table 1: Change in Glycated Hemoglobin (HbA1c) and Body Weight in HARMONY Trials
| Trial | Background Therapy | This compound Dose (weekly) | Comparator | Duration (weeks) | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| HARMONY 2 [2][3] | Diet & Exercise (Monotherapy) | 30 mg | Placebo | 52 | -0.84 | -0.99 |
| 50 mg | Placebo | 52 | -1.04 | -1.25 | ||
| HARMONY 7 [4][5][6] | Metformin ± Sulfonylurea | 30 mg -> 50 mg | Liraglutide (B1674861) 1.8 mg daily | 32 | -0.78 | -0.64 |
| vs. -0.99 for Liraglutide | vs. -2.19 for Liraglutide | |||||
| HARMONY Outcomes [1][7] | Standard of Care | 30 mg -> 50 mg | Placebo | ~83 (1.6 years) | -0.52 (at 16 months) | -0.83 (at 16 months) |
Note: Data represents least-squares mean change from baseline.
Experimental Protocols
The HARMONY trials employed rigorous, multicenter, randomized, and controlled designs to assess the efficacy and safety of this compound.
General Trial Design and Patient Population
-
Participants: Adults with type 2 diabetes mellitus and inadequate glycemic control (typically HbA1c between 7.0% and 10.0%) on their existing antidiabetic regimen.[2][7] The HARMONY Outcomes trial specifically enrolled patients with established cardiovascular disease.[7]
-
Randomization and Blinding: Patients were randomly assigned to receive this compound or a comparator. Most trials were double-blinded, although some, like HARMONY 7, were open-label.[5][7]
-
Dosing: this compound was administered subcutaneously once weekly, typically starting at 30 mg with an option to uptitrate to 50 mg based on glycemic response and tolerability.[7][8]
-
Assessments: Efficacy and safety parameters were assessed at regular intervals throughout the studies.
Measurement of Glucose-Dependent Insulin Secretion
While detailed protocols for assessing insulin secretion in the HARMONY trials are not fully published, standard methodologies are commonly employed in such clinical investigations.
Mixed Meal Tolerance Test (MMTT): This test is a physiological assessment of β-cell function.
-
Procedure: After an overnight fast, patients consume a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.
-
Blood Sampling: Blood samples are collected at baseline and at specified intervals (e.g., 30, 60, 90, 120, and 180 minutes) post-meal.
-
Analytes: Plasma glucose, insulin, and C-peptide concentrations are measured at each time point. C-peptide is often used as a more reliable marker of insulin secretion than insulin itself, as it is not cleared by the liver.
-
Endpoints: Key endpoints include the area under the curve (AUC) for insulin and C-peptide, providing an integrated measure of the overall secretory response.
Homeostasis Model Assessment (HOMA): This is a mathematical model used to quantify insulin resistance (HOMA-IR) and β-cell function (HOMA-%B) from fasting glucose and insulin or C-peptide levels.
-
Formula for HOMA-%B (using C-peptide): (20 x Fasting C-peptide (pmol/L)) / (Fasting Glucose (mmol/L) - 3.5)
Laboratory Methods
-
HbA1c: Measured using standardized, nationally certified laboratory methods.
-
Plasma Glucose: Typically measured using a glucose oxidase method.
-
Insulin and C-peptide: Commonly measured using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
Conclusion
This compound effectively improves glycemic control in patients with type 2 diabetes by acting as a GLP-1 receptor agonist, thereby enhancing glucose-dependent insulin secretion. This mechanism of action is well-supported by extensive data from the HARMONY clinical trial program, which demonstrated significant reductions in HbA1c with a low risk of hypoglycemia and the added benefit of modest weight loss. The detailed understanding of its signaling pathway and the rigorous methodologies employed in its clinical evaluation underscore the targeted and physiological approach of GLP-1 receptor agonists in the management of type 2 diabetes. Although no longer on the market, the scientific insights gained from the study of this compound continue to inform the development and application of incretin-based therapies.
References
- 1. HARMONY: this compound Cuts CV Events but Not Deaths in Diabetes [medscape.com]
- 2. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Once-weekly this compound versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Harmony Outcomes - American College of Cardiology [acc.org]
- 8. gsk.com [gsk.com]
An In-depth Technical Guide to the Research-Scale Synthesis of Albiglutide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the synthesis process for Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, intended for research and development purposes. This compound is a recombinant fusion protein comprised of two copies of a 30-amino-acid sequence of modified human GLP-1, genetically fused to human albumin.[1][2] This guide outlines the predominant synthesis strategy, key experimental protocols, and relevant quantitative data.
Introduction to this compound
This compound is a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 receptor agonist.[1] Its structure consists of two molecules of a modified GLP-1 (7-36) analog, where alanine (B10760859) at position 8 is substituted with glycine (B1666218) to confer resistance to DPP-4 degradation, fused to recombinant human albumin.[2][3] This fusion to albumin extends the half-life of the GLP-1 moiety from minutes to approximately five days, allowing for once-weekly administration.[3][4][5] The primary mechanism of action involves augmenting glucose-dependent insulin (B600854) secretion, slowing gastric emptying, and suppressing glucagon (B607659) secretion.[1][6]
The synthesis of such a large and complex fusion protein is not feasible through standard chemical peptide synthesis alone. Therefore, the established method for producing this compound is through recombinant DNA technology, where a host organism is engineered to produce the entire fusion protein as a single polypeptide chain.[4]
Recombinant Synthesis Strategy
The manufacturing process for this compound involves several core stages, beginning with the design of a synthetic gene and culminating in a highly purified, active biopharmaceutical.[1] The entire fusion protein is typically expressed in a yeast expression system, such as Saccharomyces cerevisiae, which is well-suited for producing complex proteins.[4]
Logical Flow of this compound Production
Caption: High-level workflow for the recombinant synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative methodologies for the research-scale production of this compound.
Protocol 1: Gene Synthesis and Expression Vector Construction
-
Gene Design: A synthetic gene is designed to encode the full this compound amino acid sequence. This sequence comprises human albumin at the N-terminus, followed by a linker, and two tandem copies of the modified GLP-1(7-36) peptide (with a Glycine substitution at position 8).
-
Codon Optimization: The DNA sequence of the synthetic gene is codon-optimized for high-level expression in Saccharomyces cerevisiae.
-
Vector Assembly: The optimized gene is synthesized and cloned into a suitable yeast expression vector, such as pYES2, under the control of a strong, inducible promoter (e.g., GAL1). The vector should also contain a selectable marker (e.g., URA3) for clone selection.
-
Transformation: The resulting expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Clone Selection: Transformed yeast cells are plated on synthetic complete medium lacking uracil (B121893) to select for successful transformants. Positive clones are verified by colony PCR and subsequent DNA sequencing of the insert.
Protocol 2: Protein Expression and Harvest
-
Starter Culture: A single verified colony is used to inoculate 50 mL of synthetic minimal medium containing glucose and incubated overnight at 30°C with shaking (250 rpm).
-
Induction Culture: The overnight culture is used to inoculate a larger volume (e.g., 1 L) of buffered glycerol-complex medium (BMGY) to an OD₆₀₀ of 0.1. The culture is grown at 30°C with vigorous shaking until it reaches the mid-log phase (OD₆₀₀ ≈ 2.0-6.0).
-
Protein Expression: To induce expression from the GAL1 promoter, cells are pelleted by centrifugation (1,500 x g for 5 min) and resuspended in buffered methanol-complex medium (BMMY) containing galactose. Expression is carried out for 48-72 hours at 28-30°C.
-
Cell Harvest: After the induction period, the yeast cells are harvested by centrifugation at 3,000 x g for 10 minutes at 4°C. The supernatant is discarded, and the cell pellet is stored at -80°C until purification.
Protocol 3: Purification and Characterization
-
Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4) containing protease inhibitors. Lysis is achieved using mechanical disruption, such as glass bead milling or high-pressure homogenization.
-
Clarification: The cell lysate is clarified by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant contains the soluble this compound protein.
-
Purification Cascade: A multi-step chromatography process is employed:
-
Affinity Chromatography: The clarified lysate is first passed over a column with an albumin-specific ligand (e.g., Blue Sepharose) to capture the fusion protein.
-
Ion-Exchange Chromatography: The eluate from the affinity column is subjected to ion-exchange chromatography to separate the target protein from other host cell proteins based on charge.
-
Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography is performed to remove any remaining impurities and protein aggregates.
-
-
Buffer Exchange and Formulation: The purified protein is concentrated and buffer-exchanged into a final formulation buffer (e.g., a buffered solution containing a stabilizing agent like mannitol (B672) or sucrose).[7]
-
Characterization: The final product is analyzed for purity by SDS-PAGE and HPLC, identity by mass spectrometry, and biological activity using a GLP-1 receptor activation assay (e.g., cAMP production in a cell line expressing the GLP-1 receptor).
Quantitative Data
Specific yields and purity levels from the industrial manufacturing of this compound are proprietary. However, the tables below summarize publicly available pharmacokinetic data and provide typical expected outcomes for a research-scale recombinant production process.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Elimination Half-Life | ~5 days | [1][4][8] |
| Time to Max. Concentration (Tmax) | 3 - 5 days | [1][8] |
| Apparent Volume of Distribution | ~11 L | [1] |
| Apparent Clearance | ~67 mL/hr | [1][8] |
| Steady State Achievement | 4 - 5 weeks | [8] |
Table 2: Clinical Efficacy Data (26-52 Week Studies)
| Parameter | Placebo-Corrected Result | Reference |
| Change in HbA1c | -0.8% to -1.2% | [9][10] |
| Change in Fasting Plasma Glucose | -1.9 to -2.2 mmol/L | [10] |
| Weight Change | -1.1 to -1.7 kg | [11] |
Table 3: Typical Expected Results for Research-Scale Production
| Step | Parameter | Expected Outcome |
| Fermentation | Expression Level | 50 - 200 mg/L of culture |
| Purification | Overall Yield | 15% - 30% |
| Final Product | Purity (by RP-HPLC) | >95% |
| Final Product | Endotoxin Level | < 0.5 EU/mg |
Molecular Structure and Mechanism of Action
This compound Molecular Structure
Caption: Schematic representation of the this compound fusion protein.
This compound exerts its therapeutic effect by mimicking the action of endogenous GLP-1. It binds to and activates the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells.
GLP-1 Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound binding to the GLP-1R.
This guide provides a foundational understanding of the synthesis of this compound for a research environment. The recombinant production strategy is robust and allows for the generation of this complex therapeutic protein, whose extended half-life and efficacy have made it an important molecule in the study of diabetes treatment.
References
- 1. This compound | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 7. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of an this compound liquid formulation compared with the lyophilized formulation: A 26-week randomized, double-blind, repeat-dose study in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Albiglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albiglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, previously marketed for the management of type 2 diabetes mellitus.[1][2] Structurally, it is a recombinant fusion protein engineered for an extended half-life, allowing for once-weekly administration.[2] This technical guide provides a comprehensive analysis of the chemical properties of this compound, focusing on its structure, synthesis, stability, solubility, and mechanism of action, with detailed experimental protocols and data presented for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a polypeptide created through recombinant DNA technology.[3] It consists of two tandem copies of a modified 30-amino acid sequence of human GLP-1 (fragment 7-36) genetically fused to human albumin.[4] A key modification is the substitution of alanine (B10760859) with glycine (B1666218) at position 8 of the GLP-1 sequence, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]
Amino Acid Sequence and Molecular Formula
The primary structure of the modified GLP-1 dimer is: HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRHGEGTFTSDVSSYLEGQAAKEFIAWLVKGR
This dimer is fused to human albumin. The complete chemical formula and molecular weight are summarized in the table below.
Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C3232H5032N864O979S41 | [2] |
| Molecular Weight | 72,970 Da | [5] |
| Appearance | White to yellow lyophilized powder | [6] |
| Half-life | Approximately 5 days | [3][4] |
| Time to Maximum Concentration (Tmax) | 3 to 5 days | [3][4] |
| Apparent Volume of Distribution (Vd/F) | 11 L | [3][5] |
| Apparent Clearance (CL/F) | 67 mL/h | [3][5] |
Synthesis and Formulation
Recombinant Synthesis
This compound is produced using recombinant DNA technology in the yeast Saccharomyces cerevisiae. The manufacturing process involves cell culture, harvest, and a series of purification steps to yield the final active pharmaceutical ingredient.
Formulation
This compound was supplied as a lyophilized powder for reconstitution. The formulation includes excipients to ensure stability, proper reconstitution, and physiological compatibility.
| Ingredient | Concentration | Purpose | Reference |
| Mannitol | 2.8% (w/w) | Bulking agent, tonicity modifier | [7] |
| Trehalose (B1683222) | 4.2% (w/w) | Cryoprotectant, lyoprotectant | [7] |
| Polysorbate 80 | 0.01% (w/w) | Surfactant (prevents aggregation) | [7] |
| Sodium Phosphate | 10 mmol/L | Buffering agent (maintains pH) | [7] |
A liquid formulation of this compound has also been developed, containing trehalose (117 mM), arginine (100 mM), and polysorbate 80 (0.01% w/w) at a pH of 6.0.[8] In this liquid formulation, this compound can be present at concentrations up to 100 mg/mL.[8]
Stability and Degradation
The stability of this compound is crucial for its therapeutic efficacy. As a protein, it is susceptible to both physical and chemical degradation.
Physical Stability and Aggregation
Protein aggregation is a critical concern for therapeutic proteins as it can lead to reduced efficacy and potential immunogenicity. The physical stability of this compound, particularly its propensity for aggregation, can be assessed using various analytical techniques.
SEC-MALS is a powerful technique to detect and quantify soluble aggregates.
-
Instrumentation: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl), a multi-angle light scattering detector, and a refractive index detector.
-
Mobile Phase: A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4).
-
Sample Preparation: this compound samples are diluted to a suitable concentration (e.g., 1-5 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: Ambient
-
-
Data Analysis: The light scattering and refractive index data are used to calculate the molar mass of the eluting species, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Chemical Stability and Degradation Pathways
Chemical degradation of this compound can occur through processes such as deamidation, oxidation, and hydrolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Forced degradation studies involve exposing this compound to various stress conditions.
-
Acidic Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 40°C for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 40°C for a defined period.
-
Oxidative Degradation: Treat this compound solution with 0.3% (v/v) hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose lyophilized this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C) for a defined period.
-
Photostability: Expose this compound solution to light according to ICH Q1B guidelines.
The resulting samples are then analyzed by a stability-indicating method, such as RP-HPLC, to quantify the remaining this compound and characterize the degradation products.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
Data Analysis: The peak area of this compound is used to determine its purity and the percentage of degradation over time under various stress conditions.
Solubility
The solubility of this compound is a critical parameter for its formulation and administration. As a large protein, its solubility can be influenced by pH, ionic strength, and the presence of excipients.
-
Method: The shake-flask method can be employed to determine the equilibrium solubility of this compound.
-
Procedure:
-
An excess amount of lyophilized this compound is added to a series of vials containing buffers of different pH values (e.g., pH 3 to 10).
-
The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The suspensions are then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the supernatant is determined using a suitable analytical method, such as RP-HPLC or UV-Vis spectrophotometry at 280 nm.
-
-
Data Presentation: The solubility is reported in mg/mL as a function of pH.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a GLP-1 receptor agonist.[3] The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-dependent insulin (B600854) secretion.
GLP-1 Receptor Signaling Pathway
Upon binding of this compound to the GLP-1 receptor, a conformational change occurs, leading to the activation of the associated G-protein (Gs). This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and exchange protein directly activated by cAMP (Epac).
References
- 1. This compound: a unique GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 6. scitepress.net [scitepress.net]
- 7. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Albiglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes. It is a recombinant fusion protein composed of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant human GLP-1 analogue fused to human albumin. This modification extends the half-life of the molecule, allowing for once-weekly administration. The primary mechanism of action of this compound, like other GLP-1 receptor agonists, is to potentiate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, and slow gastric emptying.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound. The described assays are fundamental for confirming its biological activity and understanding its mechanism of action at the cellular level. The protocols cover the assessment of GLP-1 receptor binding, downstream cAMP signaling, stimulation of insulin secretion from pancreatic β-cells, and effects on cell proliferation and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator Peptides
| Assay | Parameter | This compound | GLP-1 | Exendin-4 |
| cAMP Signaling | EC50 (pM) | 472[1] | 51[1] | 3[1] |
| GLP-1 Receptor Binding | Ki (nM) | Data not available | - | - |
| Insulin Secretion | Fold Increase over Basal | Dose-dependent increase | - | - |
| Cell Proliferation | % Increase | Data not available | - | - |
| Apoptosis | % Decrease | Data not available | - | - |
Note: Data for GLP-1 and Exendin-4 are provided for comparative purposes. The insulin secretion data for this compound is qualitative based on available literature, which indicates a dose-dependent potentiation of glucose-stimulated insulin secretion in insulinoma cell lines.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Workflows
Caption: Experimental workflows for in vitro assays.
Experimental Protocols
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GLP-1 receptor.
Methodology Overview: A competitive binding assay using a radiolabeled or fluorescently labeled GLP-1 analogue and cells expressing the human GLP-1 receptor. The ability of this compound to displace the labeled ligand is measured.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R)
-
Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1(7-36)amide) or fluorescently labeled GLP-1
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter (for radiolabeled assay) or HTRF/LRET compatible plate reader (for fluorescent assay)
-
96-well plates
Protocol:
-
Cell Preparation: Culture hGLP-1R expressing cells to confluency. Harvest and resuspend cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of binding buffer
-
25 µL of varying concentrations of this compound (or unlabeled GLP-1 for standard curve)
-
25 µL of labeled GLP-1 (at a final concentration close to its Kd)
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by three washes with ice-cold wash buffer.
-
Detection:
-
Radiolabeled: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity.
-
Fluorescent: Read the plate on a compatible plate reader.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Signaling Assay
Objective: To measure the potency of this compound in stimulating intracellular cyclic AMP (cAMP) production.
Methodology Overview: A cell-based assay using cells expressing the GLP-1 receptor. The amount of cAMP produced in response to this compound stimulation is quantified, typically using a competitive immunoassay format like HTRF.
Materials:
-
CHO-K1 or HEK293 cells stably expressing hGLP-1R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the hGLP-1R expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add 10 µL of the this compound dilutions to the respective wells. Add 10 µL of stimulation buffer to the control wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP cryptate conjugate (from the HTRF kit) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665/620 * 10,000) and plot it against the logarithm of this compound concentration. Determine the EC50 value from the dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[2]
Methodology Overview: Pancreatic β-cell lines (e.g., INS-1 or MIN6) are incubated with this compound in the presence of low and high glucose concentrations. The amount of insulin secreted into the medium is then quantified.
Materials:
-
INS-1 or MIN6 pancreatic β-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with either 2.8 mM glucose (low glucose) or 16.7 mM glucose (high glucose)
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Cell Seeding: Seed INS-1 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells twice with KRBH containing 2.8 mM glucose. Then, pre-incubate the cells in 1 mL of the same buffer for 2 hours at 37°C.
-
Stimulation: Remove the pre-incubation buffer and add 500 µL of KRBH containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
2.8 mM glucose + varying concentrations of this compound
-
16.7 mM glucose + varying concentrations of this compound
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-increase over the basal (2.8 mM glucose) condition.
Cell Proliferation Assay (BrdU)
Objective: To evaluate the effect of this compound on pancreatic β-cell proliferation. GLP-1 receptor agonists are known to promote β-cell proliferation.
Methodology Overview: A colorimetric or fluorescent assay that detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into the DNA of proliferating cells.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium
-
BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed INS-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Incubate for 24-48 hours.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Add the anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Add the substrate solution and incubate for 15-30 minutes, or until color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) proliferation.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if this compound can protect pancreatic β-cells from apoptosis. GLP-1 receptor agonists have been shown to have anti-apoptotic effects on β-cells.
Methodology Overview: A luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., a cytokine cocktail of TNF-α, IL-1β, and IFN-γ)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed INS-1 cells into a 96-well opaque-walled plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound. Incubate for 12-24 hours.
-
Assay Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a percentage of the caspase activity in cells treated with the apoptosis-inducing agent alone. A decrease in luminescence indicates an anti-apoptotic effect.
References
Application Notes and Protocols for Studying Albiglutide's Metabolic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the metabolic effects of Albiglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The protocols outlined below are designed to guide researchers in conducting experiments to evaluate the efficacy of this compound in improving glycemic control and managing body weight.
Introduction
This compound is a GLP-1 receptor agonist designed for the treatment of type 2 diabetes. Its mechanism of action involves mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, which includes glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and delayed gastric emptying.[1][2] Preclinical studies in various animal models of obesity and diabetes are crucial for elucidating the therapeutic potential and underlying mechanisms of this compound. Commonly used models include leptin-deficient ob/ob mice, leptin receptor-deficient db/db mice, diet-induced obese (DIO) rodents, and Zucker diabetic fatty (ZDF) rats.[3][4]
Animal Models for Metabolic Research
Several well-established rodent models are utilized to study the metabolic effects of GLP-1 receptor agonists like this compound.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, and insulin resistance.[3] They are a valuable tool for investigating the effects of anti-diabetic agents on a background of genetic obesity.
-
db/db Mice: These mice possess a mutation in the leptin receptor gene, resulting in a phenotype of obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of type 2 diabetes.[3]
-
Diet-Induced Obese (DIO) Models: Typically, C57BL/6 mice or Sprague-Dawley rats are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other metabolic syndrome characteristics. This model is highly relevant to human obesity driven by dietary factors.[5]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and, when fed a specific diet, develop obesity, hyperglycemia, and hyperlipidemia, making them a suitable model for type 2 diabetes with severe insulin resistance.[6]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of a long-acting GLP-1 receptor agonist, structurally and functionally similar to this compound (exendin-4 AlbudAb), in combination with another nutritional agent (GSK457) in diet-induced obese (DIO) and db/db mouse models.[7] While not solely this compound, these data provide an indication of the expected metabolic outcomes.
Table 1: Effects of a Long-Acting GLP-1 Agonist on Body Weight in Diet-Induced Obese (DIO) Mice [7]
| Treatment Group | Duration | Change in Body Weight (%) |
| Vehicle | 28 days | - |
| Exendin-4 AlbudAb (0.03 mg/kg) | 28 days | -5.0% |
| GSK457 (15% w/w in chow) + Exendin-4 AlbudAb (0.03 mg/kg) | 28 days | -30.8% |
Table 2: Effects of a Long-Acting GLP-1 Agonist on Glycemic Parameters in db/db Mice [7]
| Treatment Group | Duration | Change in Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle | 14 days | - | - |
| GSK457 (10% w/w in chow) + Exendin-4 AlbudAb | 14 days | -217 | -1.2 |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
This protocol details the procedure for subcutaneous (SC) injection of this compound in mice, a common route for administering peptide-based therapeutics.[8][9]
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection)
-
Sterile syringes (0.3 mL or 0.5 mL) with 27-30 gauge needles
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound powder with the appropriate volume of sterile vehicle to achieve the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Animal Preparation: Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose (mg/kg).
-
Dose Calculation: Calculate the volume of the this compound solution to be administered using the following formula: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
Injection Procedure: a. Restrain the mouse by gently grasping the loose skin at the scruff of the neck. b. Create a "tent" of skin over the dorsal midline, between the shoulder blades. c. Clean the injection site with a 70% ethanol wipe and allow it to air dry. d. Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 30-45 degrees). e. Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and inject at a new site. f. Slowly depress the plunger to inject the calculated volume of the solution. g. Withdraw the needle and return the mouse to its cage.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor food and water intake, body weight, and general health status throughout the study period.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism and the effect of therapeutic agents on glucose tolerance.[10][11][12]
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles (flexible, ball-tipped)
-
Blood glucose meter and test strips
-
Micro-hematocrit tubes or other blood collection supplies
-
Timer
-
Heating lamp (to facilitate blood collection from the tail)
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge. Ensure free access to water during the fasting period.
-
Baseline Blood Glucose: At time 0 (immediately before glucose administration), obtain a baseline blood sample from the tail vein. A small incision at the tip of the tail can be made to facilitate blood collection. Measure the blood glucose concentration using a glucometer.
-
Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
Visualization of Signaling Pathways and Workflows
GLP-1 Receptor Signaling Pathway
This compound exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor.[13][14][15][16] The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Evaluating this compound in a DIO Mouse Model
This diagram illustrates a typical experimental workflow for assessing the metabolic effects of this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for this compound studies in DIO mice.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 5. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for GLP-1 Receptor Agonists: A Focus on Albiglutide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists represent a significant class of therapeutic agents for the management of type 2 diabetes and obesity. These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][2] Albiglutide, a long-acting GLP-1 receptor agonist, was developed for the treatment of type 2 diabetes.[3] This document provides detailed application notes and protocols for designing and conducting clinical trials for GLP-1 receptor agonists, with a specific focus on this compound, to guide researchers, scientists, and drug development professionals in this field.
Core Principles of Clinical Trial Design for GLP-1 Receptor Agonists
Clinical trials for GLP-1 receptor agonists are designed to rigorously evaluate their efficacy and safety. Key considerations include the selection of appropriate patient populations, determination of relevant endpoints, and implementation of robust safety monitoring protocols.
Target Population
Clinical trials for GLP-1 receptor agonists typically enroll adult patients with type 2 diabetes who have inadequate glycemic control on their current antihyperglycemic regimen.[4] For obesity indications, trials enroll patients with a specified Body Mass Index (BMI), often with at least one weight-related comorbidity.[2]
Efficacy Endpoints
The primary efficacy endpoints in type 2 diabetes trials are typically the change in glycated hemoglobin (HbA1c) from baseline and the change in body weight.[5] For obesity trials, the primary endpoint is the percentage change in body weight. Secondary endpoints often include changes in fasting plasma glucose, postprandial glucose, blood pressure, and lipid profiles.[6]
Safety and Tolerability Assessment
A thorough assessment of safety and tolerability is paramount. Common adverse events associated with GLP-1 receptor agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[1][7] Cardiovascular safety is a critical consideration, and dedicated cardiovascular outcomes trials (CVOTs) are often required by regulatory agencies.[3][4][6][8][9] Other safety assessments include monitoring for pancreatitis, changes in renal function, and immunogenicity.[10]
This compound Clinical Trial Example: The Harmony Outcomes Study
The Harmony Outcomes study (NCT02465515) was a randomized, double-blind, placebo-controlled cardiovascular outcomes trial for this compound.[4][11][12][13][14]
Study Design and Population
The trial enrolled 9,463 patients with type 2 diabetes and established cardiovascular disease.[4][14] Participants were randomized to receive either once-weekly subcutaneous injections of this compound (30 mg, with the option to increase to 50 mg) or a matching placebo, in addition to their standard of care.[13][14]
Key Endpoints and Results
The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, myocardial infarction, or stroke.[13][14] The results demonstrated that this compound was superior to placebo in reducing the risk of the primary MACE endpoint.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of GLP-1 receptor agonists, including this compound.
Table 1: Efficacy of this compound in Type 2 Diabetes (Harmony Program)
| Endpoint | This compound 30 mg | This compound 50 mg | Placebo |
| Change in HbA1c from Baseline (%) | Clinically relevant reductions observed | Further reductions with 50mg dose | Minimal change |
| Change in Body Weight from Baseline (kg) | Modest weight loss reported | Greater weight loss than 30mg | Minimal change |
Note: Specific quantitative data from the Harmony program showed clinically relevant reductions in HbA1c versus placebo.[15] this compound was generally associated with modest weight loss.[3]
Table 2: Cardiovascular Outcomes in the Harmony Outcomes Trial
| Outcome | This compound (n=4731) | Placebo (n=4732) | Hazard Ratio (95% CI) | P-value |
| Primary MACE | 338 (7%) | 428 (9%) | 0.78 (0.68-0.90) | 0.0006 (superiority) |
| Cardiovascular Death | 139 (3%) | 169 (4%) | 0.82 (0.66-1.02) | - |
| Myocardial Infarction | 155 (3%) | 200 (4%) | 0.77 (0.63-0.94) | - |
| Stroke | 79 (2%) | 88 (2%) | 0.89 (0.66-1.20) | - |
Data sourced from the Harmony Outcomes trial publication.[13][14]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful execution of clinical trials.
Protocol for HbA1c Measurement
Objective: To determine the long-term glycemic control of participants.
Specimen: Whole blood collected in EDTA (lavender top) tubes.[2]
Methodology:
-
Sample Collection: Collect 3-5 mL of venous blood. Invert the tube 8-10 times immediately after collection.[2]
-
Storage and Transport: Store samples at 2-8°C for short-term storage. For long-term storage, freeze at -70°C or below. Ship to a central laboratory on cold packs or dry ice.[2]
-
Analysis: Utilize a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC), which is considered the gold standard.[2]
-
Quality Control: Run two levels of quality controls (normal and abnormal) at the beginning and end of each batch of samples.[2] Results should be reported in both NGSP (%) and IFCC (mmol/mol) units.[2]
Protocol for Blood Glucose Monitoring
Objective: To assess short-term glycemic control (fasting and postprandial).
Specimen: Capillary whole blood.
Methodology:
-
Patient Preparation: The participant should wash their hands with soap and warm water.[1]
-
Sample Collection: Use a sterile lancet to obtain a drop of blood from the side of the fingertip.[16]
-
Analysis: Apply the blood drop to a test strip in a calibrated glucose meter. The result is typically displayed within 30 seconds.[1]
-
Quality Control: Perform internal quality control tests (high and low) as per the manufacturer's guidelines.[16] Ensure the meter and test strips are calibrated together.[16]
Protocol for Immunogenicity Assessment
Objective: To detect the presence of anti-drug antibodies (ADAs).
Specimen: Serum or plasma.
Methodology:
-
Screening Assay: An initial immunoassay (e.g., ELISA) is used to detect binding antibodies to the GLP-1 receptor agonist.
-
Confirmatory Assay: Positive samples from the screening assay are further tested in a confirmatory assay that includes a competition step with an excess of the drug to demonstrate specificity.
-
Neutralizing Antibody (NAb) Assay: Confirmed positive samples are then tested in a cell-based or competitive ligand-binding assay to determine if the ADAs have neutralizing activity, which could impact drug efficacy.
-
Titer Determination: The concentration of ADAs is determined for confirmed positive samples.
Note: The immunogenic potential varies among different GLP-1 receptor agonists.[10]
Visualizations: Signaling Pathways and Workflows
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic beta-cells.
Clinical Trial Workflow for a GLP-1 Receptor Agonist
Caption: A generalized workflow for a clinical trial of a GLP-1 receptor agonist.
Conclusion
The design and execution of clinical trials for GLP-1 receptor agonists like this compound require a comprehensive understanding of their mechanism of action, careful selection of patient populations and endpoints, and rigorous safety monitoring. The provided application notes, protocols, and data summaries offer a foundational guide for professionals in the field of drug development. Adherence to standardized protocols and a thorough understanding of the regulatory landscape are essential for generating high-quality data to support the approval and clinical use of these important therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. prosciento.com [prosciento.com]
- 5. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Assessment of cardiovascular risk of new drugs for the treatment of diabetes mellitus: risk assessment vs. risk aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular Safety Trials of Antidiabetic Therapies to Treat Type 2 Diabetes: Perhaps Asking the Wrong Question? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. This compound and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectormine.com [vectormine.com]
- 16. pulsejobs.fra1.cdn.digitaloceanspaces.com [pulsejobs.fra1.cdn.digitaloceanspaces.com]
Application Notes and Protocols for Albiglutide in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. It is a recombinant fusion protein composed of two copies of a dipeptidyl peptidase-4-resistant GLP-1 analogue fused to human albumin. This modification extends its half-life, allowing for sustained activation of the GLP-1 receptor.[1] In a research setting, this compound is a valuable tool for studying the therapeutic mechanisms of GLP-1 receptor activation, including glucose-dependent insulin (B600854) secretion, beta-cell preservation, and effects on gastric emptying and appetite.[1][2] These application notes provide recommended dosage guidelines for in vitro and in vivo laboratory research, along with detailed protocols for key experimental assays.
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor found on pancreatic beta cells and other cell types.[3] This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn leads to a potentiation of glucose-stimulated insulin secretion, enhanced beta-cell proliferation, and inhibition of apoptosis.
Recommended Dosages for Laboratory Research
The following tables provide a summary of recommended starting concentrations for in vitro experiments and dosages for in vivo studies based on available preclinical data. Researchers should perform dose-response studies to determine the optimal concentration or dosage for their specific experimental model and conditions.
In Vitro Studies
| Assay Type | Cell Line | Recommended Concentration Range | Key Parameter | Reference |
| GLP-1 Receptor Activation (cAMP Assay) | HEK293T cells expressing GLP-1R | 100 pM - 10 nM | EC50 = 472 pM | [4] |
| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 cells, Isolated Islets | 1 nM - 100 nM | Potentiation of insulin secretion | [1][5] |
| Beta-Cell Apoptosis Inhibition | Pancreatic beta-cell lines (e.g., MIN6, INS-1) | 10 nM - 200 nM | Reduction in apoptotic markers | [5] |
In Vivo Studies
Due to limited publicly available efficacy data for this compound in diabetic animal models, the following recommendations are based on pharmacokinetic studies of this compound and efficacy studies of other long-acting GLP-1 receptor agonists.
| Animal Model | Dosing Regimen | Recommended Dosage Range | Notes | Reference (Comparative) |
| db/db Mice | Subcutaneous, once weekly or twice weekly | 3 - 10 mg/kg | Start with a lower dose and titrate up based on glycemic response and body weight changes. | [6] |
| Diet-Induced Obese (DIO) Mice | Subcutaneous, daily or once weekly | 1 - 5 mg/kg | Monitor for effects on body weight, food intake, and glucose tolerance. | [7][8] |
| Pharmacokinetic Studies (CD-1 Mice) | Single subcutaneous dose | 1 - 6.5 mg/kg | Used to establish pharmacokinetic profiles. | [4] |
Experimental Protocols
In Vitro GLP-1 Receptor Activation: cAMP Assay
This protocol describes the measurement of intracellular cAMP accumulation in response to this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES and 0.5 mM IBMX).
-
This compound.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture HEK293-hGLP1R cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Assay Plate Setup: Dispense the cell suspension into the wells of a 384-well plate.
-
Stimulation: Add the diluted this compound or control solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) to each well according to the manufacturer's instructions.[3]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the results against the log of the this compound concentration. Use a four-parameter logistic regression to determine the EC50 value.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static GSIS assay using isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat).
-
Islet culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound.
-
Insulin ELISA kit.
-
24-well plates.
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery. Hand-pick islets of similar size for the experiment.
-
Pre-incubation: Place a group of islets (e.g., 10-15) into each well of a 24-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express insulin secretion as ng/islet/hour. Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.
In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol provides a general workflow for evaluating the efficacy of this compound in a diabetic mouse model, such as the db/db mouse.
Procedure:
-
Animal Acclimatization: Acclimatize male db/db mice (or another suitable model) for at least one week before the start of the study.
-
Baseline Measurements: Record baseline body weight and non-fasted blood glucose levels.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle via subcutaneous injection at the desired frequency (e.g., once weekly).
-
Monitoring: Monitor body weight and non-fasted blood glucose regularly (e.g., 2-3 times per week).
-
Oral Glucose Tolerance Test (OGTT): At selected time points during the study, perform an OGTT. Fast the mice overnight, then administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Endpoint Analysis: At the end of the study, collect blood for terminal analysis (e.g., HbA1c, insulin levels) and harvest tissues (e.g., pancreas) for further analysis like histology or gene expression.
Beta-Cell Apoptosis: TUNEL Assay
This protocol outlines the detection of apoptotic beta cells in pancreatic tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Paraffin-embedded pancreatic tissue sections.
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration.
-
Proteinase K.
-
TUNEL assay kit.
-
Primary antibody against insulin.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay. This typically involves an equilibration step followed by incubation with the TdT reaction mixture, which labels the 3'-OH ends of fragmented DNA with a fluorescent nucleotide.
-
Immunostaining for Insulin: After the TUNEL reaction, perform standard immunohistochemistry to label beta cells. Incubate with a primary antibody against insulin, followed by a fluorescently labeled secondary antibody (using a different fluorophore than the TUNEL label).
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize using a fluorescence microscope. Apoptotic beta cells will be positive for TUNEL, insulin, and DAPI.
-
Quantification: Quantify the percentage of TUNEL-positive beta cells relative to the total number of beta cells.
Disclaimer
These protocols and dosage recommendations are intended as a guide for research purposes only. It is essential for researchers to optimize these protocols for their specific experimental systems and to adhere to all institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
Application Notes: Synthesis and Purification of Albiglutide
Introduction
Albiglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), developed for the treatment of type 2 diabetes.[1] It is a large fusion protein with a molecular mass of approximately 73 kDa, comprising two copies of a modified 30-amino-acid sequence of human GLP-1, genetically fused in tandem to the N-terminus of human albumin.[2] A key modification is the substitution of alanine (B10760859) with glycine (B1666218) at position 8 of the GLP-1 sequence, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] This resistance, combined with the fusion to albumin, significantly extends the protein's half-life to approximately five days, allowing for once-weekly subcutaneous administration.[1][3]
This compound functions as a GLP-1 receptor agonist.[1] Upon binding to the GLP-1 receptor on pancreatic β-cells, it stimulates a signaling cascade that results in the glucose-dependent secretion of insulin.[4][5] This mechanism helps to lower blood glucose levels, suppress glucagon (B607659) secretion, and slow gastric emptying.[2][4]
The production of this compound is achieved through recombinant DNA technology, with Saccharomyces cerevisiae (a species of yeast) being the established expression host.[3] The manufacturing process involves distinct stages of cell culture (fermentation), harvest, and a multi-step purification process to isolate the final, high-purity product.[3] These application notes provide a detailed overview of the protocols involved in its synthesis and purification for research and development purposes.
Experimental Protocols
Part 1: Recombinant Synthesis of this compound
The synthesis of this compound is a biological process involving the expression of a recombinant gene in a host organism. The following protocol outlines a representative workflow for producing this compound in Saccharomyces cerevisiae.
1.1. Gene Synthesis and Vector Construction
-
Gene Design: Chemically synthesize a DNA sequence encoding the this compound fusion protein. The sequence should be codon-optimized for high-level expression in S. cerevisiae. The construct will encode:
-
A yeast-optimized secretion signal (e.g., α-factor leader sequence).[6]
-
Two tandem copies of the modified human GLP-1(7-36) sequence with the A8G substitution.
-
The sequence for human serum albumin.
-
-
Vector Insertion: Ligate the synthesized gene into a high-expression yeast shuttle vector, such as one containing the strong, inducible GAL1-10 promoter.[7][8]
-
Transformation: Transform the expression vector into a suitable protease-deficient strain of S. cerevisiae (e.g., YMY1032) using a standard method like the lithium acetate/polyethylene glycol procedure.[7]
-
Selection: Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-selectable plasmid) to isolate successful transformants.[8]
1.2. Fermentation and Expression
-
Inoculum Preparation: Inoculate a single colony of the transformed yeast into a small volume of selective medium containing a non-inducing carbon source like glucose. Grow overnight at 30°C with vigorous agitation.[7]
-
Bioreactor Culture: Scale up the culture by inoculating a larger volume of growth medium in a controlled bioreactor.[9] Grow the cells to a high density (e.g., OD600 of 5-8). The ability of yeast to reach high cell densities is a key advantage for recombinant protein production.[10]
-
Induction: Deplete the initial carbon source and induce protein expression by adding galactose to the medium. This activates the GAL1-10 promoter, leading to the transcription and translation of the this compound gene.[7]
-
Harvesting: After an induction period (typically 24-48 hours), harvest the yeast cells by centrifugation. The secreted this compound will be in the culture supernatant.
-
Clarification: Remove any remaining cells and debris from the supernatant by further centrifugation and/or filtration (e.g., 0.22 µm filter) to prepare for purification.
Part 2: Multi-Step Purification of this compound
A multi-step purification strategy is required to achieve the high degree of purity necessary for a therapeutic protein. A typical workflow involves capture, intermediate purification, and polishing (CIPP) steps.[11]
2.1. Step 1: Capture by Ion-Exchange Chromatography (IEX)
-
Principle: IEX separates proteins based on their net surface charge. It is an excellent initial step for capturing the target protein from the clarified supernatant and concentrating the sample.
-
Column: Use a strong anion exchange (Q-type) or cation exchange (S-type) column, depending on the isoelectric point (pI) of this compound and the chosen buffer pH.
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Loading: Load the clarified culture supernatant onto the column. The low salt concentration facilitates the binding of this compound to the charged resin.[12]
-
Washing: Wash the column with several column volumes of equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl over 20 column volumes). This compound will elute at a specific salt concentration, separating it from other host cell proteins.[12] Collect fractions and analyze by SDS-PAGE to identify those containing this compound.
2.2. Step 2: Intermediate Purification by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their surface hydrophobicity. It is a good second step as it uses different separation principles from IEX, enhancing overall purity.[13]
-
Sample Preparation: Pool the this compound-containing fractions from the IEX step. Add a high concentration of a non-denaturing salt (e.g., 1-2 M ammonium (B1175870) sulfate) to promote hydrophobic interactions.
-
Column: Use a HIC column with a suitable stationary phase (e.g., Phenyl, Butyl, or Octyl).
-
Equilibration: Equilibrate the column with a high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Loading & Washing: Load the sample and wash with equilibration buffer to remove non-binding proteins.
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., 1.5 M to 0 M ammonium sulfate). Proteins will elute in order of increasing hydrophobicity. Collect and analyze fractions for this compound.
2.3. Step 3: Polishing by Reversed-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions, making it ideal for achieving final high purity.[14][15]
-
Column: Use a wide-pore C4, C8, or C18 silica-based column suitable for large proteins.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[16]
-
-
Equilibration: Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5-10%).
-
Loading: Load the pooled and buffer-exchanged fractions from the HIC step.
-
Elution: Elute this compound using a shallow linear gradient of increasing acetonitrile concentration (e.g., 20% to 50% Mobile Phase B over 60 minutes). This slow gradient is crucial for resolving closely related impurities.[14]
-
Fraction Collection: Collect the main peak corresponding to this compound. Verify purity using analytical RP-HPLC and mass spectrometry. Final purity should exceed 98%.
-
Final Formulation: The purified protein is typically buffer-exchanged into a final formulation buffer and lyophilized or stored as a stable liquid formulation.[17]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of a recombinant protein like this compound. Actual values can vary significantly based on the specific process parameters.
Table 1: Representative Fermentation Data
| Parameter | Typical Value | Unit |
| Host Organism | Saccharomyces cerevisiae | - |
| Culture Volume | 10 | L |
| Final Cell Density (OD600) | 50 - 100 | - |
| Induction Time | 24 - 48 | hours |
| Expression Titer | 50 - 500 | mg/L |
Table 2: Representative Multi-Step Purification Yields and Purity
| Purification Step | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Supernatant | < 5 | 100 | 100 |
| Ion-Exchange Chromatography | 60 - 80 | 85 - 95 | 85 - 95 |
| Hydrophobic Interaction | 85 - 95 | 80 - 90 | 68 - 85 |
| Reversed-Phase HPLC | > 98 | 70 - 85 | 48 - 72 |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the recombinant synthesis of this compound.
Caption: Multi-step workflow for the purification of this compound.
Signaling Pathway
Caption: GLP-1 receptor signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Expression Systems for Production of Recombinant Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Setting Up a Bioreactor for Recombinant Protein Production in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. genscript.com [genscript.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. goldbio.com [goldbio.com]
- 13. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 14. One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Albiglutide in Plasma
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the concentration of albiglutide in plasma samples. Two primary techniques, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are detailed below. These methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of the drug's absorption, distribution, metabolism, and excretion.
Application Note 1: Quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle
The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying large molecules like this compound, which is a recombinant fusion protein. In this assay, a microtiter plate is pre-coated with a capture antibody specific to a region of the this compound molecule (e.g., an anti-GLP-1 antibody). When the plasma sample is added, the this compound present is captured by this antibody. Subsequently, a second, enzyme-conjugated detection antibody that binds to a different epitope on the this compound molecule is introduced. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample and is measured using a spectrophotometric plate reader.
2. Experimental Protocol
This protocol is based on methodologies described for this compound and other GLP-1 analogs.[1][2][3]
2.1. Materials and Reagents
-
Microtiter plate pre-coated with anti-GLP-1 rabbit polyclonal antibody.[1][3]
-
This compound standard solution
-
EDTA-plasma samples
-
Detection Antibody (e.g., HRP-conjugated anti-human albumin antibody)
-
Assay Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB - Tetra Methyl Benzidine).[2]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
2.2. Procedure
-
Preparation: Allow all reagents and samples to reach room temperature. Reconstitute standards and prepare a standard curve by performing serial dilutions in the assay buffer.
-
Sample Addition: Add 100 µL of standards, quality controls (QCs), and EDTA-plasma samples to the appropriate wells of the pre-coated microtiter plate.[1][2]
-
Incubation (Capture): Cover the plate and incubate for 60 minutes at 37°C.[2]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted, enzyme-conjugated detection antibody to each well.
-
Incubation (Detection): Cover the plate and incubate for 60 minutes at 4°C.[2]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[2]
-
Incubation (Development): Incubate the plate for 30 minutes at room temperature in the dark.[2] A blue color will develop.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[2]
2.3. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of this compound in the unknown samples.
3. Quantitative Data
The performance of the ELISA should be validated according to regulatory guidelines.[4][5] The following table summarizes typical performance characteristics.
| Parameter | Typical Value | Description |
| Linear Range | 12 - 320 ng/mL[3] | The concentration range over which the assay is accurate, precise, and linear. |
| LLOQ | 12 ng/mL[3] | The Lower Limit of Quantification is the lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy | 85-115% | The closeness of the determined value to the nominal concentration (within ±15%). |
| Precision | ≤15% CV | The coefficient of variation expressing the repeatability and intermediate precision of the assay. |
| Specificity | High | The ability of the antibodies to bind exclusively to this compound without cross-reactivity to endogenous substances.[6] |
4. Visualization: ELISA Workflow
Application Note 2: Quantification of this compound using LC-MS/MS
1. Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of therapeutic peptides.[7][8] Due to the large size and complexity of this compound, a common strategy involves a "surrogate peptide" approach. The plasma sample undergoes protein precipitation followed by enzymatic digestion (typically with trypsin) to cleave this compound into smaller, unique peptide fragments. One or more of these surrogate peptides, which are unique to this compound, are then quantified by LC-MS/MS. The sample is injected into a high-performance liquid chromatography (HPLC) system for separation, and the eluent is introduced into a mass spectrometer. The mass spectrometer isolates the precursor ion of the surrogate peptide, fragments it, and detects a specific product ion. The amount of the product ion is proportional to the concentration of the surrogate peptide, and thus to the concentration of this compound in the original sample.
2. Experimental Protocol
This protocol is a representative method based on established LC-MS/MS assays for other large GLP-1 receptor agonists like liraglutide (B1674861) and semaglutide.[9][10][11][12]
2.1. Materials and Reagents
-
EDTA-plasma samples
-
This compound standard and a stable isotope-labeled (SIL) internal standard (IS)
-
Protein Precipitation Solution (e.g., Methanol or Acetonitrile).[13]
-
Denaturation/Reduction Buffer (e.g., Guanidine-HCl, DTT)
-
Alkylation Reagent (e.g., Iodoacetamide)
-
Trypsin (sequencing grade)
-
Digestion Quenching Solution (e.g., Formic Acid)
-
LC-MS grade water and organic solvents (e.g., Acetonitrile, Formic Acid)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
2.2. Procedure
-
Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 g for 10 min) to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Digestion (Surrogate Peptide Generation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in denaturation buffer and incubate.
-
Add alkylation reagent and incubate in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the protein.
-
Quench the digestion by adding formic acid.
-
-
Sample Injection: Transfer the final sample to an autosampler vial and inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
2.3. LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[12][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12][13] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient from low to high %B to elute the surrogate peptide. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pre-selected precursor → product ion pairs for the surrogate peptide and IS. |
2.4. Data Analysis
-
Integrate the peak areas for the surrogate peptide and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
3. Quantitative Data
The LC-MS/MS method must be fully validated.[14] The table below shows typical performance characteristics for large peptide quantification.
| Parameter | Typical Value | Description |
| Linear Range | 0.5 - 200 ng/mL[13] | The validated range of quantification. |
| LLOQ | 0.5 ng/mL[8][13] | The Lower Limit of Quantification, demonstrating high sensitivity. |
| Accuracy | 85-115% | The closeness of the determined value to the nominal concentration (within ±15%).[12] |
| Precision | ≤15% CV | The coefficient of variation for intra- and inter-day precision.[12] |
| Recovery | >80%[13] | The efficiency of the analyte extraction process from the plasma matrix. |
4. Visualization: LC-MS/MS Workflow
Method Comparison
Choosing between ELISA and LC-MS/MS depends on the specific requirements of the study.[6][15]
| Feature | ELISA | LC-MS/MS |
| Specificity | Dependent on antibody quality; potential for cross-reactivity.[6] | Very high; based on mass-to-charge ratio, less prone to interference.[9] |
| Sensitivity | High, but can be limited by antibody affinity. | Generally very high, often with lower LLOQs than ELISA.[8] |
| Throughput | High; suitable for large numbers of samples in parallel (96-well plates). | Lower to medium; samples are analyzed sequentially. |
| Development Time | Can be lengthy if custom antibodies are needed. | Method development can be complex but is often faster than antibody generation. |
| Cost | Reagent kits can be expensive, but instrumentation is widely available. | High initial instrument cost; lower per-sample cost once established. |
| Multiplexing | Difficult to measure multiple analytes simultaneously. | Can readily quantify multiple analytes (e.g., drug and metabolites) in a single run.[10] |
This compound's Mechanism of Action: GLP-1 Signaling Pathway
This compound functions as a GLP-1 receptor agonist. Understanding its signaling pathway is crucial for interpreting pharmacodynamic data alongside concentration measurements. The diagram below illustrates the simplified signaling cascade initiated by this compound binding to the GLP-1 receptor on pancreatic beta cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intoxlab.com [intoxlab.com]
- 8. shimadzu.com [shimadzu.com]
- 9. d-nb.info [d-nb.info]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. japsonline.com [japsonline.com]
- 15. Active glucagon-like peptide 1 quantitation in human plasma: a comparison of multiple ligand binding assay platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Albiglutide in Cardiovascular Outcomes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of albiglutide in cardiovascular outcomes research, with a primary focus on the landmark Harmony Outcomes trial. This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been evaluated for its effects on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease.
I. Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of medications used in the management of type 2 diabetes. Beyond their glucose-lowering effects, several agents in this class have demonstrated cardiovascular benefits.[1] this compound was developed as a long-acting GLP-1 receptor agonist for once-weekly administration.[2] The Harmony Outcomes study was a large-scale, randomized, double-blind, placebo-controlled trial designed to assess the cardiovascular safety and efficacy of this compound in a high-risk population.[2][3]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from the Harmony Outcomes trial, providing a clear comparison of the outcomes between the this compound and placebo groups.
Table 1: Baseline Characteristics of Patients in the Harmony Outcomes Trial[3]
| Characteristic | This compound (N=4,731) | Placebo (N=4,732) |
| Mean Age (years) | 64.2 | 64.2 |
| Female (%) | 31 | 31 |
| White (%) | 70 | 70 |
| Asian (%) | 5 | 5 |
| Mean Duration of Diabetes (years) | 14.2 | 14.2 |
| Mean HbA1c (%) | 8.7 | 8.7 |
| Established Coronary Artery Disease (%) | 71 | 71 |
| History of Stroke (%) | 18 | 18 |
| Baseline Medications (%) | ||
| Biguanide (Metformin) | 74 | 74 |
| Sulfonylurea | 29 | 29 |
| Insulin | 59 | 59 |
Table 2: Primary and Secondary Cardiovascular Outcomes[4][5]
| Outcome | This compound (N=4,731) | Placebo (N=4,732) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome | ||||
| (Cardiovascular Death, Myocardial Infarction, or Stroke) | 338 (7.1%) | 428 (9.0%) | 0.78 (0.68 - 0.90) | 0.0006 (for superiority) |
| Incidence Rate (per 100 person-years) | 4.6 | 5.9 | ||
| Components of the Primary Outcome | ||||
| Cardiovascular Death | 139 (2.9%) | 157 (3.3%) | 0.89 (0.71 - 1.11) | - |
| Myocardial Infarction (Fatal or Non-fatal) | 185 (3.9%) | 247 (5.2%) | 0.75 (0.62 - 0.90) | - |
| Stroke (Fatal or Non-fatal) | 71 (1.5%) | 80 (1.7%) | 0.89 (0.65 - 1.21) | - |
| All-Cause Mortality | 225 (4.8%) | 246 (5.2%) | 0.92 (0.77 - 1.09) | - |
Table 3: Myocardial Infarction Subtypes (Post-hoc Analysis)[6][7]
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) |
| First Myocardial Infarction | - | - | 0.75 (0.62 - 0.91) |
| Overall Myocardial Infarctions | - | - | 0.75 (0.61 - 0.91) |
| First Type 1 MI | - | - | 0.73 (0.57 - 0.92) |
| First Type 2 MI | - | - | 0.65 (0.46 - 0.92) |
| ST-segment Elevation MI | - | - | 0.69 (0.38 - 1.26) |
| Non-ST-segment Elevation MI | - | - | 0.86 (0.66 - 1.20) |
Table 4: Glycemic Control and Body Weight Changes[3]
| Parameter | Time Point | This compound | Placebo | Difference from Placebo (95% CI) |
| Mean HbA1c Change (%) | 8 months | - | - | -0.63 (-0.69 to -0.58) |
| 16 months | - | - | -0.52 (-0.58 to -0.45) | |
| Mean Body Weight Change (kg) | 8 months | - | - | -0.66 (-0.83 to -0.49) |
| 16 months | - | - | -0.83 (-1.06 to -0.60) |
III. Experimental Protocols
The following section details the methodology for the Harmony Outcomes trial, the pivotal study for this compound's cardiovascular outcomes.
Harmony Outcomes Trial Protocol
1. Study Design: The Harmony Outcomes trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study conducted at 610 sites in 28 countries.[4][5] Patients were randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo, in addition to their standard of care for type 2 diabetes and cardiovascular disease.[5]
2. Patient Population: A total of 9,463 patients were enrolled.[4]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Type 1 diabetes.[3]
-
Estimated glomerular filtration rate (eGFR) < 30 ml/min/1.73m².[3]
-
Severe gastroparesis.[3]
-
History of pancreatitis or significant risk factors for pancreatitis.[3]
-
Personal or family history of medullary thyroid carcinoma or multiple endocrine neoplasia type 2.[3]
-
Current use of a GLP-1 receptor agonist.[3]
-
3. Intervention:
-
Patients received a once-weekly subcutaneous injection of either:
-
The study medication was administered in addition to the patients' existing standard of care therapies for diabetes and cardiovascular disease.[4]
4. Endpoints:
-
Primary Composite Endpoint: The first occurrence of cardiovascular death, myocardial infarction, or stroke.[6][5]
-
Secondary Endpoints: Included the individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.
5. Study Duration and Follow-up: The trial was event-driven and continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of at least 1.5 years.[2][4] Patient contact and assessments were scheduled every 4 months after randomization.[7] The median follow-up duration was 1.6 years.[4]
6. Statistical Analysis:
-
The primary analysis was a time-to-event analysis for the primary composite endpoint.
-
The study first tested for non-inferiority of this compound compared to placebo, with a prespecified non-inferiority margin for the hazard ratio (HR) of less than 1.30.[6][5]
-
If non-inferiority was established, a closed testing procedure was used to test for superiority.[6][5]
-
All analyses were conducted on the intention-to-treat population, which included all randomized patients.[5]
IV. Visualizations
The following diagrams illustrate the experimental workflow of the Harmony Outcomes trial and the proposed signaling pathway for the cardiovascular effects of GLP-1 receptor agonists like this compound.
Caption: Experimental workflow of the Harmony Outcomes trial.
Caption: GLP-1 receptor agonist signaling pathway in the cardiovascular system.
V. Conclusion
The Harmony Outcomes trial demonstrated that this compound was superior to placebo in reducing the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.[4][6] The primary driver of this benefit was a significant reduction in the incidence of myocardial infarction.[3] These findings, along with data from other GLP-1 receptor agonist trials, support the use of evidence-based agents in this class as part of a comprehensive strategy to mitigate cardiovascular risk in this high-risk patient population.[6] The mechanisms underlying these cardiovascular benefits are multifactorial and include improvements in glycemic control, modest weight loss, and direct effects on the vasculature and myocardium.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of this compound on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmony Outcomes - American College of Cardiology [acc.org]
- 4. gsk.com [gsk.com]
- 5. This compound and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for Utilizing Albiglutide in Gastric Emptying Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in clinical and preclinical studies investigating gastric emptying. Detailed protocols for common methodologies, data presentation guidelines, and relevant biological pathways are outlined to facilitate robust and reproducible research.
Introduction
This compound, a long-acting GLP-1 receptor agonist, exerts its therapeutic effects in type 2 diabetes by mimicking the action of endogenous GLP-1. A key physiological effect of GLP-1 receptor activation is the delay of gastric emptying, which contributes to improved glycemic control by slowing the rate of glucose absorption from the small intestine. The study of this compound's impact on gastric emptying is crucial for understanding its full pharmacological profile, potential drug-drug interactions, and gastrointestinal side effects.
Data Presentation: Quantitative Effects of GLP-1 Receptor Agonists on Gastric Emptying
The following table summarizes the quantitative impact of GLP-1 receptor agonists on the half-time of gastric emptying (T50) as determined by scintigraphy, based on a meta-analysis of multiple studies. While specific data for this compound from a comprehensive published study is limited, these values provide a representative effect for the drug class.[1][2]
| Treatment Group | Mean Gastric Emptying Half-Time (T50) in minutes | Pooled Mean Difference vs. Placebo (minutes) |
| GLP-1 Receptor Agonists | 138.4 | 36.0 |
| Placebo | 95.0 | - |
Experimental Protocols
Two primary methods are employed to assess gastric emptying: Gastric Emptying Scintigraphy (the "gold standard") and the ¹³C-Spirulina Breath Test.
Protocol 1: Gastric Emptying Scintigraphy
This protocol is based on the standardized methodology for gastric emptying scintigraphy and is adapted for a clinical trial investigating the effects of this compound.[3][4]
Objective: To quantify the rate of solid-phase gastric emptying following administration of this compound compared to a placebo.
Materials:
-
This compound for subcutaneous injection
-
Placebo for subcutaneous injection
-
Standardized test meal:
-
120g liquid egg whites (e.g., Egg Beaters®)
-
Two slices of white bread
-
30g strawberry jam
-
120 mL water
-
-
Radiopharmaceutical: 0.5-1.0 mCi (18.5-37 MBq) of ⁹⁹ᵐTc-sulfur colloid
-
Gamma camera for scintigraphic imaging
Procedure:
-
Patient Preparation:
-
Patients should fast overnight (at least 8 hours) before the study.
-
Medications known to affect gastric motility should be discontinued (B1498344) for a specified period before the test, as determined by the study protocol.[5]
-
For diabetic patients, blood glucose should be monitored and managed according to the protocol.
-
-
This compound/Placebo Administration:
-
Administer the prescribed dose of this compound or placebo via subcutaneous injection at the time point specified in the study design (e.g., 72 hours prior to the meal to assess steady-state effects).
-
-
Test Meal Preparation and Administration:
-
Cook the egg whites containing the ⁹⁹ᵐTc-sulfur colloid.
-
Serve the radiolabeled egg whites with the two slices of bread, jam, and water.
-
The patient should consume the entire meal within 10 minutes.[4]
-
-
Scintigraphic Imaging:
-
Acquire anterior and posterior images of the stomach immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[3]
-
Each image acquisition should be for a duration of 1-2 minutes.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on each image to determine the counts of the radiolabel.
-
Correct for radioactive decay.
-
Calculate the percentage of gastric retention at each time point.
-
Determine the gastric emptying half-time (T50), the time it takes for 50% of the radiolabeled meal to empty from the stomach.
-
Protocol 2: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
This non-radioactive method is a validated alternative to scintigraphy and has been used in studies involving GLP-1 receptor agonists.[6][7][8][9]
Objective: To measure the rate of solid-phase gastric emptying using a stable isotope breath test following the administration of this compound.
Materials:
-
This compound for subcutaneous injection
-
Placebo for subcutaneous injection
-
¹³C-Spirulina Gastric Emptying Breath Test kit, which includes:
-
Standardized meal containing ¹³C-Spirulina-enriched egg mix
-
Saltine crackers
-
-
Breath collection bags or tubes
-
Gas Isotope Ratio Mass Spectrometer for analysis
Procedure:
-
Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Ensure patients have not had another ¹³C-based breath test within the last 24 hours.
-
Discontinue medications affecting gastric motility as per the study protocol.
-
-
This compound/Placebo Administration:
-
Administer the prescribed dose of this compound or placebo subcutaneously at the designated time before the test meal.
-
-
Baseline Breath Sample Collection:
-
Collect two baseline breath samples from the patient before they consume the test meal.[8]
-
-
Test Meal Administration:
-
Prepare the ¹³C-Spirulina-enriched egg meal according to the kit instructions.
-
The patient should consume the meal with the provided crackers and a specified amount of water within 10 minutes.
-
-
Post-Meal Breath Sample Collection:
-
Sample Analysis and Data Interpretation:
-
Analyze the breath samples for the ratio of ¹³CO₂ to ¹²CO₂.
-
The rate of ¹³CO₂ excretion over time is used to calculate the gastric emptying rate and the half-emptying time (T50).
-
Visualizations
Signaling Pathway of this compound in Gastric Smooth Muscle
Caption: this compound's mechanism of action on gastric smooth muscle.
Experimental Workflow for a Clinical Trial
Caption: Workflow of a placebo-controlled gastric emptying study.
References
- 1. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 4. med.emory.edu [med.emory.edu]
- 5. motilitysociety.org [motilitysociety.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cairndiagnostics.com [cairndiagnostics.com]
Application Notes & Protocols: Methodologies for Assessing Albiglutide's Immunogenicity
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Albiglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes.[1] It is a recombinant fusion protein composed of two copies of a modified human GLP-1 sequence fused to human albumin.[2] As with all biotherapeutics, this compound has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[3] This immunogenicity can impact the drug's safety, efficacy, and pharmacokinetics.[4][5] Therefore, a thorough immunogenicity assessment is a critical component of its development and regulatory evaluation.[3][4]
These application notes provide an overview of the methodologies and detailed protocols for assessing the immunogenicity of this compound, based on clinical trial data and established in vitro assays.
Application Notes
Immunogenicity Risk Profile of this compound
The molecular structure of this compound, being a large peptide-based therapeutic, presents a potential risk for immunogenicity.[3] However, risk assessment of the molecule predicted a low immunogenic potential.[6] Clinical studies have substantiated this, showing a relatively low incidence of ADA formation. Treatment-emergent ADAs were detected in approximately 2.5% to 5.5% of subjects in various studies, and these were generally transient, of low titer, and not neutralizing.[6][7][8] Importantly, the presence of anti-albiglutide antibodies did not appear to correlate with a reduction in glycemic response (HbA1c and fasting plasma glucose) or an increase in adverse events.[6][8]
Multi-Tiered Testing Strategy
A standard multi-tiered approach is employed to detect and characterize ADAs against this compound. This strategy ensures the reliable identification of true positive responses while minimizing false positives.
Caption: A multi-tiered workflow for detecting and characterizing anti-drug antibodies.
-
Screening Assay: A highly sensitive assay, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or an Electrochemiluminescence (ECL) assay, is used to detect all potential positive samples.[3][6]
-
Confirmatory Assay: Samples that screen positive are subjected to a confirmatory assay to demonstrate the specificity of the antibodies for this compound.[6]
-
Characterization: Confirmed positive samples are further analyzed to determine the antibody titer and their potential to neutralize the biological activity of the drug.[3]
Data Presentation: Incidence of Anti-Albiglutide Antibodies
The following table summarizes the incidence of anti-albiglutide antibodies as reported in clinical studies.
| Study Phase / Reference | Total Subjects (approx.) | Incidence of Anti-Albiglutide Antibodies | Key Observations |
| Registration Program[6] | >4000 subject-years | ~5% | Antibodies were generally transient, of low titer, and not neutralizing. No impact on glycemic response was observed. |
| Phase IIb Randomized Trial[7] | 320 | 2.5% (8 subjects) | No obvious correlation between ADA presence and reduction in A1C or weight loss. |
| General Review[8] | N/A | 5.5% | Immunogenicity was not associated with increased adverse events. |
Experimental Protocols
Protocol 1: ADA Screening and Confirmation using Bridging ELISA
This protocol describes a bridging ELISA for the detection and confirmation of antibodies specific to this compound in serum samples.
A. Principle In a bridging ELISA, bivalent ADAs in the sample act as a "bridge" between this compound coated on the microplate and a labeled this compound conjugate in solution, generating a detectable signal.
B. Materials
-
High-bind 96-well microplates
-
This compound (for coating and conjugation)
-
Biotinylation Reagent (e.g., NHS-Biotin)
-
Horseradish Peroxidase (HRP) Labeling Reagent (e.g., Streptavidin-HRP)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Positive Control (e.g., affinity-purified anti-albiglutide antibodies)
-
Negative Control (pooled normal human serum)
-
Microplate reader
C. Screening Assay Protocol
-
Plate Coating: Coat microplate wells with 100 µL of this compound (1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 50 µL of Assay Diluent, followed by 50 µL of patient samples, positive controls, and negative controls to appropriate wells. Incubate for 2 hours at RT with gentle shaking.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of biotinylated this compound and HRP-conjugated this compound (pre-mixed in Assay Diluent). Incubate for 1 hour at RT.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes at RT.
-
Reaction Stop: Add 100 µL/well of Stop Solution.
-
Read Plate: Measure absorbance at 450 nm. Samples with a signal above a pre-determined cut-point are considered screen-positive.
D. Confirmatory Assay Protocol For screen-positive samples, repeat the assay with a competitive inhibition step.
-
Follow steps 1-4 of the Screening Assay Protocol.
-
Competitive Incubation: Prepare two aliquots of each screen-positive sample. To one aliquot, add an excess of free this compound (e.g., 50-100 µg/mL). To the other, add Assay Diluent. Incubate for 1 hour at RT.
-
Add 100 µL of the pre-incubated samples to the coated plate and proceed from Step 5 of the Screening Assay Protocol.
-
Analysis: A sample is confirmed positive if the signal is significantly reduced (e.g., >50% inhibition) in the presence of excess free this compound compared to the unspiked sample.
Protocol 2: In Vitro Dendritic Cell (DC) Activation Assay
This assay assesses the potential of this compound to induce an innate immune response by measuring the activation and maturation of dendritic cells.[9]
Caption: Workflow for assessing dendritic cell activation by a biotherapeutic.
A. Principle Antigen-presenting cells like DCs are key initiators of the immune response.[10] Upon encountering a potentially immunogenic substance, they mature, upregulating co-stimulatory molecules (e.g., CD80, CD86, CD40) and secreting pro-inflammatory cytokines.[9][11]
B. Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CD14 MicroBeads for monocyte isolation
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human GM-CSF and IL-4
-
This compound
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (media)
-
Fluorophore-conjugated antibodies for flow cytometry (anti-CD11c, -HLA-DR, -CD80, -CD86, -CD40)
-
ELISA or MSD kits for cytokine measurement (e.g., IL-6, TNF-α, IL-1β)
-
Flow cytometer
C. Protocol
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
DC Differentiation: Culture CD14+ monocytes in medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs (moDCs).
-
Stimulation: Plate the moDCs and stimulate with different concentrations of this compound, positive control (LPS), or negative control (media). Incubate for 24-48 hours.
-
Harvest and Staining: Harvest the cells and supernatant. Stain the cells with a cocktail of fluorescently labeled antibodies against DC surface markers (CD11c, HLA-DR) and activation markers (CD80, CD86, CD40).
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Analyze the expression levels (Mean Fluorescence Intensity) of activation markers on the DC population (gated as CD11c+).
-
Cytokine Analysis: Use the collected supernatant to quantify the concentration of secreted pro-inflammatory cytokines using ELISA or MSD assays according to the manufacturer's instructions.
Protocol 3: T-Cell Activation Assay
This assay evaluates the potential of this compound to induce a drug-specific T-cell response, a key step in the adaptive immune response leading to ADA formation.[12][13]
A. Principle T-cells from previously unexposed (naïve) donors are co-cultured with APCs and the drug. If the drug contains T-cell epitopes, it will be processed by APCs and presented to T-cells, causing them to activate and proliferate.[13][14]
B. Materials
-
PBMCs from a panel of healthy, HLA-typed donors
-
Cell culture medium (e.g., RPMI-1640 with 10% human AB serum)
-
This compound
-
Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Negative control (media)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
³H-Thymidine (for proliferation measurement by incorporation)
-
ELISpot plates and reagents for cytokine measurement (e.g., IFN-γ, IL-2)
-
Flow cytometer
C. Protocol
-
PBMC Preparation: Isolate PBMCs from healthy donor blood.
-
Labeling (for flow cytometry): Label PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This dye is diluted with each cell division, allowing proliferation to be tracked.
-
Cell Culture: Plate 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add this compound at various concentrations, positive control (KLH), or negative control (media) to the wells.
-
Incubation: Culture the cells for 6-7 days at 37°C, 5% CO₂.
-
Analysis of Proliferation:
-
Flow Cytometry: Stain cells with antibodies for T-cell markers (CD3, CD4). Analyze the dilution of the proliferation dye within the CD4+ T-cell population. A "stimulation index" is calculated by comparing the percentage of proliferated cells in drug-treated wells to negative control wells.
-
³H-Thymidine Incorporation: On day 6, pulse the cells with ³H-Thymidine for 18-24 hours. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
-
Analysis of Cytokine Secretion (ELISpot): Alternatively, perform the assay on an ELISpot plate pre-coated with anti-IFN-γ or anti-IL-2 antibodies. After the incubation period, follow the ELISpot protocol to visualize and count cytokine-secreting cells (spots). An increase in spot-forming units compared to the negative control indicates a T-cell response.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic & ADA Assessment of GLP-1 RAs | Aragen [aragen.com]
- 4. GLP Immunogenicity in-vivo and in-vitro studies | vivo Science GmbH [vivo-science.com]
- 5. intoxlab.com [intoxlab.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Potential of this compound, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2025 PharmSci 360 [aaps2025.eventscribe.net]
- 11. Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. epivax.com [epivax.com]
- 14. biorxiv.org [biorxiv.org]
Albiglutide Administration Protocols for Subcutaneous Injection in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of albiglutide in rodent models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, a glucagon-like peptide-1 (GLP-1) receptor agonist.
Introduction to this compound
This compound is a long-acting GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[1] It is a recombinant fusion protein composed of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue fused to human albumin.[2] This structure extends its half-life, allowing for less frequent administration. In rodent models, this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, delay gastric emptying, and reduce food intake and body weight.[1][2] A critical consideration for studies in rodents is the potential for an immunogenic response, with anti-albiglutide antibodies detected as early as 8 days after administration, which may limit the duration of interpretable studies to approximately two weeks.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rodents, compiled from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Reference |
| Half-life (t½) | ~8 hours | [2] |
| Bioavailability (SC) | ≥38% | [2] |
Table 2: Reported Subcutaneous (SC) Dosages of this compound and other GLP-1 RAs in Rodent Studies
| Rodent Model | Compound | Dosage | Study Focus | Reference |
| CD-1 Mice | This compound | 1, 5, 50 mg/kg (daily) | General Toxicity | [3] |
| CD-1 Mice | This compound | 50, 200, 500, 1000 mg/kg (single dose) | Acute Toxicity | [2][3] |
| Shrews | This compound | 0.5, 5 mg/kg | Emesis and Anorexia | [4] |
| Diet-Induced Obese (DIO) Mice | Exendin-4 AlbudAb* | 0.03 mg/kg | Body Weight and Food Intake | [5] |
*Note: Exendin-4 AlbudAb is a long-acting GLP-1 receptor agonist with a similar mechanism of action to this compound.
Experimental Protocols
This compound Reconstitution and Preparation for Injection
Materials:
-
Lyophilized this compound
-
Sterile vehicle (e.g., 10 mM sodium phosphate, 2.8% w/v mannitol, 4.2% w/v trehalose, 0.01% v/v polysorbate 80, pH 7.2)[3]
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Bring lyophilized this compound and sterile vehicle to room temperature.
-
Reconstitute the lyophilized this compound with the appropriate volume of sterile vehicle to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously to avoid foaming and protein degradation.
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless.
-
Dilute the stock solution with the sterile vehicle to achieve the final desired concentration for injection.
-
Prepare individual doses in sterile syringes for each animal. It is recommended to use a new needle for each injection.
Subcutaneous Injection Procedure in Mice
Materials:
-
Prepared this compound solution in a sterile syringe with a 27-30 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol (B145695) wipes
Protocol:
-
Gently restrain the mouse, either manually or using a restraint device.
-
The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.[6]
-
If desired, wipe the injection site with a 70% ethanol wipe and allow it to dry completely.
-
Lift a tent of skin at the chosen injection site.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears, withdraw the needle and select a new site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is designed to assess the effect of this compound on glucose metabolism.
Materials:
-
This compound (prepared for injection)
-
Glucose solution (e.g., 20% dextrose in sterile water or saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to handling and procedures for at least one week prior to the study.
-
Fast mice for 4-6 hours before the start of the OGTT.[7] Ensure free access to water during the fasting period.
-
-
This compound Administration:
-
Administer the predetermined dose of this compound or vehicle via subcutaneous injection at a specified time point before the glucose challenge (e.g., 30 minutes prior).
-
-
Baseline Blood Glucose Measurement (Time 0):
-
At the end of the fasting period, obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose concentration using a glucometer.
-
-
Oral Glucose Administration:
-
Post-Glucose Blood Sampling:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion for each animal to quantify the overall glucose tolerance.
-
Visualization of Pathways and Workflows
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
- 6. Bioactive Agent Discovery from the Natural Compounds for the Treatment of Type 2 Diabetes Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
Troubleshooting & Optimization
Albiglutide Stability & Formulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and formulation challenges associated with Albiglutide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what makes its stability profile unique?
A1: this compound is a therapeutic protein developed for the treatment of type 2 diabetes.[1] It is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4] Structurally, it is a recombinant fusion protein created by linking two copies of a modified human GLP-1 sequence to human albumin.[5] This fusion to albumin significantly extends the drug's half-life to approximately five days, allowing for once-weekly administration.[1][2][6] However, this large and complex structure (molecular weight of 72,970 Daltons) also presents unique stability challenges, primarily related to physical aggregation and chemical degradation.[7] The original commercial formulation, Tanzeum™/Eperzan™, was supplied as a lyophilized (freeze-dried) powder for reconstitution, which points to inherent instability in an aqueous solution.[5][7][8]
Q2: My this compound solution appears cloudy or contains visible particles. What is causing this aggregation and how can I prevent it?
A2: Cloudiness or particulate formation is a classic sign of protein aggregation, a common issue for therapeutic peptides and proteins.[9] Aggregation can be triggered by various stress factors and can lead to loss of biological activity and potential immunogenicity.
Potential Causes & Troubleshooting Steps:
-
pH and Buffer Choice: The stability of proteins is highly dependent on pH. For GLP-1 analogues, degradation is often observed at pH values between 4.5 and 5.5, which can be near the isoelectric point, promoting aggregation.[10][11] Ensure your buffer system (e.g., sodium phosphate) maintains a pH where this compound is most stable, likely outside this critical range.[5][7]
-
Temperature Stress: Elevated temperatures accelerate both chemical degradation and physical aggregation.[11][12] Unused this compound pens should be stored at refrigerated temperatures (2°C to 8°C or 36°F to 46°F).[3] Avoid repeated freeze-thaw cycles, which can denature the protein.
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can introduce mechanical stress that exposes hydrophobic regions of the protein, leading to aggregation.[13] Mix solutions by gentle inversion or slow swirling.
-
Excipient Deficiency: The commercial lyophilized formulation included stabilizers like trehalose (B1683222) and mannitol, and a surfactant, polysorbate 80.[5][7][14]
-
Stabilizers (Trehalose, Mannitol): These sugars protect the protein during lyophilization and in solution.
-
Surfactants (Polysorbate 80): Polysorbate 80 is critical for preventing surface-induced aggregation and adsorption to container walls. A concentration of 0.01% (w/w) was used in the original formulation.[7]
-
Experimental Workflows & Protocols
Workflow for Investigating this compound Aggregation
The following diagram outlines a systematic approach to identifying and characterizing aggregation in your this compound samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review of its use in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound: a unique GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tanzeum (this compound Pen for Injection, for Subcutaneous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Overcoming interference in Albiglutide bioassays
Welcome to the technical support center for Albiglutide bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming interference and to offer troubleshooting support for common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during this compound bioassays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing high background noise in my this compound ELISA?
Possible Causes:
-
Non-specific binding of antibodies: The primary or secondary antibody may be binding to components in the sample matrix or the plate itself.
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding.
-
Contaminated reagents or plates: Reagents may be contaminated, or the microplate may have imperfections.
-
Excessive antibody concentration: The concentration of the primary or secondary antibody may be too high.
-
Matrix effects: Components in the biological sample (e.g., plasma, serum) can interfere with the assay.[1][2][3]
Solutions:
-
Optimize antibody concentrations: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.
-
Improve blocking: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., 5-10% normal serum from the species of the secondary antibody).
-
Thorough washing: Increase the number and vigor of wash steps between antibody incubations to remove unbound antibodies.
-
Use high-quality reagents and plates: Ensure all reagents are fresh and properly stored, and use high-quality ELISA plates.
-
Sample dilution: Diluting the sample can help minimize matrix effects.[4]
-
Matrix-matched calibrators: Prepare standard curves in a matrix that closely matches the sample matrix.
Q2: My this compound bioassay is showing low or no signal. What could be the problem?
Possible Causes:
-
Inactive this compound: The this compound standard or sample may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).[5]
-
Suboptimal antibody performance: The antibodies may have lost activity or are not specific enough for this compound.
-
Incorrect assay buffer conditions: The pH or composition of the assay buffer may not be optimal for antibody-antigen binding.
-
Insufficient incubation times: Incubation times for antibodies or substrate may be too short.
-
Presence of interfering substances: The sample may contain substances that inhibit the enzyme conjugate (e.g., sodium azide (B81097) for HRP).
-
Anti-drug antibodies (ADAs): The presence of ADAs in the sample can bind to this compound and prevent its detection.
Solutions:
-
Verify this compound integrity: Use a fresh, properly stored aliquot of this compound.
-
Check antibody performance: Test the antibodies with a known positive control.
-
Optimize assay conditions: Review and optimize buffer composition, pH, and incubation times.
-
Sample pre-treatment: For samples suspected of containing ADAs, pre-treatment steps like acid dissociation may be necessary to free the drug.
-
Use a different assay format: Consider alternative assay formats that are less susceptible to ADA interference.
Q3: I am observing high variability between replicate wells in my this compound potency assay. What are the likely causes?
Possible Causes:
-
Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variable responses.[5]
-
Pipetting errors: Inaccurate or inconsistent pipetting of reagents, standards, or samples is a common source of variability.[4]
-
Edge effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.
-
Cell health and passage number: Using cells that are unhealthy or have a high passage number can lead to inconsistent results.[5]
-
Inadequate mixing: Insufficient mixing of reagents in the wells can result in non-uniform reactions.[4]
Solutions:
-
Ensure uniform cell seeding: Gently swirl the cell suspension before and during plating to maintain a uniform cell density.
-
Practice proper pipetting techniques: Use calibrated pipettes, change tips between samples, and pipette carefully to avoid bubbles.[4]
-
Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer/media to create a humidity barrier.
-
Maintain healthy cell cultures: Use cells with a consistent and low passage number and ensure they are healthy and actively growing.[5]
-
Ensure proper mixing: Gently tap the plate after adding reagents to ensure thorough mixing.[4]
Experimental Protocols
Protocol 1: this compound Pharmacokinetic (PK) ELISA
This protocol describes a sandwich ELISA for the quantification of this compound in plasma samples.
Materials:
-
Microtiter plates pre-coated with anti-GLP-1 rabbit polyclonal antibody
-
This compound standard
-
Plasma samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Mouse monoclonal anti-human albumin antibody (detection antibody)
-
HRP-conjugated rabbit anti-mouse antibody (secondary antibody)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., 12 to 320 ng/ml).[6]
-
Sample Preparation: Thaw plasma samples on ice. Dilute samples as needed in assay buffer.
-
Coating: (If not using pre-coated plates) Coat microtiter plates with anti-GLP-1 rabbit polyclonal antibody overnight at 4°C. Wash plates three times with wash buffer. Block plates with assay buffer for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of standards and diluted plasma samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of the mouse monoclonal anti-human albumin antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated rabbit anti-mouse antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.
Protocol 2: Cell-Based this compound Potency Assay (cAMP Accumulation)
This protocol outlines a cell-based assay to measure the potency of this compound by quantifying its ability to stimulate cAMP production in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 25 mM HEPES and 0.5 mM IBMX)[7]
-
This compound standard and samples
-
cAMP detection kit (e.g., HTRF, Luminescence-based)
-
White, clear-bottom 96-well cell culture plates
-
Plate reader (compatible with the detection kit)
Procedure:
-
Cell Seeding: Seed the GLP-1 receptor-expressing HEK293 cells into a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and test samples in assay buffer to create dose-response curves.
-
Cell Stimulation: Carefully remove the cell culture medium from the wells. Add 50 µL of assay buffer to each well. Add 50 µL of the prepared this compound standards and samples to the respective wells.
-
Incubation: Incubate the plate for 30 minutes to 5 hours at 37°C, 5% CO₂.[7][8] The optimal incubation time should be determined during assay development.
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., luminescence, HTRF ratio) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the EC₅₀ value, which represents the potency of this compound.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Bioassays
| Issue | Potential Cause | Recommended Solution |
| High Background | Non-specific antibody binding | Optimize antibody concentrations, improve blocking, increase washing steps. |
| Matrix effects | Dilute samples, use matrix-matched calibrators. | |
| Low/No Signal | Degraded this compound | Use a fresh, properly stored aliquot. |
| Anti-drug antibody (ADA) interference | Implement sample pre-treatment (e.g., acid dissociation). | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and proper technique. |
| Edge effects | Avoid using outer wells or fill with buffer. |
Table 2: Example this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Half-life (t½) | 6-7 days | [6] |
| Time to maximum concentration (Tmax) | 3-5 days post-dose | GSK |
| Apparent Clearance (CL/F) | ~67 mL/h | GSK |
Note: These values are approximate and can vary between individuals and studies.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway and potential ADA interference.
Experimental Workflow
Caption: General workflow for an this compound immunoassay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound bioassays.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Albiglutide Dosage for Improved Glycemic Control in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Albiglutide in animal studies to investigate glycemic control. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental procedures involving this compound in animal models.
1. Variability in Glycemic Response
-
Question: We are observing high variability in blood glucose readings between animals in the same treatment group. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure that fasting times are strictly consistent across all animals before blood glucose measurements. The method of blood collection can also introduce variability; tail-tip sampling should be performed consistently to minimize stress, which can affect glucose levels. Additionally, consider the housing conditions, as stress from cage changes or environmental disturbances can impact physiological responses. For long-acting agonists like this compound, the timing of blood sampling relative to the last dose is critical for consistency.
-
Question: Some of our animals are showing a diminished glycemic response to this compound after several weeks of treatment, particularly in rodent models. Why might this be happening?
-
Answer: This is a known potential issue. This compound, being a fusion protein containing human albumin, can be highly immunogenic in rodents.[1] This can lead to the development of anti-drug antibodies (ADAs) which may neutralize the drug's activity over time.[1] Studies have shown that after approximately 8 weeks of treatment with this compound, mice may no longer be responsive, likely due to the formation of anti-albiglutide antibodies.[1] It is advisable to limit the duration of studies in rodents to avoid this confounding factor.[1] Consider conducting interim assessments of drug efficacy and potentially measuring ADA titers if a neutralizing effect is suspected.
2. Administration and Dosing
-
Question: What is the recommended route of administration for this compound in animal studies?
-
Answer: this compound is administered via subcutaneous (SC) injection.[1] Common injection sites in rodents include the dorsal flank or the scruff of the neck. It is important to rotate injection sites if multiple injections are given over time to minimize local skin reactions.
-
Question: We are unsure of the optimal dose to use in our mouse model of type 2 diabetes. Where should we start?
-
Answer: Dose-ranging studies are crucial. Based on available nonclinical data, single subcutaneous doses in mice have ranged from 1 to 6.5 mg/kg, with systemic exposure increasing in proportion to the dose.[1] Acute toxicity studies in mice have used doses as high as 1000 mg/kg SC.[1] For efficacy studies, a pilot dose-response experiment is recommended to determine the optimal dose for your specific animal model and glycemic control endpoints.
3. Adverse Effects
-
Question: We have observed some mild injection site reactions in our animals. Is this a known side effect?
-
Answer: Yes, injection site reactions have been reported with this compound.[2] These are typically mild and may include erythema (redness). Proper injection technique and rotation of injection sites can help to mitigate these reactions.
-
Question: Are there any concerns about hypoglycemia with this compound in animal models?
-
Answer: this compound's mechanism of stimulating insulin (B600854) secretion is glucose-dependent, which inherently lowers the risk of hypoglycemia.[3] In clinical studies, this compound did not impair the counter-regulatory hormone response to hypoglycemia. However, if this compound is used in combination with other glucose-lowering agents, such as insulin or sulfonylurereas, the risk of hypoglycemia is increased, and a dose reduction of the concomitant agent should be considered.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Half-life (t½) | Bioavailability (Subcutaneous) | Peak Concentration (Tmax) | Reference |
| Mouse | ~12 hours | ~38% | Not specified | [1] |
| Monkey | ~60 hours (2.5 days) | ~50% | Not specified | [1] |
| Human | 6-7 days | Not specified | 3-5 days |
Table 2: this compound Dosage Ranges Used in Animal Studies
| Species | Dosing Range | Study Type | Notes | Reference |
| Mouse | 1 - 6.5 mg/kg (single dose) | Pharmacokinetic | Exposure increased proportionally with dose. | [1] |
| Mouse | 50 - 1000 mg/kg (single dose) | Acute Toxicity | Transient, dose-dependent body weight drop at doses >200 mg/kg. | [1] |
| Monkey | Up to 50 mg/kg/week | Chronic Toxicity (52 weeks) | No significant toxicity findings. | [1] |
| Rat | Not specified | Ischemia/Reperfusion | Dose-dependent reduction in myocardial infarct size. | [1] |
Experimental Protocols
This compound Administration Protocol for Rodents
-
Preparation: Reconstitute lyophilized this compound with the appropriate sterile vehicle to the desired stock concentration. Further dilute with sterile saline or phosphate-buffered saline (PBS) to the final injection concentration.
-
Dosing: Determine the appropriate dose based on the animal's body weight.
-
Administration: Administer the calculated volume via subcutaneous injection in the dorsal flank. Vary the injection site for subsequent doses.
-
Frequency: For long-term studies, a once-weekly dosing schedule is often appropriate given the drug's long half-life. However, due to immunogenicity in rodents, study durations of more than a few weeks should be carefully considered.[1]
Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Preparation: Fast animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
This compound Administration: Administer this compound or vehicle at the appropriate time before the glucose challenge. Given this compound's Tmax of 3-5 days in humans, in a chronic weekly dosing study, performing the OGTT 3-4 days after the last dose would assess the peak effect.
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose concentrations at each time point. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.
References
Technical Support Center: Managing Albiglutide Side Effects in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing common side effects of Albiglutide in clinical research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in clinical trials?
A1: The most frequently reported adverse events in the HARMONY clinical trial program were gastrointestinal issues and injection site reactions.[1][2] Specifically, diarrhea and nausea were among the most common gastrointestinal events.[3]
Q2: How does the incidence of gastrointestinal side effects with this compound compare to other GLP-1 receptor agonists?
A2: Clinical trial data suggests that this compound has an acceptable gastrointestinal tolerability profile. For instance, in a 32-week trial, nausea and vomiting occurred less frequently in patients treated with this compound compared to those treated with liraglutide.[3]
Q3: What is the risk of hypoglycemia with this compound?
A3: this compound has a low intrinsic potential for causing hypoglycemia.[4] When used as monotherapy or in combination with metformin (B114582) or pioglitazone, the incidence of hypoglycemia is low.[1] The risk may increase when this compound is used in combination with insulin (B600854) secretagogues (like sulfonylureas) or insulin.
Q4: Is pancreatitis a significant concern with this compound?
A4: In the HARMONY Phase III program, adjudicated cases of acute pancreatitis were uncommon, though the incidence was slightly higher in the this compound group compared to placebo or active comparators.[5]
Troubleshooting Guides
Managing Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea)
Gastrointestinal adverse events are the most frequently reported side effects associated with GLP-1 receptor agonists.[3] These events are typically mild to moderate in intensity and transient.[3]
Initial Assessment:
-
Symptom Evaluation: Use a validated patient-reported outcome (PRO) instrument, such as the Nausea/Vomiting Symptom Assessment (NVSA), to systematically capture the frequency and severity of symptoms.[6] A Numerical Rating Scale (NRS) can also be a valid tool to measure nausea intensity.[7][8]
-
Medical History: Review the subject's baseline gastrointestinal history and concurrent medications that may contribute to the symptoms.
Management Strategies:
-
Dietary Modification:
-
Advise subjects to eat smaller, more frequent meals.
-
Recommend avoiding high-fat or spicy foods.
-
Suggest staying hydrated by drinking clear, cold fluids.
-
-
Dose Titration:
-
If symptoms are persistent or bothersome, consider a temporary dose reduction, if the clinical trial protocol allows.
-
Ensure a gradual dose escalation schedule is followed, as this can mitigate the onset of gastrointestinal side effects.
-
-
Symptomatic Treatment:
-
For diarrhea, over-the-counter anti-diarrheal medications may be considered, subject to protocol-specific guidelines.
-
For persistent nausea, anti-emetic medications may be an option, as permitted by the clinical trial protocol.
-
Managing Injection Site Reactions
Injection site reactions are a common side effect of subcutaneously administered medications, including this compound.[1]
Initial Assessment:
-
Visual Inspection: Assess the injection site for signs of erythema (redness), edema (swelling), and induration (hardness).
-
Symptom Evaluation: Inquire about local symptoms such as pain, itching, or warmth at the injection site.
Management Strategies:
-
Proper Injection Technique:
-
Reinforce proper injection technique with the subject, including rotation of injection sites (abdomen, thigh, or upper arm).
-
Ensure the product is at room temperature before injection.
-
-
Symptomatic Relief:
-
Application of a cool compress to the injection site may help reduce discomfort.
-
Topical corticosteroids or oral antihistamines may be considered for persistent or bothersome reactions, as per the clinical trial protocol.
-
Managing Hypoglycemia
Initial Assessment:
-
Blood Glucose Monitoring: Confirm hypoglycemia with a point-of-care glucose measurement.
-
Symptom Evaluation: Assess for symptoms of hypoglycemia, which can include shaking, sweating, dizziness, and confusion.
Management Strategies:
-
Immediate Treatment:
-
Administer 15-20 grams of glucose or an equivalent carbohydrate source.
-
Recheck blood glucose after 15 minutes and repeat treatment if hypoglycemia persists.
-
-
Medication Review:
-
Review the subject's concomitant medications, particularly insulin and insulin secretagogues, as dose adjustments may be necessary.
-
-
Patient Education:
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Educate the subject on the signs and symptoms of hypoglycemia and the importance of regular blood glucose monitoring.
-
Data Presentation
Table 1: Incidence of Common Adverse Events with this compound Monotherapy (52-week data)
| Adverse Event | This compound 30 mg (n=102) | This compound 50 mg (n=102) | Placebo (n=105) |
| Gastrointestinal Events | 31.7% | 30.3% | 26.7% |
| Nausea | Similar to placebo | Similar to placebo | - |
| Diarrhea | Similar to placebo | Similar to placebo | - |
| Vomiting | 3.0% | 3.0% | 1.0% |
| Injection Site Reactions | 17.8% | 22.2% | 9.9% |
| Hypoglycemia (symptomatic) | 1 patient | 0 | 0 |
Source: Adapted from HARMONY 2 clinical trial results.[1]
Table 2: Incidence of Gastrointestinal Adverse Events in a Pooled Analysis of Placebo-Controlled Trials
| Adverse Event | This compound | Placebo |
| Diarrhea | 14.5% | 11.5% |
| Nausea | 11.9% | 10.3% |
| Vomiting | 4.9% | 2.6% |
Source: Adapted from a pooled analysis of five Phase III studies.[3]
Experimental Protocols
Protocol for Assessment of Gastrointestinal Motility: Gastric Emptying Scintigraphy
Objective: To quantitatively measure the rate of gastric emptying in subjects treated with this compound.
Methodology:
-
Patient Preparation:
-
Subjects should fast for a minimum of 4 hours prior to the study.
-
For subjects with diabetes, blood glucose should be monitored and ideally be below 200 mg/dL at the time of meal ingestion.
-
A review of concomitant medications that may affect gastric motility should be conducted, and discontinuation should be considered as per the study protocol.
-
-
Test Meal:
-
A standardized solid meal, such as a low-fat egg-white meal, is prepared.
-
The meal is radiolabeled with 18.5–37 MBq (0.5–1 mCi) of 99mTc-sulfur colloid.
-
Subjects should ingest the meal within 10 minutes.
-
-
Imaging:
-
Anterior and posterior planar images are acquired using a gamma camera immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Images should be acquired for 1 minute at each time point.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
-
This protocol is based on standard guidelines for gastric emptying scintigraphy.[4][9]
Mandatory Visualization
Caption: this compound signaling pathway in a pancreatic β-cell.
Caption: Workflow for managing gastrointestinal side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iffgd.org [iffgd.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and psychometric validation of the Nausea/Vomiting Symptom Assessment patient-reported outcome (PRO) instrument for adults with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patients' self-reported nausea: Validation of the Numerical Rating Scale and of a daily summary of repeated Numerical Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
Strategies to minimize injection site reactions with Albiglutide
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to understand, troubleshoot, and minimize injection site reactions (ISRs) associated with the glucagon-like peptide-1 (GLP-1) receptor agonist, Albiglutide.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with this compound?
A1: Injection site reactions are localized inflammatory responses that occur at or near the site of a subcutaneous injection.[1] With this compound (brand name Tanzeum), these are one of the most commonly reported adverse events.[2] Clinical trial data indicates that ISRs occurred more frequently in patients treated with this compound compared to placebo or other diabetes medications.[3][4] In a pooled analysis of placebo-controlled trials, ISRs were reported in 18% of patients receiving this compound versus 8% of those receiving a placebo.[5] Most of these reactions are considered mild to moderate in severity.[3]
Q2: What are the typical signs and symptoms of an this compound-induced ISR?
A2: The most common signs and symptoms are localized and generally mild. These can include:
-
Redness (erythema)[6]
-
Swelling or hardness (induration)[1]
-
Itching (pruritus)[6]
-
Pain or tenderness[1]
-
Bruising (hematoma)[6]
-
Rash at the injection site[6]
In rare instances, more severe hypersensitivity reactions, including angioedema, have been reported.[6]
Q3: What is the underlying mechanism of injection site reactions with this compound?
A3: The precise mechanism for this compound-induced ISRs is not fully elucidated in the provided literature but is likely multifactorial. This compound is a large recombinant fusion protein, combining two copies of a modified human GLP-1 with human albumin.[7][8] The injection of such a large molecule can trigger a localized, non-specific inflammatory response. Additionally, as a polypeptide, it has the potential to be immunogenic, which could lead to antibody formation and hypersensitivity reactions in some individuals.[2][3] The diagram below illustrates a potential pathway for this type of localized reaction.
Caption: Potential mechanism for this compound-induced ISRs.
Q4: Do ISRs with this compound vary by dose or injection site?
A4: Clinical studies have shown that ISRs with this compound are generally unrelated to the dose (30 mg vs. 50 mg) or the frequency of administration.[3] Pharmacokinetic studies have demonstrated similar drug exposure when this compound is injected into the abdomen, thigh, or upper arm, suggesting no significant effect of the injection site on bioavailability.[3][9] However, rotating injection sites is a key strategy to minimize the occurrence of local reactions.[1]
Troubleshooting Guide
This guide provides actionable steps for researchers encountering ISRs during preclinical or clinical studies involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Mild, transient redness and swelling at the injection site. | * Expected local inflammatory response to the formulation. | * Document the size and duration of the reaction. * Apply a cold compress to the area to reduce discomfort and swelling.[1] * Ensure proper injection site rotation for subsequent doses.[1] |
| Persistent or worsening itching, rash, or induration. | * Improper injection technique. * Sensitivity to a component of the formulation. * Developing hypersensitivity. | * Review and reinforce proper injection technique (see Experimental Protocols). * Consider applying a topical, low-potency corticosteroid or an over-the-counter antihistamine cream to alleviate itching.[1] * Monitor the subject closely for any systemic signs. If the reaction is severe, discontinuation may be necessary.[8] |
| Bruising (hematoma) at the injection site. | * Injection into a small blood vessel. * Insufficient pressure after injection. | * Apply gentle pressure to the site after withdrawing the needle. * Avoid rubbing the area after injection.[1] |
| Pain or stinging during injection. | * The medication is too cold. * Alcohol on the skin has not dried completely. | * Allow the reconstituted this compound pen to sit at room temperature for approximately 30 minutes before injection.[1][10] * After cleaning the skin with an alcohol swab, allow the area to air-dry completely before injecting.[1][10] |
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Caption: Troubleshooting workflow for injection site reactions.
Quantitative Data Summary
The following tables summarize the incidence of injection site reactions with this compound as reported in clinical trials.
Table 1: Incidence of Injection Site Reactions in Placebo-Controlled Trials
Treatment Group
Incidence of ISRs (%)
Specific Reactions (%)
| This compound | 18.0% [5]| * Erythema: 1.7% [6]
- Hematoma: 2.1% [6]
- Rash: 1.4% [6]
- Hypersensitivity: 0.8% [6]|
| Placebo | 8.0% [5]| * Erythema: 0.4% [6]
- Hematoma: 1.9% [6]
- Rash: 0% [6]
- Hypersensitivity: 0% [6]|
Table 2: Incidence of ISRs in Comparator Studies (HARMONY Program)
Study Comparison
This compound ISRs (%)
Comparator ISRs (%)
Comparator Drug
Integrated Analysis
9.0% [4]
2.0% [4]
All Comparators*
vs. Liraglutide
12.9% [7]
5.4% [7]
Liraglutide
vs. Exenatide
28.6% [3]
2.9% [3]
Exenatide
Monotherapy
18% (30mg), 22% (50mg) [3]
10% [3]
Placebo
\All comparators included placebo and/or active drugs like DPP-4 inhibitors, insulin, sulfonylureas, etc.*
[4]
Experimental Protocols
Protocol 1: Standardized Subcutaneous Injection Technique to Minimize ISRs
This protocol outlines the recommended procedure for administering this compound to minimize the risk of local reactions.
Preparation:
- If refrigerated, remove the this compound pen 30 minutes prior to injection to allow it to reach room temperature.
[1] * Wash hands thoroughly with soap and water.
[1] * Select an injection site on the abdomen, thigh, or upper arm.
[5] * Ensure the site is clean, dry, and free of any lesions, tattoos, or scars.2. Site Rotation:
- Rotate the injection site with each weekly administration.
[1] * If using the same body region (e.g., the abdomen), choose a different spot within that area for each injection. Do not use the exact same site for consecutive injections.
[10]3. Administration:
- Clean the selected site with an alcohol swab and allow it to air-dry completely.
[1] * Reconstitute the this compound lyophilized powder according to the manufacturer's instructions, involving gentle rocking to mix.
[5] * Pinch a fold of skin at the injection site.
- Insert the needle at a 90-degree angle into the subcutaneous tissue.
- Depress the plunger to inject the full dose.
- Withdraw the needle and apply gentle pressure with a cotton ball or gauze. Do not rub the site.
Post-Injection:
- Dispose of the needle and pen in a designated sharps container.
- Monitor the injection site for any immediate or delayed reactions.
Protocol 2: Clinical Assessment of Injection Site Reactions
This protocol provides a framework for the systematic evaluation and documentation of ISRs in a clinical trial setting.
Subject Training:
- Educate subjects on how to identify and report ISRs.
- Provide a diary or electronic tool for subjects to record the date, time, location, and characteristics of any reaction.
Scheduled Assessments:
- At each study visit, a trained clinician should visually inspect all recent injection sites.
- Assessments should be performed at baseline and at predefined intervals post-injection (e.g., 24h, 48h, 72h, and at the next visit).
Grading of Reactions:
- Use a standardized grading scale to ensure consistency. An example scale is provided below:
- Grade 0: No reaction.
- Grade 1 (Mild): Erythema < 2 cm in diameter, and/or slight swelling/induration.
- Grade 2 (Moderate): Erythema 2-5 cm in diameter, and/or moderate swelling/induration, with or without pruritus.
- Grade 3 (Severe): Erythema > 5 cm in diameter, and/or significant induration, pain, or blistering.
- Grade 4 (Systemic): Any reaction accompanied by systemic symptoms (e.g., fever, urticaria, anaphylaxis).
- Use a standardized grading scale to ensure consistency. An example scale is provided below:
Data Collection:
- Document the grade, size (in cm), and a qualitative description (e.g., color, texture, subject-reported symptoms) of each reaction.
- Use digital photography with a measurement scale for objective documentation of significant reactions.
Collect data on any interventions used to manage the reaction (e.g., cold compress, topical medication).
References
- 1. weight-sense.com [weight-sense.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Once-weekly this compound in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of type 2 diabetes mellitus: An integrated safety analysis of the HARMONY phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tanzeum (this compound Pen for Injection, for Subcutaneous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 10. disoncare.com [disoncare.com]
Troubleshooting unexpected results in Albiglutide experiments
Welcome to the technical support center for Albiglutide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols for the study of this long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a GLP-1 receptor agonist. It is a recombinant fusion protein composed of two copies of a modified human GLP-1 genetically fused to human albumin.[1] This modification, a substitution of glycine (B1666218) for alanine (B10760859) at position 8, makes it resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Its fusion to albumin extends its half-life significantly.[1] this compound acts by binding to and activating the GLP-1 receptor, which in turn stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying.[2]
Q2: What are the key characteristics of this compound's pharmacokinetic profile?
This compound has a long half-life of approximately 5 to 7 days, which allows for once-weekly dosing.[2][3] Following subcutaneous injection, maximum concentrations are typically reached between 3 to 5 days.[4] Steady-state concentrations are generally achieved after 4 to 5 weeks of weekly administration.[4]
Q3: What are the recommended storage and handling conditions for this compound for experimental use?
For experimental use, lyophilized this compound should be stored at 2-8°C.[5] Once reconstituted, its stability in various buffers and at different temperatures should be considered. The lyophilized formulation of the commercial product Tanzeum® included mannitol, trehalose (B1683222) dihydrate, polysorbate 80, and sodium phosphate (B84403) as stabilizers and pH adjusters.[5] For in vitro experiments, it is advisable to prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: Lower-than-expected potency (higher EC50) in cAMP accumulation assays.
-
Potential Cause: Reagent Integrity
-
Solution: Ensure that the this compound peptide has been stored correctly (lyophilized at -20°C or colder, protected from light) and was properly reconstituted. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
-
Potential Cause: Cell Culture Conditions
-
Solution: Use cells with a healthy morphology and within a consistent, low passage number. GLP-1 receptor expression can diminish with excessive passaging. Ensure consistent cell seeding density as both overly confluent and sparse cells can lead to variable responses. If your protocol includes serum starvation, ensure the duration is consistent across experiments.
-
-
Potential Cause: Assay Conditions
-
Solution: Optimize and maintain a consistent incubation time with this compound. Check the pH and composition of your assay buffer for any interfering substances.
-
-
Potential Cause: Detection System
-
Solution: Verify the quality and expiration date of your cAMP detection kit reagents. Ensure your plate reader or detection instrument is properly calibrated and the settings are optimized for your assay format.
-
Issue 2: High variability between replicate wells in an insulin secretion assay.
-
Potential Cause: Inconsistent Cell Seeding
-
Solution: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
-
-
Potential Cause: Pipetting Inaccuracy
-
Solution: Be meticulous with pipetting, especially when adding the secretagogues (glucose, this compound) and when collecting the supernatant for insulin measurement.
-
-
Potential Cause: Cell Health
-
Solution: Ensure cells are healthy and not stressed. Unhealthy cells will not respond consistently to stimuli.
-
-
Potential Cause: Incomplete Washing Steps
-
Solution: Ensure thorough but gentle washing of cells to remove any residual insulin from the culture medium before the stimulation step.
-
In Vivo Experiment Troubleshooting
Issue 1: Inconsistent effects on blood glucose levels in a glucose tolerance test (GTT).
-
Potential Cause: Animal Handling and Stress
-
Solution: Acclimatize animals to handling and the experimental procedures to minimize stress, which can significantly impact blood glucose levels.
-
-
Potential Cause: Inconsistent Fasting
-
Solution: Ensure a consistent fasting period for all animals before the GTT. The duration of fasting can affect baseline glucose levels and the response to a glucose challenge.
-
-
Potential Cause: Inaccurate Dosing
-
Solution: Ensure accurate and consistent administration of both the glucose bolus and this compound. For subcutaneous injections, ensure a consistent injection depth.
-
-
Potential Cause: Animal Variability
-
Solution: Use animals of a similar age and weight to reduce inter-individual variability.
-
Issue 2: Unexpected body weight changes in long-term studies.
-
Potential Cause: Animal Stress
-
Solution: Chronic stress can affect feeding behavior and body weight. Ensure a stable and stress-free environment for the animals.
-
-
Potential Cause: Diet Consistency
-
Solution: Ensure the diet is consistent throughout the study in terms of composition and availability.
-
-
Potential Cause: Development of Anti-Drug Antibodies (ADAs)
-
Solution: In some animal models, particularly rodents, the development of ADAs against humanized proteins like this compound can occur, leading to reduced efficacy over time.[1] Consider this possibility when interpreting long-term study results.
-
Data Presentation
Table 1: In Vitro Potency of this compound and other GLP-1 Receptor Agonists
| Compound | Cell Line | Assay Condition | EC50 (pM) |
| This compound | CHO-K1 expressing human GLP-1R | 0.1% BSA | 1100 |
| This compound | CHO-K1 expressing human GLP-1R | 4.4% HSA | 12000 |
| Liraglutide | CHO-K1 expressing human GLP-1R | 0.1% BSA | 390 |
| Liraglutide | CHO-K1 expressing human GLP-1R | 4.4% HSA | 14000 |
| Semaglutide | CHO-K1 expressing human GLP-1R | 0.1% BSA | 120 |
| Semaglutide | CHO-K1 expressing human GLP-1R | 4.4% HSA | 11000 |
Data adapted from establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists.[6] BSA: Bovine Serum Albumin, HSA: Human Serum Albumin.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Half-life (t½) | Bioavailability (%) | Apparent Volume of Distribution (Vd/F) |
| Mouse | Intravenous | ~8 hours | N/A | Low |
| Mouse | Subcutaneous | ~12 hours | ≥38% | Low |
| Monkey | Intravenous | ~60 hours | N/A | Low |
| Monkey | Subcutaneous | ~2 days | ≥50% | Low |
| Human | Subcutaneous | 5-7 days | Not specified | ~11 L |
Data compiled from nonclinical studies and clinical pharmacokinetic data.[1][3]
Experimental Protocols
Detailed Methodology: In Vitro cAMP Accumulation Assay
This protocol provides a general guideline for measuring this compound-induced cAMP accumulation in a cell-based assay.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., F12 medium with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding: Seed the CHO-K1-hGLP-1R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (assay buffer alone) and a positive control (e.g., native GLP-1).
-
Cell Stimulation: On the day of the assay, carefully remove the cell culture medium from the wells. Add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Following incubation, lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the signal versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Detailed Methodology: Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells
This protocol describes how to measure the effect of this compound on glucose-stimulated insulin secretion from the MIN6 pancreatic beta-cell line.
Materials:
-
MIN6 cells.
-
Cell culture medium (e.g., DMEM with 15% FBS, 1% penicillin/streptomycin, and 50 µM β-mercaptoethanol).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH 7.4), and 0.5% BSA.
-
Low glucose KRBH (containing 2.8 mM glucose).
-
High glucose KRBH (containing 16.7 mM glucose).
-
This compound stock solution.
-
Insulin ELISA kit.
-
12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into 12-well plates and grow to 80-90% confluency.
-
Pre-incubation (Starvation): Wash the cells twice with KRBH buffer without glucose. Then, pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: After the pre-incubation, remove the buffer and add the following stimulation buffers to the respective wells:
-
Low glucose KRBH (basal control).
-
High glucose KRBH (stimulated control).
-
High glucose KRBH + desired concentrations of this compound.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content. Normalize the insulin secretion values to the total protein content in each well.
Mandatory Visualization
Caption: GLP-1 Receptor Signaling Pathway initiated by this compound.
Caption: Workflow for an in vitro cAMP accumulation assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Half-life of Albiglutide Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the half-life of Albiglutide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the established half-life of this compound and what are its primary determinants?
This compound has a half-life of approximately 5 to 8 days, which allows for once-weekly dosing.[1] This extended half-life is primarily attributed to two key molecular features:
-
Fusion to Human Albumin: this compound is a fusion protein composed of two copies of a modified human GLP-1 sequence genetically fused to recombinant human albumin.[1] This large size (~73 kDa) prevents rapid clearance by the kidneys.[2]
-
DPP-4 Resistance: A single amino acid substitution (Alanine at position 8 to Glycine) makes the GLP-1 portion of this compound resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[1][3][4]
Q2: What are the principal strategies for further extending the half-life of an this compound analog?
While this compound already possesses a long half-life, further extension can be explored through several strategies:
-
Engineering the Albumin Fusion Partner: Modifying the albumin portion of the molecule to enhance its binding to the neonatal Fc receptor (FcRn) can improve its recycling and further prolong its time in circulation.[5]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the molecule, further reducing renal clearance and shielding it from proteolytic degradation.[6]
-
Lipidation: Acylating the peptide with a fatty acid moiety can promote binding to endogenous albumin in the bloodstream, thereby extending its half-life.
-
Amino Acid Substitutions: Introducing further amino acid changes in the GLP-1 sequence (beyond the DPP-4 resistance mutation) could potentially enhance stability, though this must be carefully balanced with maintaining receptor affinity and potency.
Q3: What are the potential drawbacks of PEGylation and how can they be mitigated?
While effective, PEGylation has several potential disadvantages:
-
Reduced Potency: The PEG chains can sterically hinder the binding of the GLP-1 moiety to its receptor, leading to decreased biological activity.[6]
-
Immunogenicity: There is evidence that PEG itself can be immunogenic, potentially leading to the generation of anti-PEG antibodies and accelerated clearance of the drug.[6][7]
-
Manufacturing Complexity: PEGylation adds complexity to the manufacturing process, often resulting in a heterogeneous product mixture that can be difficult to characterize.[8]
-
Vacuolation: Accumulation of PEG in tissues, particularly the kidney, has been observed and may have long-term safety implications.[7][9]
Mitigation strategies include using smaller or branched PEG chains, optimizing the site of PEG attachment to be distant from the receptor-binding domain, and thorough characterization of the PEGylated product.
Q4: How critical is the linker design between the GLP-1 moiety and a fusion partner?
The linker connecting the GLP-1 peptide to its fusion partner (e.g., albumin, Fc domain) is critical for maintaining biological activity. A poorly designed linker can lead to:
-
Improper folding of the GLP-1 domain.
-
Steric hindrance of receptor binding.
-
Reduced expression or stability of the fusion protein.
Optimizing the length, flexibility, and composition of the linker is essential. Flexible linkers (e.g., rich in glycine (B1666218) and serine) are often used to ensure that the functional domains can move independently. The optimal linker design often needs to be determined empirically.[10][11][12]
Troubleshooting Guides
Guide 1: Low Yield of Recombinant this compound Analog
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low protein expression | Codon usage not optimized for the expression host. | Synthesize a gene with codons optimized for your expression system (e.g., Pichia pastoris, CHO cells). |
| Toxicity of the expressed protein to the host cells. | Use an inducible promoter to control expression and induce at a lower temperature. | |
| Incorrect vector or integration. | Verify the integrity of the expression vector and confirm successful integration into the host genome. | |
| Protein is expressed but yield is low after purification | Protein degradation by host cell proteases. | Add protease inhibitors during cell lysis and purification.[13] Consider using a protease-deficient host strain. |
| Inefficient protein secretion (for secreted proteins). | Optimize the signal peptide for secretion in your chosen host system.[14] | |
| Protein aggregation in inclusion bodies (intracellular expression). | Optimize refolding protocols from inclusion bodies. Consider co-expression with chaperones. | |
| Loss of protein during purification steps. | Optimize chromatography conditions (e.g., buffer pH, salt concentration). Ensure compatibility of tags with purification resins. |
Guide 2: Reduced Bioactivity of a Modified this compound Analog
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Decreased binding to the GLP-1 receptor | Modification (e.g., PEGylation, amino acid substitution) is sterically hindering the receptor-binding domain. | Redesign the analog to place modifications away from the known receptor interaction sites.[15] |
| Improper folding of the GLP-1 moiety. | Optimize the linker between GLP-1 and the fusion partner.[11][12] Perform structural analysis (e.g., circular dichroism) to assess folding. | |
| Aggregation of the purified protein. | Optimize buffer conditions (pH, ionic strength, additives like glycerol) to improve solubility.[16][17] | |
| Normal receptor binding but reduced downstream signaling (e.g., cAMP production) | The modification interferes with the conformational changes required for receptor activation. | Re-evaluate the site and nature of the modification. Test a panel of analogs with different modifications. |
| Inaccurate protein concentration measurement leading to incorrect assay input. | Use a reliable protein quantification method (e.g., BCA, absorbance at 280 nm with calculated extinction coefficient). |
Quantitative Data Summary
Table 1: Comparative Half-lives of GLP-1 Receptor Agonists
| Drug | Half-life Extension Strategy | Approximate Half-life |
| Native GLP-1 | - | ~2 minutes[13] |
| Exenatide | Natural resistance to DPP-4 | ~2.4 hours |
| Liraglutide | Fatty acid acylation (albumin binding) & DPP-4 resistance | ~13 hours |
| This compound | Fusion to recombinant human albumin & DPP-4 resistance | ~5-8 days[1] |
| Dulaglutide | Fusion to human IgG4 Fc fragment & DPP-4 resistance | ~5 days |
| Semaglutide | Fatty acid acylation (albumin binding) & DPP-4 resistance | ~7 days |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Amino Acid Substitution in the GLP-1 Moiety
This protocol outlines a typical workflow for introducing a specific amino acid change using a commercial site-directed mutagenesis kit.
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA template (encoding the this compound analog), the mutagenic primers, DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical program would be:
-
Initial denaturation: 95°C for 2 minutes.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
-
Template Digestion: Add a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: In Vitro Bioactivity Assay (cAMP Accumulation)
This protocol measures the ability of an this compound analog to activate the GLP-1 receptor and induce downstream signaling.[18][19]
-
Cell Culture: Culture a cell line stably expressing the human GLP-1 receptor (e.g., CHO-hGLP-1R) in appropriate media.[19] Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells with a serum-free assay buffer.
-
Add fresh assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
-
Stimulation:
-
Prepare serial dilutions of your this compound analog and a known standard (e.g., native GLP-1 or commercial this compound).
-
Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.
Visualizations
Caption: this compound signaling pathway in pancreatic beta-cells.
References
- 1. High-throughput optimization of peptide-linker for fusing function protein with GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local and global influences on protein turnover in neurons and glia | eLife [elifesciences.org]
- 3. In vitro immunogenicity risk assessment of therapeutic proteins in preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the Amino Acid Sequence Enhances the Productivity and Bioefficacy of the RBP-Albumin Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epivax.com [epivax.com]
- 6. In vitro models for immunogenicity prediction of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Discussion about several potential drawbacks of PEGylated therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsfc.gov.cn [nsfc.gov.cn]
- 11. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 12. Insertion of inter-domain linkers improves expression and bioactivity of Zygote arrest (Zar) fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. liu.diva-portal.org [liu.diva-portal.org]
- 15. portlandpress.com [portlandpress.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating gastrointestinal side effects of Albiglutide in research participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Albiglutide in their studies. The information is designed to help mitigate and manage gastrointestinal (GI) side effects in research participants, ensuring data integrity and participant well-being.
Troubleshooting Guides
This section offers solutions to common problems researchers may encounter related to this compound's gastrointestinal side effects.
Issue 1: High Incidence of Nausea and Vomiting in the Study Cohort
Question: A significant number of participants in my study are reporting nausea and vomiting shortly after initiating this compound. How can I manage this without compromising the study protocol?
Answer:
Nausea and vomiting are the most frequently reported adverse events associated with GLP-1 receptor agonists like this compound.[1] These effects are often dose-dependent and tend to decrease over time as participants adapt to the medication.[2] Here are some strategies to manage these side effects in a research setting:
-
Dose Titration: If your study protocol allows, implementing a gradual dose-escalation schedule is a primary strategy for mitigating nausea and vomiting.[2] Starting with a lower dose and titrating up allows the participant's body to acclimate. The HARMONY clinical trial program for this compound, for instance, often started with a 30 mg weekly dose, with a potential increase to 50 mg based on glycemic response and tolerability.[3][4]
-
Dietary and Lifestyle Counseling: Provide participants with dietary guidelines. Recommending smaller, more frequent meals and avoiding high-fat, greasy, or spicy foods can help alleviate symptoms.[5][6] Staying hydrated by sipping water throughout the day is also crucial.[5] Advise participants to eat slowly and stop when they feel full.[7]
-
Symptom Monitoring and Data Collection: Implement a standardized system for participants to report the severity and frequency of their symptoms. This data is valuable for understanding the tolerability of this compound in your study population and can be a secondary endpoint.
-
Rescue Medication Protocol: If ethically permissible and outlined in your study protocol, consider the use of anti-emetic medications for participants experiencing severe symptoms.[8]
Issue 2: Participant Complaints of Diarrhea or Constipation
Question: Some of my research subjects are experiencing significant diarrhea or constipation, which is impacting their quality of life and potentially their adherence to the study protocol. What are the best practices for managing these side effects?
Answer:
Diarrhea and constipation are also known side effects of GLP-1 receptor agonists.[1] Management strategies should focus on dietary and lifestyle adjustments.
-
For Diarrhea:
-
Dietary Modifications: Advise participants to consume bland, low-fiber foods until the diarrhea subsides. Foods like bananas, rice, applesauce, and toast (the BRAT diet) can be beneficial. It's also important to avoid greasy or spicy foods.
-
Hydration: Emphasize the importance of staying hydrated with water and electrolyte-containing fluids to prevent dehydration.[5]
-
-
For Constipation:
-
Increase Fiber and Fluid Intake: Encourage a gradual increase in dietary fiber through fruits, vegetables, and whole grains, along with ample fluid intake.[5]
-
Physical Activity: Regular physical activity can help stimulate bowel movements.
-
Issue 3: Concern about Delayed Gastric Emptying Impacting Concomitant Oral Medications
Question: My study involves the co-administration of an oral medication with this compound. I am concerned that this compound-induced delayed gastric emptying could affect the absorption and bioavailability of the other drug. How should I address this?
Answer:
This compound, like other GLP-1 receptor agonists, slows gastric emptying.[9] This can indeed impact the absorption of concomitantly administered oral medications.[10]
-
Pharmacokinetic Sub-study: If feasible within your research budget and protocol, conducting a pharmacokinetic (PK) sub-study to measure the plasma concentrations of the co-administered drug would provide the most definitive data on the impact of this compound.
-
Staggered Dosing: If a PK study is not possible, consider a staggered dosing schedule. Administering the oral medication at a time when the effect of this compound on gastric emptying is expected to be less pronounced may be an option, though the long half-life of this compound makes this challenging.
-
Literature Review: Thoroughly review the literature for any known drug-drug interaction studies involving this compound and the specific class of the oral medication you are using.
Frequently Asked Questions (FAQs)
Q1: What is the typical onset and duration of gastrointestinal side effects with this compound?
A1: Gastrointestinal adverse events are most common upon initiation of treatment and during dose escalation.[2] For many individuals, these side effects are transient and mild to moderate in severity.[1] Nausea, for example, often resolves within the first few weeks of treatment as the body adapts.[5] One pooled analysis of this compound trials found the median duration of nausea and diarrhea to be 3-4 days.[1]
Q2: Are there any specific foods that research participants should absolutely avoid?
A2: While there are no absolute contraindications, it is highly recommended that participants avoid high-fat, greasy, and spicy foods, as these are known to exacerbate nausea and other GI symptoms.[5][6] Large meals should also be avoided in favor of smaller, more frequent ones.[5]
Q3: How should I adjust the this compound dose if a participant is experiencing persistent GI side effects?
A3: If your study protocol allows for dose adjustments, and a participant is experiencing persistent, bothersome GI side effects, consider maintaining them on the lower starting dose (e.g., 30 mg weekly) for a longer period before attempting to escalate to a higher dose.[11] If symptoms are severe, a temporary dose reduction or discontinuation may be necessary, in accordance with your protocol's safety guidelines.
Q4: Can I administer anti-diarrheal or anti-emetic medications to participants?
A4: The administration of concomitant medications to manage side effects should be explicitly detailed in your study protocol and approved by the Institutional Review Board (IRB) or ethics committee. If your protocol allows, the use of such medications can be a valuable tool for improving participant tolerability and retention.[8]
Data Presentation
Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound in the HARMONY Program
| Adverse Event | This compound 30 mg | This compound 50 mg | Placebo | Sitagliptin | Glimepiride |
| Diarrhea | 12.9% | - | 10.9% | 8.6% | 9.6% |
| Nausea | 10.3% | - | 10.9% | 6.2% | 6.9% |
| Vomiting | 3.0% | 3.0% | 1.0% | - | - |
| Constipation | 3.0% | - | 3.0% | - | - |
Data from the HARMONY 2 and HARMONY 3 trials.[12][13]
Table 2: Pooled Analysis of Gastrointestinal Adverse Events from Four Placebo-Controlled Trials
| Adverse Event | This compound | Placebo |
| Diarrhea | 14.5% | 11.5% |
| Nausea | 11.9% | 10.3% |
| Vomiting | 4.9% | 2.6% |
Source: Gastrointestinal safety across the this compound development programme.[1]
Experimental Protocols
Protocol 1: Dose Escalation of this compound
Objective: To gradually increase the dose of this compound to the target therapeutic dose while minimizing gastrointestinal side effects.
Methodology:
-
Initiation: Begin with a subcutaneous injection of 30 mg of this compound once weekly.
-
Monitoring: For the first four weeks, closely monitor the participant for any gastrointestinal adverse events, including nausea, vomiting, diarrhea, and constipation. This can be done through weekly follow-up calls or clinic visits and the use of a standardized symptom diary.
-
Escalation Decision: After four weeks at the 30 mg dose, if the participant has tolerated the medication well (i.e., no significant or persistent GI side effects), the dose can be increased to 50 mg once weekly.
-
Continued Monitoring: Continue to monitor for adverse events after the dose escalation. If a participant experiences significant GI side effects after increasing the dose, and these do not resolve within 1-2 weeks, consider reducing the dose back to 30 mg weekly. The decision to maintain a participant at the 30 mg dose or attempt a re-escalation at a later time should be based on the study protocol and clinical judgment.
Protocol 2: Assessment of Gastric Emptying Using the Acetaminophen (B1664979) Absorption Test
Objective: To indirectly assess the effect of this compound on the rate of gastric emptying.
Methodology:
-
Participant Preparation: Participants should fast overnight for at least 8 hours.
-
Baseline Blood Sample: Draw a baseline blood sample to measure plasma acetaminophen concentration.
-
Acetaminophen Administration: Administer a standardized dose of acetaminophen (e.g., 1.5 grams) orally with a standardized volume of water (e.g., 200 mL).
-
Serial Blood Sampling: Collect blood samples at regular intervals post-acetaminophen administration. A typical schedule would be at 15, 30, 45, 60, 90, 120, 180, and 240 minutes.
-
Pharmacokinetic Analysis: Analyze the plasma samples for acetaminophen concentration. The key pharmacokinetic parameters to determine are:
-
Tmax: Time to reach maximum plasma concentration. A longer Tmax suggests slower gastric emptying.
-
Cmax: Maximum plasma concentration. A lower Cmax can indicate a slower rate of absorption due to delayed gastric emptying.
-
AUC (Area Under the Curve): The total exposure to acetaminophen over time.
-
-
Data Interpretation: Compare the pharmacokinetic parameters of acetaminophen in participants receiving this compound to those receiving a placebo or at baseline to determine the effect of this compound on gastric emptying.
Mandatory Visualization
Caption: GLP-1 Receptor Agonist Signaling Pathway in the Gut and Brain.
Caption: Troubleshooting Workflow for Managing GI Side Effects.
References
- 1. Gastrointestinal safety across the this compound development programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of this compound on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HARMONY 4: randomised clinical trial comparing once-weekly this compound and insulin glargine in patients with type 2 diabetes inadequately controlled with metformin with or without sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Managing Nausea from GLP-1 Agonists - Oana - Posts [oanahealth.com]
- 6. Navigating Nausea While on GLP-1 Medications: Tips for a Smoother Journey - MacArthur Medical Center [macarthurmc.com]
- 7. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.gsk.com [us.gsk.com]
- 10. GLP-1 Agonists | Impact on Gastric Emptying [celerion.com]
- 11. diatribe.org [diatribe.org]
- 12. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
Albiglutide Technical Support Center: Best Practices for Long-Term Research Storage
Welcome to the Albiglutide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for the long-term storage of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the long-term storage and handling of this compound in a research setting.
Storage and Handling
Q1: What are the recommended long-term storage conditions for lyophilized this compound powder?
A: For long-term stability, lyophilized this compound should be stored at -20°C or, for even greater stability, at -80°C.[1][2][3] It is crucial to store the lyophilized powder in a desiccated environment to protect it from moisture, which can lead to degradation.[3] The vials should also be protected from light.
Q2: How should I store reconstituted this compound solutions for long-term use?
A: It is highly recommended to aliquot the reconstituted this compound solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can significantly impact the stability of the peptide.[4][5] For short-term storage (up to a few days), the reconstituted solution can be kept at 2-8°C.
Q3: I've noticed precipitation in my this compound solution after thawing. What should I do?
A: Precipitation upon thawing can indicate several issues, including aggregation or the product coming out of solution due to buffer conditions. First, ensure the vial has reached room temperature before fully assessing for precipitation. If particulates are present, it is not recommended for use as this can affect experimental outcomes. To troubleshoot, consider the following:
-
Reconstitution Protocol: Ensure the lyophilized powder was fully dissolved during reconstitution.
-
Buffer Composition: The pH and composition of the reconstitution buffer can impact solubility. This compound is a fusion of GLP-1 and human albumin; therefore, buffers suitable for albumin should be considered.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation. Always aliquot after the initial reconstitution.
Experimental Issues
Q4: My in vitro bioassay is showing lower than expected potency for my stored this compound. What could be the cause?
A: A decrease in bioactivity is a common indicator of degradation or aggregation. Several factors could contribute to this:
-
Improper Storage: Extended storage at temperatures above -20°C, exposure to light, or moisture can lead to chemical degradation.
-
Multiple Freeze-Thaw Cycles: Each freeze-thaw cycle can denature a portion of the peptide, reducing its biological activity.[4][5]
-
Oxidation: Peptides are susceptible to oxidation, especially if not stored under an inert atmosphere.
-
Aggregation: The formation of aggregates can reduce the concentration of active monomeric this compound.
To investigate, it is recommended to perform a quality control check on your stored this compound using methods like HPLC to assess purity and Size Exclusion Chromatography (SEC) to detect aggregates.
Q5: How can I differentiate between degradation and aggregation in my analytical results (e.g., HPLC, SEC)?
A: HPLC and SEC are powerful tools for assessing the quality of your this compound stock.
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. Degradation of this compound will likely result in the appearance of new peaks with different retention times from the main this compound peak.[6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates of this compound will appear as earlier eluting peaks compared to the monomeric form.[7][8] By comparing the chromatograms of a fresh sample with your stored sample, you can identify the presence of aggregates.
Q6: Can the excipients in the this compound formulation affect its long-term stability in my experiments?
A: Yes, excipients play a crucial role in the stability of lyophilized proteins like this compound.[9][10] The commercial formulation of this compound contains stabilizers such as trehalose (B1683222) and mannitol, and a surfactant like polysorbate 80. When you reconstitute this compound in a different buffer for your experiments, the absence of these protective excipients can potentially reduce its stability. It is important to consider the composition of your experimental buffer and its compatibility with this compound.
Data Presentation: Storage Recommendations
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (years) | Store in a desiccator, protected from light.[2][3] |
| Reconstituted Solution | 2°C to 8°C | Short-term (days) | Use sterile buffer; avoid microbial contamination. |
| Reconstituted Solution (Aliquots) | -20°C to -80°C | Long-term (months) | Minimize freeze-thaw cycles by creating single-use aliquots.[4][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for the reconstitution of lyophilized this compound for research purposes.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.[11]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a sterile pipette, slowly add the calculated volume of your chosen solvent to the vial. Direct the liquid down the side of the vial, avoiding direct squirting onto the powder.[11]
-
Gently swirl the vial to dissolve the powder. Do not shake or vortex vigorously, as this can cause aggregation and foaming.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the reconstituted solution into single-use, low-protein-binding tubes.
-
Label the aliquots clearly with the name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Purity by RP-HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 20% to 60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
Interpretation:
-
A pure, intact this compound sample should show a single major peak.
-
Degradation products will typically appear as additional, smaller peaks, often eluting earlier than the main peak.[6]
-
Comparing the peak areas of the degradation products to the main peak allows for a quantitative assessment of purity.
Protocol 3: In Vitro Bioactivity Assessment using a cAMP Assay
This protocol describes a cell-based assay to determine the biological activity of this compound by measuring the accumulation of cyclic AMP (cAMP).[12][13][14]
Materials:
-
A cell line expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human GLP-1R).
-
Cell culture medium and supplements.
-
This compound samples (stored and fresh for comparison).
-
Forskolin (positive control).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Multi-well plates (96- or 384-well).
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a few hours.
-
Compound Treatment: Prepare serial dilutions of your this compound samples and controls in an appropriate assay buffer. Add the dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.[14]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value (the concentration that elicits 50% of the maximal response). A rightward shift in the dose-response curve and an increase in the EC50 value for the stored sample compared to the fresh sample indicate a loss of bioactivity.
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. portal.dimdi.de [portal.dimdi.de]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. thepeptidereport.com [thepeptidereport.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. promega.com [promega.com]
Technical Support Center: Albiglutide Protocols for Renal Impairment Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Albiglutide protocols for subjects with renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It functions by mimicking the effects of the natural incretin (B1656795) hormone GLP-1, which leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and delayed gastric emptying.[1][2] This comprehensive action contributes to improved glycemic control in individuals with type 2 diabetes.
Q2: How is this compound metabolized and eliminated from the body?
A2: As a protein-based therapeutic, this compound is believed to be metabolized through proteolytic degradation into smaller peptides and amino acids by ubiquitous enzymes, a process not restricted to a specific organ.[1] Its elimination half-life is approximately 5 days, which allows for once-weekly subcutaneous administration.[1]
Q3: Is dose adjustment of this compound required for subjects with renal impairment?
A3: Based on clinical studies, no dosage adjustment for this compound is generally recommended for patients with mild, moderate, or severe renal impairment (eGFR ≥15 mL/min/1.73 m²).[3] However, it is advisable to use caution when initiating or escalating the dose in this population due to limited experience in patients with severe renal impairment.[4][5]
Q4: What are the expected pharmacokinetic (PK) changes in subjects with renal impairment?
A4: Studies have shown modest increases in this compound plasma concentrations with the severity of renal impairment. However, these changes are not considered clinically significant to the extent that they would necessitate a dose adjustment.[4] For detailed pharmacokinetic parameters, please refer to the data summary table below.
Data Presentation: Pharmacokinetics of this compound in Renal Impairment
The following table summarizes the key pharmacokinetic parameters of this compound in subjects with varying degrees of renal function.
| Renal Function Group | eGFR (mL/min/1.73 m²) | AUC Ratio (90% CI) vs. Normal | Cmax Ratio (90% CI) vs. Normal |
| Normal | ≥ 90 | 1.00 (Reference) | 1.00 (Reference) |
| Mild Impairment | 60 to < 90 | Not significantly different | Not significantly different |
| Moderate Impairment | 30 to < 60 | 1.32 (0.96-1.80) | Not significantly different |
| Severe Impairment | 15 to < 30 | 1.39 (1.03-1.89) | Not significantly different |
| End-Stage Renal Disease (ESRD) on Hemodialysis | < 15 | 0.99 (0.63-1.57) | Not significantly different |
Data synthesized from a single-dose (30 mg) pharmacokinetic study.[4]
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of this compound in Subjects with Renal Impairment
Objective: To evaluate the pharmacokinetics of a single subcutaneous dose of this compound in subjects with normal renal function and in subjects with varying degrees of renal impairment.
Study Design: This is a non-randomized, open-label, parallel-group study.
Subject Population:
-
Adult subjects (18-75 years old) with a diagnosis of type 2 diabetes mellitus.
-
Subjects will be stratified into cohorts based on renal function as determined by the estimated glomerular filtration rate (eGFR):
-
Normal renal function (eGFR ≥ 90 mL/min/1.73 m²)
-
Mild renal impairment (eGFR 60 to < 90 mL/min/1.73 m²)
-
Moderate renal impairment (eGFR 30 to < 60 mL/min/1.73 m²)
-
Severe renal impairment (eGFR 15 to < 30 mL/min/1.73 m²)
-
End-Stage Renal Disease (ESRD) on stable hemodialysis (< 15 mL/min/1.73 m²)
-
Procedure:
-
Screening: Obtain informed consent and perform a comprehensive medical history, physical examination, and laboratory tests to confirm eligibility.
-
Dosing: Administer a single 30 mg subcutaneous dose of this compound to each subject.
-
Pharmacokinetic Sampling: Collect blood samples for the determination of this compound plasma concentrations at the following time points: pre-dose (0 hours), and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-dose.
-
For Subjects on Hemodialysis: Dosing should occur immediately after a hemodialysis session. Blood samples should be collected at the same time points as other groups, with notation of the timing relative to subsequent dialysis sessions.
-
Sample Processing and Analysis: Process blood samples to separate plasma and store at -70°C until analysis. This compound concentrations in plasma will be determined using a validated analytical method (e.g., ELISA).
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum observed plasma concentration (Cmax)
-
Time to Cmax (Tmax)
-
Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
-
Safety Monitoring: Monitor subjects for adverse events throughout the study.
Troubleshooting Guide
Q5: A subject is experiencing nausea and vomiting after this compound administration. How should this be managed in a research setting?
A5: Gastrointestinal side effects such as nausea and vomiting are known to be associated with GLP-1 receptor agonists.[6]
-
Recommendation: In a clinical research setting, these events should be recorded and graded for severity. For mild to moderate symptoms, supportive care such as ensuring adequate hydration may be sufficient. If symptoms are severe or persistent, a reduction in dose or discontinuation from the study might be necessary, as per the study protocol's safety guidelines. It is important to monitor renal function in patients with renal impairment who report severe adverse gastrointestinal reactions.[3]
Q6: An injection site reaction has been observed. What are the appropriate steps?
A6: Injection site reactions, such as erythema, are a potential side effect of this compound.[6]
-
Recommendation: Document the characteristics of the reaction (e.g., size, color, tenderness). These reactions are typically mild and transient. Ensure proper injection technique is being followed, including rotation of injection sites (abdomen, thigh, or upper arm).[3] If the reaction is severe or associated with signs of a systemic allergic reaction, the subject should be evaluated immediately, and further administration of the study drug should be reconsidered.
Q7: A subject's blood glucose has dropped significantly, and they are showing signs of hypoglycemia. What is the protocol?
A7: While this compound itself has a low risk of causing hypoglycemia, the risk is increased when used in combination with insulin or insulin secretagogues (e.g., sulfonylureas).[3][7]
-
Recommendation: Immediately administer a source of fast-acting carbohydrates (e.g., glucose tablets, juice). Monitor blood glucose levels closely until they have stabilized. The protocol should have a clear plan for managing hypoglycemia, including criteria for dose reduction of concomitant glucose-lowering medications. All hypoglycemic events must be documented in detail.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GLP-1 receptor, initiating a cAMP-mediated signaling cascade.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for assessing this compound pharmacokinetics in subjects with renal impairment.
Logical Relationship for Dose Adjustment Decision
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Monograph: this compound (Tanzeum) [ebmconsult.com]
- 4. Effect of renal impairment on the pharmacokinetics, efficacy, and safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Renal Impairment on the Pharmacokinetics of the Dual GIP and GLP-1 Receptor Agonist Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once-weekly this compound in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanzeum (this compound): A Once-Weekly GLP-1 Receptor Agonist Subcutaneous Injection Approved for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Albiglutide Versus Liraglutide: A Comparative Efficacy and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of two glucagon-like peptide-1 (GLP-1) receptor agonists: albiglutide and liraglutide (B1674861). The data presented is primarily derived from the head-to-head HARMONY 7 clinical trial, offering a direct comparative assessment of these two therapeutic agents for the management of type 2 diabetes.
Efficacy Data
The HARMONY 7 trial, a 32-week, open-label, phase 3 study, evaluated the efficacy of once-weekly this compound against once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs.[1]
Glycemic Control
Liraglutide demonstrated a statistically greater reduction in HbA1c compared to this compound.[1] While both drugs led to clinically meaningful improvements in glycemic control, this compound did not meet the pre-specified non-inferiority criteria against liraglutide.[2][3] A real-world study, however, showed similar mean HbA1c reductions of -1.0% for both treatment groups.[4]
| Efficacy Endpoint | This compound | Liraglutide | Treatment Difference [95% CI] |
| Mean Change in HbA1c from Baseline (HARMONY 7) | -0.78%[1][2][3][5] | -0.99%[1][2][3][5] | 0.21% [0.08 to 0.34][1][2] |
| Mean Change in Fasting Plasma Glucose from Baseline (HARMONY 7) | -1.22 mmol/L | -1.68 mmol/L | 0.46 mmol/L [p=0.0048][6] |
| Mean Change in HbA1c from Baseline (Real-World Study) | -1.0%[4][5] | -1.0%[4][5] | Not Applicable |
Weight Management
Liraglutide was associated with a significantly greater reduction in body weight compared to this compound in the HARMONY 7 trial.[2][6][7]
| Efficacy Endpoint | This compound | Liraglutide | Treatment Difference [95% CI] |
| Mean Change in Weight from Baseline (HARMONY 7) | -0.64 kg[2][6][7] | -2.19 kg[2][6][7] | 1.55 kg [1.05 to 2.06][6] |
Safety and Tolerability
This compound demonstrated a more favorable gastrointestinal (GI) tolerability profile compared to liraglutide, with significantly fewer instances of nausea and vomiting.[2] Conversely, injection-site reactions were more common with this compound.[1][3][7]
| Adverse Event (HARMONY 7) | This compound | Liraglutide | Treatment Difference [95% CI] |
| Gastrointestinal Events | 35.9%[2][3] | 49.0%[2][3] | -13.1% [-19.9 to -6.4][7] |
| Nausea | 9.9%[2] | 29.2%[2] | |
| Vomiting | 5.0%[2] | 9.3%[2] | |
| Injection-Site Reactions | 12.9%[1][2][3] | 5.4%[1][2][3] | 7.5% [3.6 to 11.4][1] |
| Hypoglycemia | 16.3%[2] | 20.8%[2] |
Cardiovascular Outcomes
Both this compound and liraglutide have been evaluated for their cardiovascular (CV) outcomes in dedicated trials. The Harmony Outcomes trial demonstrated that this compound was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease.[8][9] Similarly, the LEADER trial showed that liraglutide significantly reduced the risk of MACE compared to placebo in a similar patient population.[10][11] A direct head-to-head cardiovascular outcomes trial between this compound and liraglutide has not been conducted.
Experimental Protocols
The primary source of comparative data, the HARMONY 7 trial, followed a robust methodology to assess the efficacy and safety of this compound versus liraglutide.
HARMONY 7 Trial Protocol
-
Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority, parallel-group study.[1][12]
-
Participants: Adults with type 2 diabetes inadequately controlled on metformin, a thiazolidinedione, a sulfonylurea, or a combination of these oral antidiabetic drugs.[12] Eligible participants had a baseline HbA1c between 7.0% and 10.0%.[12]
-
Intervention:
-
Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 32, with a non-inferiority margin of 0.3%.[1][3]
-
Key Secondary Endpoints: Included changes in fasting plasma glucose, body weight, and the incidence of adverse events.
Mechanism of Action: GLP-1 Receptor Agonist Signaling Pathway
Both this compound and liraglutide are GLP-1 receptor agonists.[13] They mimic the action of the native incretin (B1656795) hormone GLP-1, which is secreted from the gut in response to food intake.[14][15] Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to improved glycemic control and other metabolic benefits.
Caption: GLP-1 receptor agonist signaling pathway in pancreatic beta-cells.
Conclusion
In a direct comparison, liraglutide demonstrated superior efficacy in terms of both glycemic control and weight reduction compared to this compound. However, this compound was associated with a more favorable gastrointestinal tolerability profile. The choice between these agents may therefore depend on individual patient characteristics, treatment goals, and tolerability concerns. Both medications have shown cardiovascular benefits in their respective outcome trials. It is important to note that this compound was withdrawn from the market for economic reasons.[7]
References
- 1. Once-weekly this compound versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world comparison of treatment patterns and effectiveness of this compound and liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. becarispublishing.com [becarispublishing.com]
- 6. GLP-1 receptor agonists: a review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmony Outcomes - American College of Cardiology [acc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. The safety of this compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 15. What is the mechanism of Liraglutide? [synapse.patsnap.com]
A Comparative Analysis of Cardiovascular Outcomes: Albiglutide vs. Semaglutide
A detailed examination for researchers and drug development professionals of the cardiovascular efficacy and underlying mechanisms of two prominent glucagon-like peptide-1 receptor agonists.
In the landscape of type 2 diabetes management, the cardiovascular safety and potential benefits of glucose-lowering agents have become a critical differentiator. Among the glucagon-like peptide-1 receptor agonists (GLP-1 RAs), both albiglutide and semaglutide (B3030467) have undergone extensive cardiovascular outcome trials (CVOTs). This guide provides an in-depth comparison of their performance, supported by experimental data, to inform research and development in cardiometabolic therapies. While direct head-to-head trial data is unavailable, this guide synthesizes findings from their respective placebo-controlled CVOTs: the HARMONY Outcomes trial for this compound and the SUSTAIN-6 and PIONEER-6 trials for subcutaneous and oral semaglutide, respectively.
Quantitative Cardiovascular Outcome Data
A summary of the primary and secondary cardiovascular endpoints from the key clinical trials is presented below. This allows for an indirect comparison of the cardiovascular efficacy of this compound and semaglutide.
| Outcome | This compound (HARMONY Outcomes) | Semaglutide (Subcutaneous - SUSTAIN-6) | Semaglutide (Oral - PIONEER-6) |
| Primary Composite Endpoint (MACE) | Superiority vs. Placebo | Superiority vs. Placebo | Non-inferiority vs. Placebo |
| Hazard Ratio (95% CI) | 0.78 (0.68-0.90)[1] | 0.74 (0.58-0.95)[2][3] | 0.79 (0.57-1.11)[4] |
| p-value for superiority | p=0.0006[5] | p=0.02[2][6] | p=0.17[4] |
| Cardiovascular Death | No significant difference | No significant difference[2][3] | HR 0.49 (0.27-0.92) (Nominally significant)[4][7] |
| Non-fatal Myocardial Infarction | HR 0.75 (0.61-0.90)[8][9] | HR 0.74 (0.51-1.08) (Not significant)[3] | HR 1.18 (Not significant) |
| Non-fatal Stroke | No significant difference | HR 0.61 (0.38-0.99) (Significant)[3] | No significant difference[7] |
Experimental Protocols of Key Cardiovascular Outcome Trials
Understanding the methodologies of the pivotal CVOTs is crucial for interpreting their findings. Below are the detailed protocols for the HARMONY Outcomes, SUSTAIN-6, and PIONEER-6 trials.
HARMONY Outcomes (this compound)
-
Objective: To assess the cardiovascular safety and efficacy of this compound in patients with type 2 diabetes and established cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial.[1][5]
-
Participant Population: 9,463 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[5][9]
-
Intervention: Patients were randomized to receive either a weekly subcutaneous injection of this compound (30 mg, with a possible increase to 50 mg) or a matching placebo, in addition to standard of care.[10][5]
-
Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, myocardial infarction, or stroke (3-point MACE).[1][10][5]
-
Duration: The trial continued until a prespecified number of primary outcome events occurred, with a median follow-up of 1.6 years.[1][5]
SUSTAIN-6 (Subcutaneous Semaglutide)
-
Objective: To evaluate the cardiovascular and other long-term outcomes with subcutaneous semaglutide in subjects with type 2 diabetes at high cardiovascular risk.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven non-inferiority trial.[2][3]
-
Participant Population: 3,297 patients with type 2 diabetes and high cardiovascular risk, including those with established cardiovascular disease or chronic kidney disease.[2]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or a matching placebo, in addition to standard of care.[2][3]
-
Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[3]
-
Duration: The trial had a median follow-up of 2.1 years.[6]
PIONEER-6 (Oral Semaglutide)
-
Objective: To investigate the cardiovascular safety of oral semaglutide in subjects with type 2 diabetes at high cardiovascular risk.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven, pre-approval cardiovascular outcomes trial designed to assess non-inferiority.
-
Participant Population: 3,183 patients with type 2 diabetes at high risk of cardiovascular events.[7]
-
Intervention: Patients were randomized to receive once-daily oral semaglutide or a matching placebo, in addition to standard of care.
-
Primary Endpoint: The primary composite outcome was the time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).
-
Duration: The trial had a median follow-up of 15.9 months.[4]
Signaling Pathways and Mechanisms of Action
The cardiovascular benefits of GLP-1 receptor agonists are believed to be multifactorial, extending beyond their glucose-lowering effects. Activation of the GLP-1 receptor in various tissues, including the heart and blood vessels, triggers downstream signaling cascades that can improve cardiovascular health. While both this compound and semaglutide act on the same receptor, their molecular structures differ, which may influence their potency and clinical profiles. This compound is a recombinant fusion protein of two copies of human GLP-1 genetically fused to human albumin, which results in a long half-life but reduced potency. Semaglutide is a GLP-1 analogue with structural modifications that enhance its binding to albumin and protect it from enzymatic degradation, leading to a prolonged half-life and high potency.
Experimental Workflow for a Comparative Cardiovascular Outcome Trial
The following diagram illustrates a hypothetical experimental workflow for a head-to-head comparative clinical trial of this compound and Semaglutide, drawing on the designs of their respective CVOTs.
Conclusion
Both this compound and subcutaneous semaglutide have demonstrated a statistically significant reduction in major adverse cardiovascular events compared to placebo in patients with type 2 diabetes and high cardiovascular risk. Oral semaglutide established its cardiovascular safety by demonstrating non-inferiority to placebo. The primary driver of the MACE reduction appears to differ between the agents, with this compound showing a significant reduction in non-fatal myocardial infarction and subcutaneous semaglutide demonstrating a significant reduction in non-fatal stroke. These differences may be attributable to variations in study populations, trial designs, or the distinct molecular properties of the drugs. For researchers and drug development professionals, these findings underscore the importance of considering the nuanced cardiovascular effects of different GLP-1 RAs and highlight the potential for developing agents with more targeted cardiovascular benefits. Future head-to-head comparative trials are warranted to definitively establish the relative cardiovascular efficacy and safety of these and other GLP-1 receptor agonists.
References
- 1. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 receptor agonist semaglutide reduces appetite while increasing dopamine reward signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 4. This compound: a unique GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight Loss Blockbuster Development: A Role for Unimolecular Polypharmacology | Annual Reviews [annualreviews.org]
- 6. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Discovery and Development of Liraglutide and Semaglutide [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Albiglutide Clinical Trial Meta-Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial results for Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The following sections present a comparative analysis of this compound against other GLP-1 receptor agonists, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, supported by experimental data from pivotal clinical trials.
Comparative Efficacy and Safety of this compound
This compound has been extensively studied in a series of phase 3 clinical trials known as the HARMONY program, which assessed its efficacy and safety in patients with type 2 diabetes.[1] These trials evaluated this compound as monotherapy and in combination with other glucose-lowering medications.[1]
Glycemic Control
Meta-analyses of clinical trials have demonstrated that this compound significantly reduces HbA1c levels compared to placebo.[1] When compared to other GLP-1 receptor agonists, network meta-analyses suggest that while this compound is effective, other agents like Semaglutide and Dulaglutide may offer greater reductions in HbA1c.[2][3][4]
In a head-to-head trial against the DPP-4 inhibitor sitagliptin (B1680988) in patients with renal impairment, this compound demonstrated a significantly greater reduction in HbA1c at 26 weeks (-0.83% vs. -0.52%).[5][6]
Body Weight Management
GLP-1 receptor agonists are known for their potential to induce weight loss. While this compound has been associated with modest weight loss, some other GLP-1 receptor agonists like Semaglutide and Liraglutide have shown more significant effects on weight reduction in comparative analyses.[4][7] In some studies, the change in body weight with this compound was similar to that of placebo.[1]
Cardiovascular Outcomes
The Harmony Outcomes trial, a large-scale cardiovascular outcomes trial, demonstrated that this compound was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE), a composite endpoint of cardiovascular death, myocardial infarction, and stroke.[8][9][10] The trial showed a 22% reduction in the risk of MACE with this compound compared to placebo.[11] This benefit was primarily driven by a reduction in myocardial infarction.[4][10] However, this compound did not significantly reduce the risk of cardiovascular death alone.[4]
When compared to SGLT-2 inhibitors, both classes of drugs have shown cardiovascular benefits, though their specific effects may differ. SGLT-2 inhibitors have shown a notable reduction in heart failure hospitalizations, while GLP-1 receptor agonists, including this compound, have demonstrated a reduction in atherosclerotic MACE.
Safety and Tolerability
The most common adverse events associated with this compound are gastrointestinal in nature, including nausea and diarrhea.[12] Injection-site reactions have also been reported more frequently with this compound compared to placebo.[13] In a head-to-head trial with sitagliptin, the overall incidence of gastrointestinal adverse events was 31.7% for this compound and 25.2% for sitagliptin.[5][6] The incidence of acute pancreatitis and pancreatic cancer with this compound was found to be low and similar to placebo in the Harmony Outcomes trial.[11]
Data Summary Tables
Table 1: Comparison of this compound with other GLP-1 Receptor Agonists (Network Meta-Analysis Data)
| Outcome | This compound | Semaglutide (1.0 mg) | Dulaglutide (1.5 mg) | Liraglutide (1.8 mg) |
| Change in HbA1c (%) | ~ -1.0[3] | ~ -1.4 to -1.8[2] | ~ -1.4[3] | ~ -1.3 |
| Change in Body Weight (kg) | < -1.0[3] | ~ -4.7[2] | ~ -2.9 | ~ -2.8 |
| Gastrointestinal AEs | Lower than Liraglutide[14] | Similar to other GLP-1 RAs[2] | Higher than placebo | Higher than this compound[14] |
Note: Data is derived from network meta-analyses and may not reflect head-to-head trial results.
Table 2: this compound vs. Sitagliptin (DPP-4 Inhibitor) in Patients with Renal Impairment (52-week study)
| Outcome | This compound | Sitagliptin |
| Change in HbA1c (%) at week 26 | -0.83[5][6] | -0.52[5][6] |
| Time to Hyperglycemic Rescue | Significantly longer[5][6] | Shorter |
| Overall Gastrointestinal AEs (%) | 31.7[5][6] | 25.2[5][6] |
| Diarrhea (%) | 10.0[5][6] | 6.5[5][6] |
| Nausea (%) | 4.8[5][6] | 3.3[5][6] |
Table 3: Cardiovascular Outcomes of this compound (Harmony Outcomes Trial)
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) |
| Major Adverse Cardiovascular Events (MACE) | 7.1%[11] | 9.0%[11] | 0.78 (0.68-0.90) |
| Myocardial Infarction | Reduced | - | 0.75 (0.61-0.90)[4] |
| Cardiovascular Death | No significant difference | - | - |
| Stroke | No significant difference | - | - |
Experimental Protocols
HARMONY Clinical Trial Program: General Methodology
The HARMONY program consisted of a series of Phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of this compound in adults with type 2 diabetes.[1]
-
Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate glycemic control on their current treatment regimen, which could include diet and exercise alone or in combination with other oral antidiabetic drugs.[9][13] The Harmony Outcomes trial specifically enrolled patients with established cardiovascular disease.[9]
-
Study Design: The trials were typically multicenter, randomized, double-blind, and either placebo-controlled or active-comparator controlled.[9][13]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous injections of this compound (typically starting at 30 mg and potentially increasing to 50 mg) or a comparator (placebo or an active drug).[8][9]
-
Primary Endpoint: The primary efficacy endpoint was typically the change in HbA1c from baseline to a specified time point (e.g., 52 weeks).[13][15] In the Harmony Outcomes trial, the primary endpoint was the time to the first occurrence of a major adverse cardiovascular event.[9]
-
Secondary Endpoints: Secondary endpoints often included the change in fasting plasma glucose, body weight, the proportion of patients achieving target HbA1c levels, and the time to hyperglycemic rescue.[15]
-
Safety Assessments: Safety was assessed through the monitoring and reporting of adverse events, including those of special interest such as gastrointestinal events, injection-site reactions, and cardiovascular events.[15]
Visualizations
GLP-1 Receptor Signaling Pathway
References
- 1. Efficacy and safety of this compound, a once-weekly glucagon-like peptide-1 receptor agonist, in patients with type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Literature Review and Network Meta-Analysis Comparing Once-Weekly Semaglutide with Other GLP-1 Receptor Agonists in Patients with Type 2 Diabetes Previously Receiving Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. A Review and Meta-Analysis of the Safety and Efficacy of Using Glucagon-like Peptide-1 Receptor Agonists [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of the once-weekly GLP-1 receptor agonist this compound versus sitagliptin in patients with type 2 diabetes and renal impairment: a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semaglutide Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2 Diabetes Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmony Outcomes - American College of Cardiology [acc.org]
- 9. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of this compound on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. gsk.com [gsk.com]
- 12. Once-weekly this compound in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Albiglutide: A Comparative Analysis of Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of albiglutide, a former glucagon-like peptide-1 (GLP-1) receptor agonist, against other alternatives. This compound, marketed as Tanzeum, was approved for the treatment of type 2 diabetes in 2014 and was later discontinued (B1498344) by GlaxoSmithKline in 2018 for commercial reasons, not due to overriding safety or efficacy concerns.[1][2][3] Despite its market withdrawal, the data from its clinical trials, particularly the HARMONY Outcomes study, remain a valuable reference for understanding the cardiovascular effects of the GLP-1 receptor agonist class.
This document summarizes key experimental data, presents detailed methodologies from pivotal trials, and visualizes relevant biological and experimental pathways to support research and development in this therapeutic area.
Comparative Efficacy Data
This compound demonstrated significant glycemic control and a modest effect on weight reduction. Its performance, particularly in cardiovascular outcomes, positioned it as a notable agent within its class during its availability.
Glycemic Control & Weight Management
The HARMONY clinical trial program evaluated this compound's efficacy against various comparators, including placebo and other GLP-1 receptor agonists like liraglutide (B1674861).
| Efficacy Endpoint | This compound | Liraglutide | Placebo | Trial |
| Change in HbA1c (from baseline) | -0.78% | -0.99% | N/A | HARMONY 7 (32 weeks)[4][5] |
| Change in HbA1c (vs. Placebo) | -0.52% (at 16 months) | N/A | N/A | HARMONY Outcomes[2][6] |
| Change in Body Weight (from baseline) | -0.64 kg | -2.19 kg | N/A | HARMONY 7 (32 weeks)[5][7] |
| Change in Body Weight (vs. Placebo) | -0.83 kg (at 16 months) | N/A | N/A | HARMONY Outcomes[2][6] |
A real-world evidence study found that after 12 months, patients initiating this compound and liraglutide had similar, clinically meaningful reductions in HbA1c of -1.0%.[8][9]
Long-Term Safety and Cardiovascular Outcomes
The landmark HARMONY Outcomes trial was specifically designed to assess the long-term cardiovascular safety of this compound in a high-risk population.
Major Adverse Cardiovascular Events (MACE)
The trial demonstrated this compound's superiority in reducing the risk of MACE compared to placebo.
| Safety Endpoint | This compound (Rate) | Placebo (Rate) | Hazard Ratio (95% CI) | Trial |
| Primary MACE Composite | 7.1% | 9.0% | 0.78 (0.68-0.90) | HARMONY Outcomes[2][10] |
| Myocardial Infarction | N/A | N/A | 0.75 (0.62-0.91) | HARMONY Outcomes[11] |
| Cardiovascular Death | Similar to Placebo | Similar to this compound | N/A | HARMONY Outcomes[6] |
| Stroke | Similar to Placebo | Similar to this compound | N/A | HARMONY Outcomes[6] |
Common and Serious Adverse Events
While demonstrating cardiovascular benefits, this compound's tolerability profile was a key differentiator, particularly concerning gastrointestinal side effects.
| Adverse Event | This compound | Liraglutide | Placebo | Trial |
| Nausea | 9.9% | 29.2% | N/A | HARMONY 7[5] |
| Vomiting | 5.0% | 9.3% | N/A | HARMONY 7[5] |
| Diarrhea | Similar across groups | N/A | Similar across groups | HARMONY 2[12] |
| Injection-Site Reactions | 12.9% | 5.4% | 9.9% | HARMONY 7[4][5], HARMONY 2[12] |
| Acute Pancreatitis | 10 events | N/A | 7 events | HARMONY Outcomes[2] |
| Pancreatic Cancer | 6 events | N/A | 5 events | HARMONY Outcomes[2] |
Note: Before its discontinuation, the FDA added a warning for the risk of anaphylactic reaction to this compound's label.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key this compound trials.
HARMONY Outcomes Trial Protocol
-
Objective: To assess the cardiovascular safety and efficacy of this compound in patients with type 2 diabetes and established cardiovascular disease.[6][13]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial.[10][13]
-
Population: 9,463 patients aged 40 years or older with type 2 diabetes and prior atherosclerotic cardiovascular disease.[10][13][14]
-
Intervention: Patients were randomized on a 1:1 basis to receive either a weekly subcutaneous injection of this compound (starting at 30 mg, with a potential increase to 50 mg) or a matching placebo, in addition to their standard care.[10][13]
-
Primary Endpoint: The primary outcome was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of cardiovascular death, myocardial infarction, or stroke.[13][14]
-
Duration: The trial continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of 1.6 years.[10][13]
HARMONY 7 Trial Protocol
-
Objective: To compare the efficacy and tolerability of once-weekly this compound with once-daily liraglutide.[4]
-
Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority phase 3 trial.[4]
-
Population: 841 adults with inadequately controlled type 2 diabetes (BMI 20–45 kg/m ²).[4]
-
Intervention: Patients were randomized to receive either this compound 30 mg once weekly (titrated to 50 mg at week 6) or liraglutide titrated to 1.8 mg once daily over a two-week period.[4]
-
Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 32. The non-inferiority margin was set at 0.3%.[4]
-
Key Findings: this compound did not meet the pre-specified criteria for non-inferiority to liraglutide for HbA1c reduction.[4][5] However, this compound was associated with significantly fewer gastrointestinal adverse events.[4][5]
Visualized Pathways and Workflows
Diagrams are provided to illustrate the mechanism of action and the experimental process.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists like this compound exert their effects by activating the GLP-1 receptor on pancreatic β-cells and other tissues. This activation triggers a cascade of intracellular events leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon, and other metabolic benefits.[15][16]
Caption: GLP-1 receptor signaling cascade initiated by this compound.
HARMONY Outcomes Trial Workflow
The workflow for a large-scale cardiovascular outcomes trial involves multiple sequential stages, from patient screening and randomization to long-term follow-up and data analysis.
Caption: Workflow of the HARMONY Outcomes cardiovascular trial.
References
- 1. Tanzeum (this compound) Discontinued - FDA Warns: Anaphylaxis Reaction [trulaw.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs Liraglutide: Better Tolerated, Less Effective [medscape.com]
- 6. Harmony Outcomes - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-world comparison of treatment patterns and effectiveness of this compound and liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. becarispublishing.com [becarispublishing.com]
- 10. gsk.com [gsk.com]
- 11. Scholars@Duke publication: Effects of this compound on myocardial infarction and ischaemic heart disease outcomes in patients with type 2 diabetes and cardiovascular disease in the Harmony Outcomes trial. [scholars.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of this compound on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agewellatl.net [agewellatl.net]
A Head-to-Head Clinical Showdown: Albiglutide Versus Other GLP-1 Receptor Agonists
An in-depth comparison of efficacy, safety, and mechanistic profiles for researchers and drug development professionals.
The landscape of type 2 diabetes management has been significantly shaped by the advent of glucagon-like peptide-1 receptor agonists (GLP-1 RAs). These agents effectively improve glycemic control with a low risk of hypoglycemia and the added benefit of potential weight loss.[1][2] Albiglutide, a long-acting GLP-1 RA, has been a subject of extensive clinical investigation, including direct and indirect comparisons with other agents in its class. This guide provides a comprehensive head-to-head comparison of this compound with other notable GLP-1 RAs, supported by data from key clinical trials and a detailed look at the underlying cellular mechanisms.
Efficacy in Glycemic Control and Weight Management
The HARMONY 7 trial stands as a pivotal head-to-head study, directly comparing the efficacy and safety of once-weekly this compound with once-daily liraglutide (B1674861) in patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs.[3] The primary endpoint of this 32-week, open-label, phase 3 non-inferiority study was the change in HbA1c from baseline.[3]
The results indicated that while both agents effectively reduced HbA1c, liraglutide demonstrated a statistically greater reduction.[3] Similarly, liraglutide was associated with more significant weight loss compared to this compound.[4]
While no direct head-to-head trials of this compound against once-weekly exenatide (B527673) were conducted, an indirect comparison using data from the HARMONY 7 and DURATION 6 trials was performed.[5][6] This analysis, utilizing the Bucher method, suggested that this compound 50 mg was non-inferior to exenatide 2.0 mg once weekly in terms of HbA1c reduction.[6][7]
The following tables summarize the key quantitative data from these comparative studies.
Table 1: Glycemic Control - Change in HbA1c
| Treatment Group | Baseline HbA1c (Mean) | Change from Baseline at 32 Weeks (Mean) | Treatment Difference (this compound vs. Liraglutide) |
| This compound | 8.16%[6] | -0.78%[3] | 0.21% (95% CI 0.08 to 0.34)[3] |
| Liraglutide | 8.16%[6] | -0.99%[3] |
Data from the HARMONY 7 Trial.[3][6]
Table 2: Weight Management - Change in Body Weight
| Treatment Group | Baseline Weight (Mean) | Change from Baseline at 32 Weeks (Mean) | Treatment Difference (this compound vs. Liraglutide) |
| This compound | 95.8 kg[8] | -0.64 kg[4] | 1.55 kg[4] |
| Liraglutide | 95.8 kg[8] | -2.19 kg[4] |
Data from the HARMONY 7 Trial.[4][8]
Safety and Tolerability Profile
The safety and tolerability of GLP-1 RAs are critical considerations in clinical practice. The HARMONY 7 trial provided valuable insights into the differing adverse event profiles of this compound and liraglutide.[3]
Gastrointestinal side effects, a common feature of GLP-1 RAs, were significantly less frequent with this compound compared to liraglutide.[3] Conversely, injection-site reactions were more commonly reported in patients receiving this compound.[3]
Table 3: Key Adverse Events
| Adverse Event | This compound (Incidence) | Liraglutide (Incidence) | Treatment Difference (95% CI) |
| Any Gastrointestinal Event | 35.9% | 49.0% | -13.1% (-19.9 to -6.4)[3] |
| Nausea | 9.9% | 29.2% | |
| Injection-Site Reactions | 12.9% | 5.4% | 7.5% (3.6 to 11.4)[3] |
Data from the HARMONY 7 Trial.[3]
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
This compound, like other GLP-1 RAs, exerts its therapeutic effects by mimicking the action of the endogenous incretin (B1656795) hormone GLP-1.[9] This involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor, on pancreatic β-cells.[10][11] This activation triggers a cascade of intracellular signaling events that ultimately lead to enhanced glucose-dependent insulin (B600854) secretion, improved β-cell proliferation and survival, and suppression of glucagon (B607659) release.[12][13]
The binding of a GLP-1 receptor agonist initiates the activation of adenylyl cyclase through the Gαs subunit of the G-protein complex.[10] This leads to an increase in intracellular cyclic AMP (cAMP) levels.[10] Elevated cAMP, in turn, activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[14] Both PKA and Epac play crucial roles in potentiating insulin granule exocytosis in a glucose-dependent manner.[10]
References
- 1. sochob.cl [sochob.cl]
- 2. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Once-weekly this compound versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An indirect comparison of HbA1c treatment effect with this compound and exenatide 2.0 mg QW using the Bucher method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An indirect comparison of HbA1c treatment effect with this compound and exenatide 2.0 mg QW using the Bucher method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of once-weekly GLP-1 receptor agonist this compound (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
A Cross-Study Showdown: Albiglutide's Impact on Weight Loss in Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of albiglutide's effect on weight loss against other prominent GLP-1 receptor agonists. Supported by experimental data from pivotal clinical trials, this analysis aims to offer a clear perspective on the therapeutic landscape.
This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been evaluated in a series of clinical trials, known as the HARMONY program, to assess its efficacy and safety in the management of type 2 diabetes. A key secondary endpoint in these studies was the effect on body weight, a critical consideration in this patient population. This guide synthesizes data from these trials and compares it with findings from studies of other GLP-1 receptor agonists, including liraglutide (B1674861), semaglutide (B3030467), dulaglutide, and exenatide (B527673).
Quantitative Comparison of Weight Loss
The following tables summarize the mean change in body weight observed in key clinical trials for this compound and its comparators. It is important to note that direct comparisons between trials should be made with caution due to differences in study design, patient populations, and background therapies.
Table 1: this compound Weight Loss Data from HARMONY Trials
| Trial | Treatment Arms | Duration (weeks) | Mean Change in Body Weight (kg) | Comparator Mean Change in Body Weight (kg) |
| HARMONY 3 [1] | This compound + Metformin (B114582) | 104 | -1.21 | Placebo: -1.00, Sitagliptin (B1680988): -0.86, Glimepiride (B1671586): +1.17 |
| HARMONY 7 [2][3] | This compound | 32 | -0.64 | Liraglutide: -2.19 |
| HARMONY 8 | This compound + Sitagliptin placebo | 52 | Not explicitly stated | Sitagliptin + this compound placebo: Not explicitly stated |
| HARMONY Outcomes [4] | This compound | 16 months | -0.83 (difference from placebo) | Placebo: Not explicitly stated |
Table 2: Comparative Weight Loss Data for Other GLP-1 Receptor Agonists
| Drug | Trial(s) | Treatment Arms | Duration (weeks) | Mean Change in Body Weight (kg) |
| Liraglutide | LEADER[5] | Liraglutide 1.8 mg | 3.8 years (median) | Statistically significant reduction vs. placebo |
| Semaglutide | SUSTAIN 3[6] | Semaglutide 1.0 mg | 56 | -5.6 |
| SUSTAIN 7[7] | Semaglutide 0.5 mg | 40 | -4.6 | |
| Semaglutide 1.0 mg | 40 | -6.5 | ||
| Dulaglutide | AWARD-1[8] | Dulaglutide 1.5 mg | 52 | -1.51 (vs placebo) |
| AWARD-11[9] | Dulaglutide 3.0 mg | 36 | -4.0 | |
| Dulaglutide 4.5 mg | 36 | -4.7 | ||
| Exenatide | DURATION-1[10] | Exenatide QW | 52 | > -4.0 |
| DURATION-2[11] | Exenatide QW | 26 | -2.8 (approx. -6.2 lbs) |
Experimental Protocols of Key Clinical Trials
A summarized overview of the methodologies for the pivotal trials is presented below to provide context for the weight loss data.
HARMONY 3
-
Objective: To assess the efficacy and safety of this compound compared with placebo, sitagliptin, and glimepiride in patients with type 2 diabetes inadequately controlled on metformin.[1]
-
Study Design: A 104-week, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter trial.[1]
-
Patient Population: Adults with type 2 diabetes and a baseline HbA1c between 7.0% and 10.0% who were on a stable dose of metformin for at least 8 weeks.[1]
-
Intervention: Patients were randomized to receive weekly subcutaneous injections of this compound (30 mg, titrated to 50 mg at week 6), daily oral sitagliptin (100 mg), daily oral glimepiride (2 mg, titrated up to 4 mg), or weekly placebo.[1]
-
Primary Endpoint: Change from baseline in HbA1c at week 104.[1]
-
Secondary Endpoints: Included change from baseline in body weight.[1]
HARMONY 7
-
Objective: To compare the efficacy and safety of once-weekly this compound with once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs.[3][12]
-
Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority trial.[3][12]
-
Patient Population: Adults with type 2 diabetes and a BMI between 20 and 45 kg/m ².[12]
-
Intervention: Patients were randomized 1:1 to receive either this compound 30 mg once weekly (titrated to 50 mg at week 6) or liraglutide 0.6 mg once daily (titrated to 1.2 mg at week 1 and 1.8 mg at week 2).[3][12]
-
Primary Endpoint: Change from baseline in HbA1c at week 32, with a non-inferiority margin of 0.3%.[3][12]
-
Secondary Endpoints: Included change from baseline in body weight.[2]
LEADER (Liraglutide)
-
Objective: To evaluate the cardiovascular safety of liraglutide in patients with type 2 diabetes at high risk for cardiovascular events.[5][13]
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled clinical trial with a median follow-up of 3.8 years.[5][13]
-
Patient Population: 9,340 patients with type 2 diabetes and high cardiovascular risk.[13]
-
Intervention: Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard of care.[5]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[13]
-
Key Secondary Endpoints: Included changes in body weight.[5]
SUSTAIN 6 (Semaglutide)
-
Objective: To evaluate the cardiovascular and other long-term outcomes with semaglutide in subjects with type 2 diabetes.[14][15]
-
Study Design: A randomized, double-blind, placebo-controlled, cardiovascular outcomes trial with a median follow-up of 2.1 years.[14][15]
-
Patient Population: 3,297 adults with type 2 diabetes at high risk of cardiovascular events.[16]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo, in addition to standard of care.[14][16]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
-
Key Secondary Endpoints: Included changes in body weight.[15]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the structure of the clinical research, the following diagrams are provided.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects, including those on weight, by activating the GLP-1 receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events.
Caption: GLP-1 Receptor Signaling Pathway.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating a GLP-1 receptor agonist.
Caption: A typical clinical trial workflow.
References
- 1. Liraglutide and Glycaemic Outcomes in the LEADER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Once-weekly this compound versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxfiles.ca [rxfiles.ca]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of dulaglutide added onto pioglitazone and metformin versus exenatide in type 2 diabetes in a randomized controlled trial (AWARD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epac is Required for GLP-1R-Mediated Inhibition of Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DURATION-1: Exenatide Once Weekly Produces Sustained Glycemic Control and Weight Loss Over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HARMONi-3 Study: A Randomized, Controlled, Multiregional Phase 3 Study of Ivonescimab Combined with Chemotherapy Versus Pembrolizumab Combined with Chemotherapy for the first-line Treatment of Metastatic Squamous Non-small Cell Lung Cancer - HealthPartners Institute [healthpartners.com]
- 12. researchgate.net [researchgate.net]
- 13. Design of the liraglutide effect and action in diabetes: evaluation of cardiovascular outcome results (LEADER) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. diabetesonthenet.com [diabetesonthenet.com]
- 16. Semaglutide reduced major cardiovascular events by 26% in adults with type 2 diabetes at high cardiovascular risk [prnewswire.com]
Validating Biomarkers for Albiglutide's Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, with other therapeutic alternatives for type 2 diabetes. It focuses on potential biomarkers for predicting therapeutic response, presents comparative efficacy data, and details experimental protocols for biomarker validation.
Introduction
This compound is a GLP-1 receptor agonist that improves glycemic control in adults with type 2 diabetes by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying. While clinically effective, patient response to GLP-1 receptor agonists can be variable. The identification of reliable biomarkers to predict therapeutic efficacy is crucial for personalizing treatment and optimizing patient outcomes. This guide explores a promising biomarker candidate and compares this compound's performance against other major classes of anti-diabetic drugs.
Potential Biomarker for GLP-1 Receptor Agonist Response: EPAC1
Recent research has identified Exchange Protein Directly Activated by cAMP 1 (EPAC1) as a potential circulating biomarker for the therapeutic response to GLP-1 receptor agonists. A pilot study investigating the effects of Liraglutide, another GLP-1 receptor agonist, found that an increase in circulating EPAC1 levels after one month of treatment was associated with a significant decrease in HbA1c, LDL-C, body mass index (BMI), and waist circumference.[1][2] In patients who responded to the therapy, a 64% increase in EPAC1 was observed.[1][2] While this study was not conducted with this compound specifically, the shared mechanism of action among GLP-1 receptor agonists suggests that EPAC1 is a strong candidate biomarker for this compound as well. Further validation studies are needed to confirm this direct association.
Commonly monitored markers for the therapeutic response to GLP-1 agonists also include glycated hemoglobin (HbA1c) and fasting plasma glucose.
Comparative Efficacy of this compound
The following tables summarize the comparative efficacy of this compound against other GLP-1 receptor agonists, SGLT-2 inhibitors, and DPP-4 inhibitors.
Table 1: this compound vs. Other GLP-1 Receptor Agonists
| Drug Class | Drug Name | Change in HbA1c from Baseline | Change in Body Weight from Baseline | Reference |
| GLP-1 RA | This compound (30-50 mg, once weekly) | -0.63% to -0.83% | -0.2 kg to -0.4 kg | [3] |
| GLP-1 RA | Liraglutide (1.8 mg, once daily) | -0.99% | -3.1 kg | [4] |
| GLP-1 RA | Semaglutide (0.5 mg, once weekly) | -1.5% | -4.6 kg | [5] |
| GLP-1 RA | Semaglutide (1.0 mg, once weekly) | -1.8% | -6.5 kg | [5] |
| GLP-1 RA | Dulaglutide (0.75 mg, once weekly) | -1.1% | -2.3 kg | [5] |
| GLP-1 RA | Dulaglutide (1.5 mg, once weekly) | -1.4% | -3.0 kg | [5] |
Table 2: GLP-1 Receptor Agonists vs. SGLT-2 Inhibitors
| Drug Class | Drug Name | Change in HbA1c from Baseline | Change in Body Weight from Baseline | Reference |
| GLP-1 RA | This compound, Dulaglutide, Liraglutide, Semaglutide | Superior reduction in MACE | Variable weight loss | [6] |
| SGLT-2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | -9.1 to -10.6 mmol/mol | -3.2 kg | [7] |
Note: A direct head-to-head trial comparing this compound with a specific SGLT-2 inhibitor with biomarker analysis was not identified. SGLT-2 inhibitors have been shown to reduce the risk of hospitalization for heart failure.
Table 3: this compound vs. DPP-4 Inhibitors
| Drug Class | Drug Name | Change in HbA1c from Baseline | Change in Body Weight from Baseline | Reference |
| GLP-1 RA | This compound (30 mg, once weekly) | -0.63% to -0.83% | Weight neutral to slight decrease | [3] |
| DPP-4 Inhibitor | Sitagliptin (100 mg, once daily) | -0.28% to -0.52% | Weight neutral | [3] |
Experimental Protocols for Biomarker Validation
Quantification of Serum EPAC1 using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the steps for measuring the concentration of EPAC1 in human serum.
Materials:
-
Human EPAC1 ELISA Kit (e.g., MyBioSource, MBS7607909 or similar)[8]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer (provided in the kit or 1x PBS with 0.05% Tween 20)
-
Stop solution (provided in the kit)
-
Serum samples collected from patients before and after this compound treatment
Procedure:
-
Sample Preparation:
-
Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1000 x g for 20 minutes.
-
Carefully collect the serum supernatant.
-
If not assayed immediately, aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
-
Assay Procedure (based on a typical sandwich ELISA kit protocol):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells of the anti-EPAC1 antibody-coated microplate. It is recommended to run all samples in duplicate.
-
Cover the plate and incubate for the time specified in the kit manual (typically 1.5-2.5 hours) at room temperature with gentle shaking.
-
Discard the solution and wash the wells 4 times with 1X Wash Solution.
-
Add 100 µL of the prepared biotin-conjugated detection antibody to each well.
-
Cover and incubate for the time specified in the kit manual (typically 1 hour) at room temperature with gentle shaking.
-
Discard the solution and wash the wells 4 times.
-
Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Cover and incubate for the time specified in the kit manual (typically 45 minutes) at room temperature with gentle shaking.
-
Discard the solution and wash the wells 4 times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for the time specified in the kit manual (typically 30 minutes) at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of EPAC1 in the serum samples.
-
Gene Expression Analysis in Peripheral Blood Mononuclear Cells (PBMCs) by qPCR
This protocol outlines the steps for quantifying the mRNA expression of target genes (e.g., EPAC1) in PBMCs.
Materials:
-
Ficoll-Paque or similar density gradient medium
-
EDTA collection tubes
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., TaqMan Reverse Transcription Reagents)
-
qPCR master mix (e.g., TaqMan Gene Expression Master Mix)
-
Primers and probes for the target gene (EPAC1) and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
PBMC Isolation:
-
RNA Extraction:
-
Extract total RNA from PBMCs using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA integrity and concentration using a bioanalyzer or spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.[11]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers and probes for the target and reference genes.
-
Perform the qPCR reaction using a real-time PCR instrument with cycling conditions such as: 95°C for 10-12 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Protein Expression Analysis in Adipose Tissue by Western Blot
This protocol details the procedure for analyzing the expression of specific proteins in adipose tissue biopsies.
Materials:
-
Homogenization buffer (e.g., SHBP: 20 mM Tris-HCl, 1 mM EDTA, 255 mM sucrose, pH 7.4, with protease and phosphatase inhibitors)
-
Bead homogenizer or similar tissue disruptor
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phosphorylated and total forms of key signaling proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction from Adipose Tissue:
-
Wash adipose tissue biopsies with saline, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tissue in homogenization buffer using a bead homogenizer.[12][13]
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate the infranatant (lipid-free extract) below the lipid layer.[12]
-
Determine the protein concentration of the extract using a BCA protein assay.
-
-
Western Blotting:
-
Mix protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., total protein staining or a housekeeping protein).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and its alternatives, as well as a general experimental workflow for biomarker validation.
Caption: this compound signaling pathway.
Caption: SGLT-2 inhibitor mechanism of action.
Caption: DPP-4 inhibitor mechanism of action.
Caption: Experimental workflow for biomarker validation.
References
- 1. Usefulness of circulating EPAC1 as biomarkers of therapeutic response to GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Comparative effectiveness of SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes and mild/moderate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Real-world cross-comparison of metabolic outcomes with different sodium-glucose co-transporter 2 inhibitors agents in adults with type 2 diabetes: results from the Association of British Clinical Diabetologists audit programme | British Journal of Diabetes [bjd-abcd.com]
- 8. mybiosource.com [mybiosource.com]
- 9. fn-test.com [fn-test.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Human adipose tissue protein analyses using capillary western blot technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunogenicity Profiles of Albiglutide and Exenatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity profiles of two glucagon-like peptide-1 (GLP-1) receptor agonists, Albiglutide and Exenatide. The information presented is based on available experimental data from clinical trials to assist researchers, scientists, and drug development professionals in understanding the immunogenic potential of these therapeutic proteins.
Executive Summary
This compound, a recombinant fusion protein, and Exenatide, a synthetic exendin-4 (B13836491) peptide, are both effective therapies for type 2 diabetes. However, their distinct molecular structures contribute to different immunogenicity profiles. Clinical data indicates that Exenatide, particularly the once-weekly formulation, is associated with a significantly higher incidence of anti-drug antibody (ADA) formation compared to this compound. While the majority of these antibodies are non-neutralizing, high-titer anti-exenatide antibodies have been shown to attenuate the glycemic-lowering effect of the drug. In contrast, the incidence of ADAs against this compound is low, and these antibodies have not been found to have a clinically significant impact on its efficacy or safety.
Quantitative Data on Immunogenicity
The following tables summarize the incidence of anti-drug antibodies (ADAs) and their clinical impact as reported in various clinical trials for this compound and Exenatide.
Table 1: Immunogenicity Profile of this compound
| Clinical Trial Program | ADA Incidence | Neutralizing Antibodies (NAb) | Clinical Impact |
| HARMONY Program (Integrated Analysis) | ~5.5% - 6.1% | Low incidence, generally non-neutralizing[1] | No association with adverse events or attenuation of HbA1c-lowering effect[1] |
| Phase 2 Study | ~2.5% | Non-neutralizing | No obvious association with efficacy or safety[2] |
Table 2: Immunogenicity Profile of Exenatide
| Formulation | Clinical Trial Program | ADA Incidence | Antibody Titer | Clinical Impact |
| Twice-Daily (Byetta®) | Various Trials | ~38% - 44% | Predominantly low-titer | Generally no impact on glycemic control with low-titer ADAs. High-titer ADAs (in a small percentage of patients) may be associated with a reduced glycemic response. No association with increased adverse events other than injection-site reactions. |
| Once-Weekly (Bydureon®) | DURATION Program | ~40% - 60% | Higher titers observed compared to twice-daily formulation | High-titer ADAs are associated with an attenuated HbA1c response in a subset of patients. No consistent association with increased adverse events, except for injection-site reactions. |
Experimental Protocols
Detailed experimental protocols for immunogenicity testing are often proprietary to the drug manufacturers. However, the principles of the assays used in the clinical development of this compound and Exenatide are described below.
Anti-Drug Antibody (ADA) Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
A bridging ELISA is the standard method for detecting ADAs against therapeutic proteins like this compound and Exenatide.
Principle: The assay is designed to detect bivalent antibodies that can "bridge" between two molecules of the drug.
-
Coating: A microplate is coated with the therapeutic drug (this compound or Exenatide).
-
Sample Incubation: Patient serum is added to the wells. If ADAs are present, they will bind to the coated drug.
-
Detection: A labeled version of the same drug (e.g., biotinylated or conjugated to an enzyme like horseradish peroxidase) is added. This labeled drug will bind to a different epitope on the ADA that is already bound to the coated drug, forming a "bridge."
-
Signal Generation: A substrate is added that reacts with the enzyme on the labeled drug to produce a measurable signal (e.g., color change or light emission). The intensity of the signal is proportional to the amount of ADAs in the sample.
-
Confirmation: Positive samples are typically subjected to a confirmatory assay where the patient serum is pre-incubated with an excess of the unlabeled drug. A significant reduction in the signal confirms the specificity of the ADAs.
Neutralizing Antibody (NAb) Detection: Cell-Based Assay
Cell-based assays are employed to determine if the detected ADAs have the potential to neutralize the biological activity of the drug.
Principle: These assays utilize a cell line that expresses the GLP-1 receptor and responds to the drug in a measurable way.
-
Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells) engineered to express the human GLP-1 receptor is used.
-
Sample Pre-incubation: Patient serum is pre-incubated with a pre-determined concentration of this compound or Exenatide.
-
Cell Stimulation: The serum-drug mixture is then added to the cultured cells.
-
Endpoint Measurement: The biological response of the cells is measured. For GLP-1 receptor agonists, a common endpoint is the measurement of intracellular cyclic AMP (cAMP) production, a key second messenger in the GLP-1 signaling pathway.
-
Neutralization Assessment: If neutralizing antibodies are present in the patient's serum, they will bind to the drug and prevent it from activating the GLP-1 receptor on the cells. This results in a reduction of the measured response (e.g., lower cAMP levels) compared to control samples without NAbs.
Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the binding of a GLP-1 receptor agonist, such as this compound or Exenatide, to its receptor on pancreatic beta-cells.
References
The Cost-Effectiveness of Albiglutide: A Comparative Guide for Diabetes Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the comparative cost-effectiveness of therapeutic agents is paramount in navigating the complex landscape of pharmaceutical advancement. This guide provides an objective analysis of the cost-effectiveness of the discontinued (B1498344) glucagon-like peptide-1 (GLP-1) receptor agonist, albiglutide, in comparison to other key diabetes treatments. While this compound was withdrawn from the market in 2018 for commercial reasons, a retrospective examination of its economic and clinical profile offers valuable insights for the ongoing development of novel diabetes therapies.
This analysis is primarily based on pivotal pharmacoeconomic studies and the extensive HARMONY clinical trial program. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for cited experiments are provided. Visual diagrams of the GLP-1 signaling pathway and a representative clinical trial workflow are included to further elucidate the scientific context.
Executive Summary of this compound's Cost-Effectiveness
A key pharmacoeconomic analysis utilized the Centre for Outcomes Research and Effectiveness (CORE) Diabetes Model to assess the cost-utility of this compound against several established diabetes treatments over a 50-year time horizon.[1] The primary outcome of this model was the incremental cost-effectiveness ratio (ICER), a measure of the additional cost required to gain one quality-adjusted life-year (QALY).
The analysis, based on data from the HARMONY 3, 4, and 6 clinical trials, demonstrated that this compound could be a reasonable treatment option from a cost-utility perspective when compared to insulin (B600854) lispro, insulin glargine, and sitagliptin.[1]
Comparative Clinical Performance: Insights from the HARMONY Trials
The HARMONY program consisted of a series of Phase 3 clinical trials designed to evaluate the efficacy and safety of this compound across a range of patient populations with type 2 diabetes.
Efficacy Outcomes
The primary efficacy endpoint in these trials was the change in glycated hemoglobin (HbA1c) from baseline. This compound demonstrated clinically meaningful reductions in HbA1c, both as a monotherapy and as an add-on to other diabetes medications.
| Treatment Comparison | Trial | Baseline HbA1c (this compound Arm) | Change in HbA1c (this compound) | Change in HbA1c (Comparator) | Treatment Difference |
| vs. Sitagliptin (100mg) | HARMONY 3 | 8.1% | -0.9% | -0.5% | -0.4%[2] |
| vs. Insulin Glargine | HARMONY 4 | 8.28% | -0.66% | -0.73% | +0.07% (non-inferior)[1] |
| vs. Insulin Lispro | HARMONY 6 | ~8.5% | -0.82% | -0.66% | -0.16%[3] |
In addition to glycemic control, changes in body weight were a significant secondary endpoint.
| Treatment Comparison | Trial | Change in Weight (this compound) | Change in Weight (Comparator) | Treatment Difference |
| vs. Sitagliptin (100mg) | HARMONY 3 | -1.21 kg | -0.86 kg | -0.35 kg[2] |
| vs. Insulin Glargine | HARMONY 4 | -0.73 kg | +1.88 kg | -2.61 kg[1] |
| vs. Insulin Lispro | HARMONY 6 | -0.73 kg | +0.81 kg | -1.54 kg[3] |
Safety and Tolerability
The safety profile of this compound was consistent with the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature.
| Adverse Event | Trial | This compound Incidence | Comparator Incidence |
| Nausea | HARMONY 3 | 10.3% | Sitagliptin: 6.2% |
| Diarrhea | HARMONY 3 | 12.9% | Sitagliptin: 10.9% |
| Documented Symptomatic Hypoglycemia | HARMONY 4 | 17.5% | Insulin Glargine: 27.4%[1] |
| Documented Symptomatic Hypoglycemia | HARMONY 6 | 15.8% | Insulin Lispro: 29.9%[3] |
Cost-Effectiveness Analysis
The following table summarizes the incremental cost-effectiveness ratios (ICERs) for this compound compared to other diabetes treatments, as determined by the CORE Diabetes Model.[1]
| Comparator | Incremental Cost | Incremental QALYs | ICER (per QALY gained) | Probability of Cost-Effectiveness (at $50,000/QALY threshold) |
| Insulin Lispro | $4,332 | 0.099 | $43,541 | 53.0%[1] |
| Insulin Glargine | $2,597 | 0.033 | $79,166 | 41.5%[1] |
| Sitagliptin | $2,223 | 0.101 | $22,094 | 67.5%[1] |
Experimental Protocols
CORE Diabetes Model Methodology
The cost-utility analysis was conducted using the well-established CORE Diabetes Model. This computer-based simulation model predicts the long-term health outcomes and costs associated with diabetes and its complications.
-
Model Structure: The model is a non-product-specific, validated simulation that uses a series of interconnected sub-models to represent the progression of diabetes and its complications, including cardiovascular disease, nephropathy, retinopathy, and neuropathy.
-
Data Inputs: Baseline patient characteristics and treatment effects for this compound and its comparators were sourced from the HARMONY 3, 4, and 6 clinical trials.[1] Cost data for medications, disease management, and treatment of complications were derived from published US-based sources. Utility values, representing patient quality of life, were also obtained from the literature.
-
Time Horizon: The analysis was conducted over a 50-year time horizon to capture the long-term consequences of diabetes.[1]
-
Perspective: The analysis was conducted from a US healthcare payer perspective.
-
Discounting: Both costs and QALYs were discounted at a rate of 3% per year.
HbA1c Measurement in HARMONY Trials
While specific, detailed laboratory manuals for each HARMONY trial are not publicly available, the measurement of HbA1c in these studies adhered to the standards set by the National Glycohemoglobin Standardization Program (NGSP). The NGSP aims to standardize HbA1c test results to those of the Diabetes Control and Complications Trial (DCCT), which established the relationship between HbA1c levels and the risk of diabetes complications.
A generalized protocol for NGSP-standardized HbA1c measurement in a clinical trial setting would involve the following:
-
Sample Collection and Handling: Whole blood samples are collected in EDTA-containing tubes to prevent coagulation. Samples are stored and transported according to validated procedures to ensure specimen integrity.
-
Assay Method: A certified and standardized laboratory method, such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assay, is used for HbA1c measurement. The specific method and instrumentation would be documented in the clinical trial protocol.
-
Calibration and Quality Control: The assay is calibrated using reference materials traceable to the DCCT reference method. Internal quality control materials are run at multiple levels with each batch of patient samples to ensure the accuracy and precision of the measurements.
-
External Proficiency Testing: The laboratory participates in an external proficiency testing program, such as the College of American Pathologists (CAP) survey, to assess the accuracy of its HbA1c measurements against other laboratories.
GLP-1 Receptor Signaling Pathway
This compound, like other GLP-1 receptor agonists, exerts its therapeutic effects by mimicking the action of the endogenous incretin (B1656795) hormone, glucagon-like peptide-1. The binding of this compound to the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to enhanced glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite.
Contextualizing this compound in the Current GLP-1 Agonist Landscape
Although this compound is no longer on the market, the GLP-1 receptor agonist class has continued to evolve with the introduction of newer agents such as semaglutide (B3030467), liraglutide (B1674861), and dulaglutide. These agents have demonstrated significant efficacy in glycemic control and weight reduction, with some also showing cardiovascular benefits.
Recent pharmacoeconomic analyses of these currently available GLP-1 agonists have been conducted. For example, some studies suggest that oral semaglutide may be a cost-effective option compared to liraglutide and dulaglutide. Head-to-head clinical trials have also provided direct comparisons of the efficacy and safety of these agents. For drug development professionals, understanding the comparative data of both discontinued and current therapies is crucial for identifying unmet needs and opportunities for innovation within this therapeutic class. The data from the this compound trials, when viewed in this broader context, can inform the design of future clinical development programs and health economic models for next-generation diabetes treatments.
References
Albiglutide in Type 2 Diabetes: A Critical Review of the HARMONY Outcomes Trial and Comparison with Other GLP-1 Receptor Agonists
A comprehensive analysis of the HARMONY Outcomes trial reveals the cardiovascular benefits of albiglutide in patients with type 2 diabetes and established cardiovascular disease. This guide provides a critical comparison of this compound's performance against other leading GLP-1 receptor agonists, supported by detailed experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
The HARMONY Outcomes trial established this compound as a glucagon-like peptide-1 (GLP-1) receptor agonist with proven cardiovascular benefits. In this pivotal study, this compound demonstrated superiority over placebo in reducing the risk of major adverse cardiovascular events (MACE) in a high-risk population of patients with type 2 diabetes. This guide delves into the specifics of the HARMONY Outcomes trial, presenting its findings in the context of other key cardiovascular outcome trials for GLP-1 receptor agonists, including LEADER (liraglutide), SUSTAIN-6 (semaglutide), REWIND (dulaglutide), and EXSCEL (exenatide).
Comparative Efficacy: A Tabular Overview of Cardiovascular Outcomes
The following tables summarize the key cardiovascular outcomes from the HARMONY Outcomes trial and its principal competitors, offering a clear, quantitative comparison of their effects on major adverse cardiovascular events and their individual components.
Table 1: Comparison of Primary and Key Secondary Cardiovascular Outcomes of GLP-1 Receptor Agonist Trials
| Outcome | HARMONY Outcomes (this compound) | LEADER (Liraglutide) | SUSTAIN-6 (Semaglutide) | REWIND (Dulaglutide) | EXSCEL (Exenatide) |
| Primary Outcome (MACE) | HR: 0.78 (95% CI: 0.68-0.90), p=0.0006 for superiority[1] | HR: 0.87 (95% CI: 0.78-0.97), p=0.01 for superiority | HR: 0.74 (95% CI: 0.58-0.95), p=0.02 for superiority | HR: 0.88 (95% CI: 0.79-0.99), p=0.026 | HR: 0.91 (95% CI: 0.83-1.00), p=0.06 for superiority |
| Cardiovascular Death | HR: 0.93 (95% CI: 0.73-1.19) | HR: 0.78 (95% CI: 0.66-0.93) | HR: 0.98 (95% CI: 0.65-1.48) | HR: 0.91 (95% CI: 0.78-1.06) | HR: 0.88 (95% CI: 0.76-1.02) |
| Non-fatal Myocardial Infarction | HR: 0.75 (95% CI: 0.61-0.90), p=0.003[1] | HR: 0.88 (95% CI: 0.75-1.03) | HR: 0.74 (95% CI: 0.51-1.08) | HR: 0.96 (95% CI: 0.79-1.16) | HR: 0.97 (95% CI: 0.85-1.10) |
| Non-fatal Stroke | HR: 0.86 (95% CI: 0.66-1.14) | HR: 0.89 (95% CI: 0.72-1.11) | HR: 0.61 (95% CI: 0.38-0.99) | HR: 0.76 (95% CI: 0.61-0.95) | HR: 0.85 (95% CI: 0.70-1.03) |
| All-Cause Mortality | HR: 0.95 (95% CI: 0.79-1.16)[1] | HR: 0.85 (95% CI: 0.74-0.97) | HR: 0.94 (95% CI: 0.65-1.35) | HR: 0.90 (95% CI: 0.80-1.01) | HR: 0.86 (95% CI: 0.77-0.97) |
| Hospitalization for Heart Failure | Not reported as a primary or secondary outcome | HR: 0.87 (95% CI: 0.73-1.05) | Not reported as a primary or secondary outcome | HR: 0.93 (95% CI: 0.77-1.12) | Neutral effect |
MACE (Major Adverse Cardiovascular Events) is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio; CI = Confidence Interval.
Table 2: Key Characteristics of the Cardiovascular Outcome Trials
| Trial | Drug (Frequency) | Number of Patients | Median Follow-up (Years) | % with Established CVD |
| HARMONY Outcomes | This compound (Once Weekly) | 9,463 | 1.6 | 100% |
| LEADER | Liraglutide (B1674861) (Once Daily) | 9,340 | 3.8 | 81% |
| SUSTAIN-6 | Semaglutide (B3030467) (Once Weekly) | 3,297 | 2.1 | 83% |
| REWIND | Dulaglutide (Once Weekly) | 9,901 | 5.4 | 31% |
| EXSCEL | Exenatide (Once Weekly) | 14,752 | 3.2 | 73% |
In-Depth Look: Experimental Protocols of the HARMONY Outcomes Trial
The HARMONY Outcomes study was a randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the cardiovascular safety and efficacy of this compound in patients with type 2 diabetes and established cardiovascular disease.
Patient Population: The trial enrolled 9,463 patients who were at least 40 years of age, had a diagnosis of type 2 diabetes, and had established coronary, cerebrovascular, or peripheral artery disease.
Randomization and Treatment: Participants were randomly assigned in a 1:1 ratio to receive either a weekly subcutaneous injection of this compound (30 mg, with a possible increase to 50 mg) or a matching placebo, in addition to their existing diabetes therapy.
Data Collection and Endpoints: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, myocardial infarction, or stroke. A blinded, independent clinical events classification committee adjudicated all potential primary endpoint events.
Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional hazards model to compare the risk of the primary composite endpoint between the this compound and placebo groups. The trial was designed to first test for non-inferiority, and if met, to then test for superiority.
Visualizing the Science: Diagrams of Pathways and Protocols
To better understand the mechanisms and methodologies discussed, the following diagrams, created using the DOT language, illustrate the GLP-1 receptor agonist signaling pathway, the workflow of the HARMONY Outcomes trial, and the logical relationship of its findings.
Caption: GLP-1 Receptor Agonist Signaling Pathway.
Caption: HARMONY Outcomes Trial Workflow.
Caption: Logical Relationship of HARMONY Outcomes.
Critical Review and Comparison
The HARMONY Outcomes trial firmly positioned this compound as a cardioprotective agent for individuals with type 2 diabetes and pre-existing cardiovascular disease.[1] The 22% relative risk reduction in MACE is a clinically significant finding. When compared to other GLP-1 receptor agonist trials, several key points emerge:
-
Magnitude of MACE Reduction: this compound's MACE reduction is comparable to that observed with semaglutide in SUSTAIN-6 and more pronounced than that seen with liraglutide in LEADER and dulaglutide in REWIND. Exenatide in the EXSCEL trial did not demonstrate a statistically significant reduction in MACE.
-
Patient Population: A critical distinction is the patient population. HARMONY Outcomes, similar to LEADER and SUSTAIN-6, focused on a secondary prevention population with established cardiovascular disease. In contrast, the REWIND trial included a majority of patients with only cardiovascular risk factors, representing a primary prevention cohort. This difference in patient populations may contribute to the observed variations in the magnitude of MACE reduction.
-
Individual Components of MACE: The primary driver of the MACE reduction in the HARMONY Outcomes trial was a significant decrease in non-fatal myocardial infarction.[1] This contrasts with SUSTAIN-6, where the benefit was largely driven by a reduction in non-fatal stroke, and LEADER, which showed a significant reduction in cardiovascular death. These differences may suggest varied mechanisms of cardiovascular protection among the different GLP-1 receptor agonists.
-
Trial Duration: The median follow-up in the HARMONY Outcomes trial was relatively short at 1.6 years, especially when compared to the 5.4-year follow-up in the REWIND trial. This shorter duration may have influenced the ability to detect effects on all-cause mortality, which was not significantly reduced with this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Albiglutide for Research Professionals
The safe and compliant disposal of Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is essential to mitigate risks of injury, environmental contamination, and regulatory non-compliance. This guide provides detailed, step-by-step instructions for the appropriate handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Considerations
When handling this compound, which is often supplied in pre-filled pen injectors for clinical use but may be handled in various forms in a research setting, it is crucial to observe standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses. In case of accidental needlestick, immediate first aid and follow-up medical consultation are imperative.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its associated materials involves segregation into two primary waste streams: sharps waste and pharmaceutical waste.
-
Segregation of Waste at the Point of Generation :
-
Sharps Waste : Immediately after use, any sharp items, such as needles from pen injectors, contaminated syringes, or broken glass vials containing this compound, must be placed in a designated sharps container.[1][2][3] Do not recap, bend, or break needles.[4]
-
Pharmaceutical Waste : The empty or partially used this compound pen device (after the needle has been removed), vials containing residual this compound solution, and any materials used to clean up spills (e.g., contaminated gloves, absorbent pads) should be disposed of as pharmaceutical or chemical waste.[5][6] These items should not be placed in the regular trash or recycling bins.[1][6]
-
General Waste : Non-contaminated materials, such as outer packaging and instruction leaflets, can be disposed of as general laboratory waste.[7]
-
-
Use of Appropriate Waste Containers :
-
Sharps Containers : Must be puncture-resistant, leak-proof, and clearly labeled with the universal biohazard symbol.[4][8] Containers should not be filled more than three-quarters full to prevent accidental sharps injuries.[3]
-
Pharmaceutical Waste Containers : These should be leak-proof and clearly labeled as "Pharmaceutical Waste" or "Incinerate Only". The specific type of container may vary depending on institutional policies and local regulations.
-
-
Storage and Labeling :
-
All waste containers must be securely closed and stored in a designated, secure area away from general laboratory traffic pending final disposal.
-
Containers should be clearly labeled with the contents (e.g., "this compound Sharps Waste," "this compound Pharmaceutical Waste"), the date of accumulation, and the laboratory of origin.[7][8]
-
-
Final Disposal :
-
The final disposal of both sharps and pharmaceutical waste must be conducted through a licensed medical or hazardous waste disposal company.[6]
-
Some institutions may have in-house waste management programs that include autoclaving for certain types of biohazardous waste before final disposal. However, chemical waste, including many pharmaceuticals, often requires incineration.[8]
-
Mail-back disposal systems for sharps are also a compliant option, particularly for smaller quantities of waste.[2] These systems provide a sharps container and a pre-paid, pre-addressed shipping box for return to a certified disposal facility.[2]
-
Disposal Options for this compound Waste
| Disposal Option | Waste Stream | Key Features |
| In-House Waste Management | Sharps, Pharmaceutical | Managed by the research institution's environmental health and safety department. Requires adherence to internal protocols for segregation, collection, and disposal. |
| Licensed Waste Carrier | Sharps, Pharmaceutical | Third-party service for the collection, transport, and disposal of medical and pharmaceutical waste. Ensures regulatory compliance and provides documentation (e.g., waste transfer notes).[6] |
| Mail-Back Systems | Sharps | Convenient for off-site research or small-scale labs. Includes all necessary containers and shipping materials for compliant disposal via mail.[2] |
| Take-Back Programs | Pharmaceutical (Pens) | Some pharmaceutical manufacturers offer programs to return the plastic pen components for recycling or proper disposal after the needle has been removed.[5] |
General Protocol for Laboratory Deactivation of this compound Solutions
While specific experimental protocols for the disposal of this compound were not identified, a general procedure for the chemical deactivation of peptide-based pharmaceuticals like this compound in a laboratory setting can be adapted. Note: This should only be performed by trained personnel and in accordance with institutional and local regulations.
-
Objective : To denature the this compound protein, rendering it biologically inactive before disposal.
-
Materials :
-
This compound solution for disposal
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
-
Sodium hypochlorite (B82951) solution (bleach) or a similar oxidizing agent
-
Sodium thiosulfate (B1220275) solution (for neutralization of bleach)
-
pH indicator strips
-
Appropriate, labeled waste container for the final solution
-
-
Procedure :
-
Working within a chemical fume hood, carefully measure the volume of the this compound waste solution.
-
Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration that will effectively denature the protein (e.g., a 1:10 dilution of household bleach).
-
Allow the mixture to react for a specified period (e.g., 30 minutes) to ensure complete deactivation.
-
Neutralize the excess sodium hypochlorite by adding sodium thiosulfate solution.
-
Check the pH of the final solution to ensure it is within the acceptable range for aqueous waste disposal according to local regulations (typically between 6.0 and 9.0).
-
Dispose of the final, deactivated solution into the appropriate chemical waste stream as designated by the institution's environmental health and safety guidelines.
-
Workflow for this compound Disposal in a Research Setting
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 2. How to Dispose GLP-1 Injectors | PureWay Compliance Help Center [intercom.help]
- 3. Disposal Of Sharps And Unused Medications. [diabetescarecommunity.ca]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. GLP-1 needle pens pose waste hazard as users ignorant of safe disposal methods [pharmacymagazine.co.uk]
- 6. businesswaste.co.uk [businesswaste.co.uk]
- 7. Waste Disposal Under GLP Guidelines – Pharma.Tips [pharma.tips]
- 8. clinicallab.com [clinicallab.com]
Essential Safety and Logistical Information for Handling Albiglutide
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of pharmaceutical compounds like Albiglutide is paramount. This document provides a procedural guide to the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory or research setting, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on available safety data for a related compound and general best practices for handling potent pharmaceutical agents.
| PPE Component | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin contact with the substance. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles. |
| Body Protection | Impervious clothing/laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the substance in powdered form or when generating aerosols to avoid inhalation. |
This information is based on the Safety Data Sheet for this compound fragment (TFA) and general laboratory safety guidelines.
Handling and Disposal Protocols
Engineering Controls: To minimize the risk of exposure, it is essential to handle this compound in a well-ventilated area. The use of a safety shower and an eye wash station in the vicinity of the handling area is highly recommended as a precautionary measure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Reconstitution (if applicable): For lyophilized powder, follow the specific reconstitution instructions provided with the product. If available, healthcare professionals may use an alternate method of swirling and visual inspection to ensure the solution is properly mixed.[1]
-
Handling: Avoid actions that could generate dust or aerosols. Use appropriate tools and techniques for weighing, transferring, and mixing.
-
Decontamination: In case of a spill, try to prevent further leakage. Absorb solutions with a suitable liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Proper disposal of this compound and related materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: Dispose of contaminated materials, including used PPE and spill cleanup supplies, according to institutional and local regulations for chemical waste.
-
Empty Containers: Empty containers may retain product residue. They should be taken to an approved waste handling site for recycling or disposal, and label warnings should be followed.[2]
-
Unused Product: Do not keep outdated medicine or medicine no longer needed. Consult with your institution's environmental health and safety office for guidance on the proper disposal of unused this compound.[3]
-
Sharps Disposal: If needles or syringes are used for administration in a research context, they are considered "sharps" and must be disposed of in a designated sharps container to prevent needlestick injuries.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
